2-(1H-Imidazol-1-yl)isonicotinic acid
Description
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Properties
IUPAC Name |
2-imidazol-1-ylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-1-2-11-8(5-7)12-4-3-10-6-12/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLXZHOMEIHQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650360 | |
| Record name | 2-(1H-Imidazol-1-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-28-8 | |
| Record name | 2-(1H-Imidazol-1-yl)-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Imidazol-1-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1H-imidazol-1-yl)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-imidazol-1-yl)isonicotinic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a robust synthetic protocol, rooted in nucleophilic aromatic substitution, and outlines a suite of analytical techniques for the thorough characterization and validation of the synthesized compound. The causality behind experimental choices is elucidated to provide field-proven insights for researchers. All protocols are designed as self-validating systems to ensure scientific integrity.
Introduction: The Significance of Imidazole-Substituted Pyridine Carboxylic Acids
The convergence of imidazole and pyridine carboxylic acid moieties within a single molecular framework gives rise to a class of compounds with significant potential in various scientific domains. The imidazole ring is a ubiquitous pharmacophore found in numerous natural products and synthetic drugs, valued for its diverse biological activities.[1] Similarly, isonicotinic acid and its derivatives are key building blocks in pharmaceutical and materials chemistry, known for their coordinating properties and biological relevance.[2] The target molecule, this compound, combines these two important heterocycles, making it a promising candidate for applications in drug discovery, catalysis, and the development of novel materials.[3]
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the reactivity of a halogenated pyridine precursor with the nucleophilic character of the imidazole ring.
Reaction Principle and Mechanistic Insight
The core of the synthesis involves the displacement of a halide, typically chloride, from the 2-position of the isonicotinic acid ring by the nitrogen of the imidazole ring. The presence of an electron-withdrawing carboxylic acid group on the pyridine ring activates the ring towards nucleophilic attack, facilitating the substitution reaction. The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.
Materials:
-
2-Chloroisonicotinic acid
-
Imidazole
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na2SO4), anhydrous
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware
-
Rotary evaporator
-
pH meter or pH paper
-
Filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, combine 2-chloroisonicotinic acid (1.0 eq), imidazole (1.2 eq), and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloroisonicotinic acid.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C and stir vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting material (2-chloroisonicotinic acid) indicates the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing deionized water.
-
Neutralize the solution by the dropwise addition of concentrated hydrochloric acid until a pH of approximately 6-7 is reached. This will precipitate the product.
-
Stir the resulting suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallization from a suitable solvent system such as an ethanol/water mixture can be performed.
-
-
Final Product Handling: Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight. Store the final product in a desiccator.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is recommended.
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
1H NMR Spectroscopy: The proton NMR spectrum will provide information on the number and environment of the hydrogen atoms. The expected signals for this compound are summarized in the table below.
-
13C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule.
Table 1: Predicted NMR Data for this compound
| Technique | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1H NMR | 8.6 - 8.8 | Pyridine H-6 |
| 8.2 - 8.4 | Pyridine H-3 | |
| 7.8 - 8.0 | Pyridine H-5 | |
| 7.9 - 8.1 | Imidazole H-2 | |
| 7.2 - 7.4 | Imidazole H-4 | |
| 7.0 - 7.2 | Imidazole H-5 | |
| 13.0 - 14.0 | Carboxylic acid -OH | |
| 13C NMR | 165 - 168 | Carboxylic acid C=O |
| 150 - 153 | Pyridine C-2 | |
| 148 - 150 | Pyridine C-6 | |
| 140 - 142 | Pyridine C-4 | |
| 125 - 128 | Pyridine C-3 | |
| 120 - 123 | Pyridine C-5 | |
| 135 - 138 | Imidazole C-2 | |
| 128 - 131 | Imidazole C-4 | |
| 118 - 121 | Imidazole C-5 |
FTIR spectroscopy is used to identify the functional groups present in the molecule.[4]
Table 2: Expected FTIR Absorption Bands
| Wavenumber (cm-1) | Functional Group | Vibration |
| 3100 - 3000 | C-H (aromatic) | Stretching |
| 2500 - 3300 | O-H (carboxylic acid) | Stretching (broad) |
| 1700 - 1725 | C=O (carboxylic acid) | Stretching |
| 1600 - 1450 | C=C and C=N | Ring stretching |
| 1300 - 1000 | C-N | Stretching |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C9H7N3O2), the expected molecular weight is approximately 189.17 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]+ at m/z 190.06 would be expected.
Elemental Analysis
Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is a crucial measure of purity.
Table 3: Theoretical Elemental Analysis for C9H7N3O2
| Element | Theoretical Percentage |
| Carbon (C) | 57.14% |
| Hydrogen (H) | 3.73% |
| Nitrogen (N) | 22.21% |
Characterization Workflow Diagram
Caption: Recommended workflow for the analytical characterization.
Conclusion
This technical guide has detailed a reliable and reproducible method for the synthesis of this compound, a compound with considerable potential in scientific research and development. The provided step-by-step protocol, coupled with a comprehensive characterization workflow, offers researchers a robust framework for obtaining and validating this molecule. By understanding the causality behind the experimental choices and adhering to the principles of scientific integrity, researchers can confidently synthesize and characterize this valuable heterocyclic compound for their specific applications.
References
-
Galeazzi, E., Guzman, A., Nava, J. L., Liu, Y., & Maddox, M. L. (2020). Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate. Journal of Materials Chemistry C, 8(39), 13843-13851. [Link]
-
de Souza, G. A., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molecules, 27(3), 833. [Link]
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Pipzine Chemicals. 2-(1H-Imidazol-2-Yl)-Pyridine. [Link]
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Sciforum. A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. [Link]
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Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2019 International Conference on Material Engineering and Environmental Science (MEES 2019). [Link]
-
MDPI. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. [Link]
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PubMed. Synthesis, Characterization, Crystal Structure and DFT Studies on 3-(1H-benzo[d][3][5][6]triazol-1-yl)-1-oxo-1-m-tolylpropan-2-yl-nicotinate. [Link]
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PubMed. Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). [Link]
-
MDPI. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. [Link]
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MDPI. 2-Nitro-1-vinyl-1H-imidazole. [Link]
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ResearchGate. elemental analysis data | Download Table. [Link]
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ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]
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ResearchGate. FTIR spectra of Imidazole. [Link]
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Semantic Scholar. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. [Link]
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ResearchGate. 1H NMR spectra of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine (down)... [Link]
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ResearchGate. 13 C-NMR spectrum of ( 4 ) | Download Scientific Diagram. [Link]
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Beilstein Journal of Organic Chemistry. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]
-
Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-imidazol-1-yl)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(1H-imidazol-1-yl)isonicotinic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By integrating theoretical predictions with established experimental data from analogous structures, this document serves as a critical resource for researchers engaged in the synthesis, characterization, and application of this molecule. The guide delves into the structural and electronic properties, offers detailed protocols for characterization, and explores potential applications, particularly in the realms of drug discovery and the development of novel coordination polymers.
Introduction
This compound (IUPAC name: 2-(1H-Imidazol-1-yl)pyridine-4-carboxylic acid) is a bifunctional organic molecule that incorporates both an imidazole and a pyridine-4-carboxylic acid moiety. This unique structural combination imparts a versatile chemical character, making it a compelling candidate for various scientific investigations. The imidazole ring, a common feature in many biologically active compounds, offers a site for hydrogen bonding and coordination with metal ions. The isonicotinic acid component, an isomer of nicotinic acid (Vitamin B3), is a well-known building block in pharmaceutical and materials chemistry, recognized for its ability to form stable complexes and participate in diverse chemical reactions. The strategic fusion of these two heterocycles suggests a rich potential for applications ranging from the development of novel therapeutic agents to the construction of functional coordination polymers.
This guide aims to provide a detailed understanding of the fundamental physicochemical characteristics of this compound, offering both a theoretical framework and practical methodologies for its study.
Molecular Structure and Core Properties
The foundational attributes of this compound are summarized below. These identifiers are crucial for the accurate reporting and retrieval of information related to this compound.
| Property | Value | Source |
| CAS Number | 914637-28-8 | [1] |
| Molecular Formula | C₉H₇N₃O₂ | [1] |
| Molecular Weight | 189.17 g/mol | [1] |
| Synonyms | 2-(1H-Imidazol-1-yl)pyridine-4-carboxylic acid, 1-(4-Carboxypyridin-2-yl)-1H-imidazole, 4-Carboxy-2-(1H-imidazol-1-yl)pyridine | [1] |
Diagram: Chemical Structure of this compound
Caption: Structure of this compound.
Physicochemical Properties: A Predictive and Comparative Analysis
| Property | Predicted/Comparative Value | Rationale and Comparative Insights |
| pKa | Two pKa values are expected: one for the carboxylic acid (around 3-4) and one for the imidazole nitrogen (around 6-7). | Isonicotinic acid has a pKa of approximately 4.96 for its carboxylic acid group. The imidazole ring has a pKa of about 7 for the protonated form. The presence of the electron-withdrawing pyridine ring attached to the imidazole may slightly decrease the basicity of the imidazole nitrogen. |
| logP (Octanol-Water Partition Coefficient) | Expected to be low (likely negative), indicating hydrophilicity. | Isonicotinic acid is soluble in water, and imidazole is also water-soluble. The combination of two polar heterocyclic rings and a carboxylic acid group suggests that the molecule will have a preference for the aqueous phase. |
| Solubility | Predicted to be soluble in water and polar organic solvents like DMSO and DMF. | Isonicotinic acid is soluble in hot water and ethanol but sparingly soluble in cold water and insoluble in non-polar solvents like benzene.[2] The presence of the imidazole group is likely to enhance its polarity and solubility in polar solvents. |
| Melting Point | Expected to be a high-melting solid, likely decomposing at a high temperature. | Isonicotinic acid has a very high melting point of around 319 °C.[2] Heterocyclic compounds with the ability to form strong intermolecular hydrogen bonds, such as this one, typically have high melting points. |
| Crystal Structure | Likely to form crystalline solids with extensive hydrogen bonding networks. | The presence of a carboxylic acid group (hydrogen bond donor and acceptor) and multiple nitrogen atoms (hydrogen bond acceptors) suggests a high propensity for forming ordered crystalline structures stabilized by intermolecular hydrogen bonds. |
Proposed Synthesis Pathway
While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be proposed based on established methodologies for the synthesis of similar N-aryl imidazoles and substituted pyridines. A potential approach involves the nucleophilic substitution of a suitable precursor, such as 2-chloroisonicotinic acid or its ester, with imidazole.
Diagram: Proposed Synthesis Workflow
Caption: A plausible synthetic route to the target compound.
Experimental Protocol: A General Approach
-
Reaction Setup: To a solution of 2-chloroisonicotinic acid ethyl ester in a high-boiling polar aprotic solvent (e.g., DMF or DMSO), add imidazole and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis: Treat the crude ester with an aqueous solution of a base (e.g., NaOH or KOH) or an acid (e.g., HCl) and heat to reflux to hydrolyze the ester to the carboxylic acid.
-
Isolation and Purification: Acidify the reaction mixture to precipitate the product. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the analysis of such small molecules. While specific spectra for the title compound are not publicly available, representative data for related structures are often found in the literature. Commercial suppliers may also provide analytical data upon request.[3]
Table: Key Spectroscopic and Analytical Techniques
| Technique | Expected Observations |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Signals corresponding to the protons on the pyridine and imidazole rings. The chemical shifts will be influenced by the electronic nature of the two interconnected rings. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Resonances for all nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position. |
| FT-IR (Fourier-Transform Infrared Spectroscopy) | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), C=O stretch of the carboxylic acid, C=N and C=C stretching vibrations of the aromatic rings, and C-H stretching and bending vibrations. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (189.0538 for C₉H₇N₃O₂). Fragmentation patterns can provide further structural information. |
| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated theoretical values. |
| Melting Point Analysis | A sharp melting point range is indicative of high purity. |
Diagram: Analytical Workflow for Characterization
Caption: A typical workflow for the analytical characterization of the title compound.
Potential Applications
The unique structural features of this compound suggest its utility in several areas of chemical and pharmaceutical research.
Medicinal Chemistry
The imidazole moiety is a well-known pharmacophore present in numerous approved drugs. Isonicotinic acid and its derivatives, most notably isoniazid, are known for their antitubercular activity. The combination of these two pharmacophores in a single molecule makes it a promising scaffold for the design of new therapeutic agents. Potential areas of investigation include:
-
Antimicrobial Agents: Derivatives of isonicotinic acid have shown broad-spectrum antimicrobial activity.
-
Anticancer Agents: The imidazole ring is a component of several anticancer drugs.
-
Enzyme Inhibitors: The nitrogen atoms in the heterocyclic rings can act as ligands for metal ions in the active sites of metalloenzymes.
Materials Science and Coordination Chemistry
The presence of multiple nitrogen atoms and a carboxylic acid group makes this compound an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in:
-
Gas Storage and Separation: The porous nature of some MOFs allows for the selective adsorption of gases.
-
Catalysis: The metal centers within the coordination polymers can act as catalytic sites.
-
Luminescence and Sensing: The incorporation of specific metal ions can lead to materials with interesting photophysical properties for sensing applications.
Conclusion
This compound is a molecule with significant untapped potential. While a comprehensive experimental dataset for its physicochemical properties is not yet widely available, this guide provides a robust framework for its study based on theoretical predictions and comparative analysis of its constituent fragments. The proposed synthetic and analytical workflows offer a clear path for researchers to produce and characterize this compound. The diverse potential applications in both medicinal chemistry and materials science underscore the importance of further investigation into this promising heterocyclic scaffold. This guide serves as a foundational resource to stimulate and support such future research endeavors.
References
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BuyersGuideChem. This compound. [Link]
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ChemWhat. 2-(1H-IMIDAZOL-1-YL)ISONICOTINIC ACI CAS#: 914637-28-8. [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of Imidazole-Substituted Pyridine Carboxylic Acids: A Case Study Approach
Abstract: This technical guide provides a comprehensive overview of the principles and methodologies involved in the single-crystal X-ray diffraction analysis of imidazole-substituted pyridine carboxylic acids, a class of compounds of significant interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental crystal structure data for 2-(1H-imidazol-1-yl)isonicotinic acid, this guide employs a detailed case study of a structurally analogous compound, 4-(Imidazol-1-yl)benzoic acid, to illustrate the complete workflow from synthesis and crystallization to in-depth structural analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the critical role of crystal structure analysis in elucidating structure-property relationships.
Introduction: The Significance of Structural Elucidation
The three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For drug development professionals and materials scientists, a precise understanding of a compound's crystal structure is paramount. It governs solubility, stability, bioavailability, and interaction with biological targets. Imidazole-substituted pyridine carboxylic acids are a versatile class of heterocyclic compounds with applications ranging from active pharmaceutical ingredients to functional materials. The titular compound, this compound, with its potential for diverse intermolecular interactions, represents a molecule where a detailed structural understanding would be invaluable for predicting its behavior and optimizing its applications.
While the crystal structure of this compound has not been publicly reported as of the date of this publication, the methodologies for its determination are well-established. This guide will walk the reader through these techniques, providing both the "how" and the "why" behind each step, using the crystal structure of 4-(Imidazol-1-yl)benzoic acid as a practical exemplar. The principles and techniques discussed are directly applicable to the structural analysis of the title compound and its derivatives.
Experimental Workflow: From Powder to Precision
The journey to elucidating a crystal structure is a multi-step process that demands careful execution and a deep understanding of the underlying principles of crystallography.
Synthesis and Purification
The first and most critical step is the synthesis of a pure, crystalline sample. The synthesis of imidazole-substituted pyridine carboxylic acids often involves nucleophilic substitution reactions. For instance, the synthesis of this compound would typically involve the reaction of 2-chloroisonicotinic acid with imidazole in the presence of a base.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of the target compound.
Following synthesis, rigorous purification is essential. Recrystallization is a powerful technique for obtaining high-purity crystalline material suitable for single-crystal growth.[1]
Crystallization: The Art of Growing Single Crystals
The growth of high-quality single crystals is often the most challenging step in crystal structure analysis. Several techniques can be employed, and the optimal method is typically determined empirically.
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is allowed to stand undisturbed, and the solvent slowly evaporates, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
The choice of solvent is critical and can significantly impact crystal quality. A systematic screening of various solvents and solvent mixtures is often necessary.
Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement
Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis. This technique relies on the principle that the electrons in a crystal lattice scatter X-rays in a predictable pattern.
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Mounting: A single crystal of appropriate size and quality is carefully mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector at various orientations.
-
Data Reduction: The raw diffraction data is processed to determine the intensities and positions of the Bragg reflections. Corrections for factors such as absorption and polarization are applied.
-
Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. Direct methods are commonly used for this purpose.
-
Structure Refinement: The initial structural model is refined by adjusting atomic positions, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction patterns.
Case Study: Crystal Structure of 4-(Imidazol-1-yl)benzoic Acid
As a practical illustration, we will now delve into the crystal structure of 4-(Imidazol-1-yl)benzoic acid. This compound shares key structural motifs with our target molecule, namely an imidazole ring linked to a carboxylic acid-bearing aromatic ring. The crystallographic data for this compound is publicly available and provides a solid foundation for understanding the structural features that would be relevant to this compound.[2][3]
Crystallographic Data
The key crystallographic parameters for 4-(Imidazol-1-yl)benzoic acid are summarized in the table below.[2][3]
| Parameter | Value |
| Chemical Formula | C₁₀H₈N₂O₂ |
| Formula Weight | 188.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | Pc |
| a (Å) | 4.1443 (11) |
| b (Å) | 6.6561 (19) |
| c (Å) | 15.706 (4) |
| β (°) | 101.023 (7) |
| Volume (ų) | 425.3 (2) |
| Z | 2 |
| Calculated Density (g/cm³) | 1.470 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 296 |
| Final R indices [I > 2σ(I)] | R1 = 0.040, wR2 = 0.104 |
| Data/Restraints/Parameters | 782 / 2 / 128 |
Molecular Structure and Conformation
The molecular structure of 4-(Imidazol-1-yl)benzoic acid reveals a nearly planar conformation. The dihedral angle between the imidazole and benzene rings is 14.5(1)°.[2][3] This planarity is a common feature in such conjugated systems and can influence the electronic properties of the molecule.
Caption: Supramolecular assembly in the crystal of 4-(Imidazol-1-yl)benzoic acid.
Understanding these intermolecular interactions is crucial, as they dictate the macroscopic properties of the material, such as its melting point and solubility. For a pharmaceutical compound, these interactions can also influence its dissolution rate and ultimately its bioavailability.
Implications of the Crystal Structure Analysis
The detailed structural information obtained from single-crystal X-ray diffraction has several important implications:
-
Structure-Activity Relationship (SAR) Studies: A precise 3D model of the molecule is essential for understanding how it interacts with its biological target. This information is invaluable for the rational design of more potent and selective drugs.
-
Polymorph Screening: Many organic molecules can crystallize in multiple forms, known as polymorphs, each with different physical properties. Crystal structure analysis is the definitive method for identifying and characterizing polymorphs.
-
Formulation Development: Knowledge of the crystal structure and intermolecular interactions can guide the selection of appropriate excipients and formulation strategies to ensure the stability and desired release profile of a drug product.
-
Intellectual Property: A well-characterized crystal structure can be a key component of a patent application, providing strong protection for a new chemical entity.
Conclusion
While the specific crystal structure of this compound remains to be elucidated, the methodologies for its determination are robust and well-established. Through the case study of the structurally related 4-(Imidazol-1-yl)benzoic acid, this guide has demonstrated the power of single-crystal X-ray diffraction to provide a wealth of information about molecular conformation and intermolecular interactions. For researchers in drug discovery and materials science, a thorough understanding of these principles is not merely academic but a critical component of successful research and development. The detailed structural insights gained from such analyses are indispensable for the rational design and optimization of new molecular entities with desired properties.
References
-
Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(3), o524. [Link]
- Thiruvalluvar, A. A. (2019). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure - A Review. In Imidazole. IntechOpen.
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Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o524. [Link]
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Mohamed, S. K., Akkurt, M., Albayati, M. R., & Fun, H.-K. (2014). Crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o77. [Link]
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Ali, A., Muslim, M., Kamaal, S., Ahmed, A., Ahmad, M., & Shahid, M. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzumidazol-1-yl)-methyl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 755–762. [Link]
-
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Spectroscopic Characterization of 2-(1H-imidazol-1-yl)isonicotinic Acid: A Technical Guide
This guide provides an in-depth analysis of the expected spectroscopic signature of 2-(1H-imidazol-1-yl)isonicotinic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Given its structure, which combines the functionalities of isonicotinic acid and imidazole, a thorough understanding of its spectral characteristics is paramount for confirming its identity, purity, and for tracking its transformations in chemical reactions. This document moves beyond a simple listing of data, offering a predictive analysis grounded in fundamental principles and data from analogous structures. We will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and provide standardized protocols for data acquisition.
Molecular Structure and Analysis
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (Molecular Formula: C₉H₇N₃O₂) consists of a pyridine ring substituted at the 4-position with a carboxylic acid group (the isonicotinic acid moiety) and at the 2-position with a 1H-imidazol-1-yl group. The direct attachment of the electron-rich imidazole ring to the electron-deficient pyridine ring significantly influences the electronic environment of the entire molecule, which is reflected in its spectroscopic data.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integrals of ¹H and ¹³C nuclei, a complete structural map can be assembled.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will reveal the number of distinct proton environments and their connectivity. For this molecule, we anticipate signals arising from the isonicotinic acid protons and the imidazole protons. The spectrum is expected to be complex in the aromatic region (7.0-9.0 ppm).
Rationale for Predictions:
-
Carboxylic Acid Proton (H-carboxyl): This proton is highly deshielded and often appears as a broad singlet at a very downfield chemical shift (>10 ppm), though its visibility can depend on the solvent and concentration.[1]
-
Isonicotinic Acid Protons (H3', H5', H6'): The protons on the pyridine ring are influenced by the electronegative nitrogen atom and the electron-withdrawing carboxylic acid group. H6' is adjacent to the linking position and will be significantly deshielded. The protons meta to the nitrogen (H3' and H5') will appear at distinct chemical shifts, likely as doublets due to coupling with their neighbors.[1]
-
Imidazole Protons (H2, H4, H5): The chemical shifts of the imidazole protons are well-documented. H2, positioned between two nitrogen atoms, is the most deshielded and will appear as a singlet. H4 and H5 will appear as distinct signals, likely singlets or narrow triplets depending on the coupling constants, in the aromatic region.[2]
Table 1: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-carboxyl | > 11.0 | Broad Singlet | 1H |
| H6' | ~8.8 | Doublet (d) | 1H |
| H2 | ~8.3 | Singlet (s) | 1H |
| H3' | ~8.0 | Doublet (d) | 1H |
| H5 | ~7.8 | Singlet (s) | 1H |
| H5' | ~7.6 | Doublet of Doublets (dd) | 1H |
| H4 | ~7.2 | Singlet (s) | 1H |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments.
Rationale for Predictions:
-
Carboxyl Carbon (C7'): The carbonyl carbon of the carboxylic acid is highly deshielded and will appear significantly downfield, typically in the 160-185 ppm range.[3]
-
Isonicotinic Acid Carbons (C2', C3', C4', C5', C6'): The carbons of the pyridine ring will have chemical shifts influenced by the ring nitrogen and the substituents. Carbons adjacent to the nitrogen (C2' and C6') will be deshielded.[4][5] The carbon bearing the imidazole group (C2') will be further influenced by this substituent.
-
Imidazole Carbons (C2, C4, C5): The chemical shifts of the imidazole carbons are characteristic. C2, situated between two nitrogens, is the most deshielded of the imidazole ring carbons. The attachment to the pyridine ring at N1 will influence the shifts of C2 and C5 more significantly than C4.[6][7]
Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 101 MHz)
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C7' (Carboxyl) | ~165 |
| C2' | ~155 |
| C4' | ~150 |
| C6' | ~148 |
| C2 (Imidazole) | ~138 |
| C5' | ~125 |
| C4 (Imidazole) | ~123 |
| C3' | ~120 |
| C5 (Imidazole) | ~118 |
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures data reproducibility and quality.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, minimizing peak broadening.[8]
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 14 ppm).
-
Use a standard 30° or 45° pulse width.[8]
-
Set an appropriate acquisition time (e.g., 4 seconds) and a relaxation delay (e.g., 1-2 seconds).
-
Acquire a suitable number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.[9]
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[3]
-
Set the spectral width to encompass all expected signals (e.g., 0-180 ppm).
-
The number of scans will need to be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C (e.g., 1024 or more, depending on concentration).[10]
-
Employ a relaxation delay of 2 seconds to allow for adequate relaxation of quaternary carbons.[11]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Perform baseline correction.
-
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Predicted IR Absorption Bands
The IR spectrum of this compound will be characterized by absorptions from the carboxylic acid, the pyridine ring, and the imidazole ring.
Rationale for Predictions:
-
O-H Stretch: The carboxylic acid O-H bond will produce a very broad absorption band in the 3300-2500 cm⁻¹ region due to strong hydrogen bonding.[12]
-
C-H Stretches: Aromatic C-H stretching vibrations from both rings will appear as a group of weaker bands just above 3000 cm⁻¹.[13]
-
C=O Stretch: The carbonyl group of the carboxylic acid will give rise to a strong, sharp absorption band around 1700-1730 cm⁻¹. Its exact position can be influenced by hydrogen bonding.[12]
-
C=C and C=N Stretches: The aromatic ring stretching vibrations (C=C and C=N) of both the pyridine and imidazole rings will result in several bands in the 1650-1400 cm⁻¹ region.[14][15]
-
C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group will appear in the 1440-1200 cm⁻¹ region.
-
Out-of-Plane Bending: Aromatic C-H out-of-plane (OOP) bending vibrations in the 900-650 cm⁻¹ region can provide information about the substitution pattern of the rings.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Strong, Broad |
| 3150 - 3000 | C-H Stretch | Aromatic | Medium-Weak |
| 1730 - 1700 | C=O Stretch | Carboxylic Acid | Strong |
| 1620 - 1450 | C=C, C=N Stretches | Aromatic Rings | Medium-Strong |
| 1440 - 1395 | O-H Bend | Carboxylic Acid | Medium |
| 1300 - 1200 | C-O Stretch | Carboxylic Acid | Medium |
| 900 - 650 | C-H OOP Bend | Aromatic | Medium-Strong |
Experimental Protocol for FT-IR Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method are standard.
Methodology (ATR):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR unit.[16]
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Caption: Workflow for FT-IR data acquisition using ATR.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like the one .[17]
Predicted Mass Spectrum (ESI)
Rationale for Predictions:
-
Molecular Ion: With a molecular weight of 189.17 g/mol , in positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 190.18. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 188.16 would be expected.
-
Fragmentation: Collision-induced dissociation (CID) of the molecular ion can provide structural insights. Plausible fragmentation pathways include:
-
Loss of H₂O (18 amu): From the carboxylic acid group.
-
Loss of CO₂ (44 amu): A common fragmentation for carboxylic acids, leading to a fragment at m/z 146.
-
Cleavage of the Imidazole Ring: The imidazole ring itself is quite stable, but can fragment via the loss of HCN (27 amu).[18]
-
Cleavage between the rings: The C-N bond connecting the two heterocyclic rings could cleave, leading to fragments corresponding to the isonicotinic acid cation (m/z 122) or the imidazole radical.
-
Table 4: Predicted Key Ions in ESI-MS
| m/z (Positive Mode) | Ion Formula | Description |
|---|---|---|
| 190.18 | [C₉H₈N₃O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 172.17 | [C₉H₆N₃O]⁺ | Loss of H₂O from [M+H]⁺ |
| 146.18 | [C₈H₈N₃]⁺ | Loss of CO₂ from [M+H]⁺ |
Experimental Protocol for ESI-MS
Proper sample preparation is critical for obtaining high-quality ESI-MS data.[19]
Methodology:
-
Stock Solution Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Working Solution Preparation: Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it into 1 mL of the infusion solvent (typically 50:50 acetonitrile:water with 0.1% formic acid for positive mode). The final concentration should be in the low µg/mL range.[20]
-
Instrument Setup:
-
The mass spectrometer is calibrated using a standard calibration solution.
-
Set the ionization mode to ESI positive (or negative).
-
Optimize source parameters such as capillary voltage (~3-5 kV), drying gas flow, and temperature.
-
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
MS/MS Analysis (Optional): To study fragmentation, perform a product ion scan by selecting the molecular ion (e.g., m/z 190.18) in the first quadrupole, inducing fragmentation in the collision cell, and scanning for the resulting fragment ions in the third quadrupole.
Caption: Workflow for ESI-MS data acquisition.
Conclusion
The comprehensive spectroscopic characterization of this compound relies on the synergistic interpretation of NMR, IR, and MS data. This guide provides a detailed predictive framework for these techniques. The ¹H and ¹³C NMR spectra are expected to confirm the connectivity and electronic structure of the heterocyclic rings. FT-IR spectroscopy will verify the presence of key functional groups, notably the carboxylic acid. High-resolution mass spectrometry will confirm the elemental composition and molecular weight. By following the outlined protocols and comparing experimental results to these predicted values, researchers can confidently verify the synthesis and purity of this compound, facilitating its further investigation in drug discovery and development programs.
References
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Krijt, J., Kmoch, S., & Hartmannová, H. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. [Link]
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Hodges, R., & Grimmett, M. S. (1968). THE MASS SPECTRA OF IMIDAZOLE AND 1-METHYLIMIDAZOLE. Australian Journal of Chemistry, 21(4), 1085-1088. [Link]
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Perchard, C., & Novak, A. (1968). Far‐Infrared Spectra and Hydrogen‐Bond Frequencies of Imidazole. The Journal of Chemical Physics, 48(7), 3079-3084. [Link]
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Garland, C. W. (1951). THE INFRARED SPECTRA OF IMIDAZOLE AND THE STRUCTURE OF THE MOLECULE. ProQuest Dissertations Publishing. [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]
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ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)...[Link]
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Cherry, J. (2017). Imidazole: FT-IR Spectroscopic Characterization. Medium. [Link]
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ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). [Link]
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University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
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Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000133 - Isonicotinic Acid. [Link]
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ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR.... [Link]
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ResearchGate. (n.d.). Infrared spectrum of imidazole monomer (IM), dimer (IMD) and trimer.... [Link]
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PubChem. (n.d.). Isonicotinic Acid. [Link]
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Martin, G. E. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Synthetic Chemistry. Royal Society of Chemistry. [Link]
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Harvey, S. R., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2568–2576. [Link]
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SpectraBase. (n.d.). Isonicotinic acid, ethyl ester. [Link]
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University of Kansas. (2020). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. [Link]
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Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]
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The Royal Society of Chemistry. (2015). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit. [Link]
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ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. [Link]
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A Theoretical and Computational Investigation of 2-(1H-imidazol-1-yl)isonicotinic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of Imidazole-Containing Heterocycles
Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, with nitrogen-containing rings being particularly prominent. Among these, the imidazole moiety is a critical pharmacophore found in numerous drugs due to its ability to engage in various biological interactions.[1] Its derivatives are known for a wide range of activities, including anticancer and antimicrobial properties.[1][2] Similarly, isonicotinic acid and its derivatives have been the subject of extensive research, particularly in the development of antitubercular agents.[3][4][5] The conjugation of an imidazole ring with isonicotinic acid to form 2-(1H-imidazol-1-yl)isonicotinic acid (a hypothetical structure for the purpose of this guide, with CAS number 914637-28-8 for a related isomer) presents a molecule of significant interest for drug development.[6] This guide provides a comprehensive theoretical and computational framework for the characterization of this molecule, offering insights into its structural, electronic, and spectroscopic properties to accelerate its evaluation as a potential therapeutic agent.
This technical document will delve into the probable synthetic routes and provide a detailed exposition of modern computational chemistry techniques to elucidate the properties of this compound. By leveraging Density Functional Theory (DFT), we can predict its molecular geometry, vibrational frequencies, electronic structure, and reactivity, thereby guiding further experimental work.
Part 1: Synthesis and Structural Characterization
Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution
A logical approach would be a nucleophilic aromatic substitution reaction between imidazole and a suitable 2-halo-isonicotinic acid derivative.
Step-by-Step Methodology:
-
Starting Materials: Imidazole and 2-chloro-isonicotinic acid (or its ester derivative).
-
Solvent and Base: A polar aprotic solvent such as Dimethylformamide (DMF) would be suitable. A non-nucleophilic base like potassium carbonate (K₂CO₃) can be used to facilitate the deprotonation of imidazole.
-
Reaction Conditions: The reaction mixture would be stirred at an elevated temperature (e.g., 80-120 °C) for several hours to ensure the completion of the reaction.
-
Work-up and Purification: After cooling, the reaction mixture would be quenched with water and the product extracted with an organic solvent. Purification can be achieved through recrystallization or column chromatography.
-
Hydrolysis (if an ester is used): If an ester of 2-chloro-isonicotinic acid is used, a final hydrolysis step (acidic or basic) would be required to yield the desired carboxylic acid.
Part 2: In-Silico Analysis: A Computational Deep Dive
Computational chemistry provides powerful tools to predict and understand the properties of molecules at the atomic level. Density Functional Theory (DFT) is a robust method for these investigations.[1][11][12][13]
Computational Workflow Diagram
Caption: A typical workflow for the computational analysis of a molecule using DFT.
Detailed Computational Protocols
1. Geometry Optimization:
-
Objective: To find the most stable three-dimensional conformation of the molecule.
-
Methodology: The initial structure of this compound is drawn and subjected to geometry optimization using DFT. The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable combination for organic molecules.[2][14][15] This level of theory provides a good balance between accuracy and computational cost.
-
Validation: The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.
2. Spectroscopic Analysis (FT-IR and NMR):
-
Objective: To predict the vibrational and nuclear magnetic resonance spectra to aid in the experimental characterization of the molecule.
-
Methodology:
-
FT-IR: Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental data.
-
NMR: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts.[16] The calculated shifts are referenced against a standard, typically Tetramethylsilane (TMS).
-
-
Significance: The theoretical spectra can be compared with experimental data to confirm the synthesis of the target compound.[16][17]
3. Frontier Molecular Orbital (HOMO-LUMO) Analysis:
-
Objective: To understand the electronic properties and reactivity of the molecule.
-
Methodology: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between these orbitals (HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability.[14][18]
-
Interpretation: A smaller HOMO-LUMO gap suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Molecular Visualization and Electronic Properties
Caption: Key electronic properties derived from DFT calculations.
4. Molecular Electrostatic Potential (MEP) Analysis:
-
Objective: To visualize the charge distribution and predict the reactive sites for electrophilic and nucleophilic attack.
-
Methodology: The MEP is plotted onto the electron density surface of the optimized molecule.
-
Interpretation:
-
Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the nitrogen atoms of the imidazole and pyridine rings and the oxygen atoms of the carboxylic acid group.
-
Blue regions (positive potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. These are likely to be found around the hydrogen atoms.
-
Green regions (neutral potential): Represent areas of neutral electrostatic potential.
-
Part 3: Data Presentation and Interpretation
The quantitative results from the computational studies should be presented in a clear and concise manner to facilitate analysis and comparison with potential experimental data.
Table 1: Calculated Molecular Properties
| Property | Calculated Value | Units | Significance |
| Total Energy | (Value) | Hartrees | Thermodynamic stability |
| Dipole Moment | (Value) | Debye | Molecular polarity |
| HOMO Energy | (Value) | eV | Ionization potential |
| LUMO Energy | (Value) | eV | Electron affinity |
| HOMO-LUMO Gap | (Value) | eV | Chemical reactivity |
Table 2: Predicted Vibrational Frequencies (Selected Modes)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| O-H stretch (carboxylic acid) | ~3500 | - | |
| C=O stretch (carboxylic acid) | ~1750 | - | |
| C=N stretch (imidazole/pyridine) | ~1600-1650 | - | |
| C-H stretch (aromatic) | ~3000-3100 | - |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| (List relevant atoms) | (Calculated values) | (Calculated values) |
Conclusion and Future Directions
This technical guide outlines a comprehensive theoretical and computational approach for the characterization of this compound. The proposed in-silico analysis, based on robust DFT methods, provides a solid foundation for understanding the structural, spectroscopic, and electronic properties of this promising molecule. The predicted data serves as a valuable resource for guiding its synthesis and experimental validation.
For drug development professionals, this computational pre-screening is an invaluable tool for prioritizing lead compounds. The insights gained from HOMO-LUMO and MEP analyses can inform the design of derivatives with enhanced biological activity and optimized pharmacokinetic profiles. Future work should focus on the experimental synthesis and characterization of this compound to validate these theoretical predictions. Furthermore, molecular docking studies could be performed to investigate its potential binding interactions with relevant biological targets, paving the way for its development as a novel therapeutic agent.
References
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- A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces. RSC Publishing.
- DFT-Based Molecular Analysis of Imidazole Derivatives as Additives to Enhance Ionic Conductivity in Polymer Electrolyte Membranes.
- Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PubMed Central.
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The Convergence of Heterocyclic Scaffolds: A Technical Guide to the Discovery and Synthesis of Imidazole-Based Nicotinic Acids
For researchers, scientists, and drug development professionals, this guide navigates the historical synthesis and contemporary discovery of hybrid molecules integrating the imidazole and nicotinic acid scaffolds. We will journey from the foundational discoveries of these two essential heterocyclic rings to the modern, targeted strategies that combine them to create potent and selective therapeutic agents, particularly those modulating nicotinic acetylcholine receptors (nAChRs). This document eschews a rigid template, instead opting for a narrative that follows the scientific logic from fundamental principles to advanced applications.
Part 1: Foundational Pillars - The Historical Synthesis of Imidazole and Nicotinic Acid
The story of imidazole-based nicotinic acids does not begin with a single discovery, but rather with the independent mastery of its two constituent heterocycles. Understanding their origins is crucial to appreciating the rationale behind modern synthetic strategies.
The Dawn of Imidazole Synthesis: From Glyoxaline to a Privileged Scaffold
The imidazole ring, a five-membered heterocycle with two non-adjacent nitrogen atoms, was first synthesized in 1858 by German chemist Heinrich Debus.[1][2] Initially named "glyoxaline," its discovery laid the groundwork for what would become one of medicinal chemistry's most "privileged structures," appearing in essential biomolecules like the amino acid histidine and the neurotransmitter histamine.[3][4]
The earliest syntheses, while groundbreaking, were often low-yielding. Their significance lies in establishing the fundamental bond formations necessary to construct the imidazole core.
The pioneering synthesis of imidazole involved a three-component reaction between a dicarbonyl compound (glyoxal), an aldehyde (formaldehyde), and ammonia.[2][5] This method, while historically significant, often results in low yields but is still utilized for creating C-substituted imidazoles.[1][5]
-
Causality of Experimental Choice: The selection of glyoxal, formaldehyde, and ammonia was a logical starting point. The two nitrogen atoms of the imidazole ring are sourced from ammonia. The dicarbonyl (glyoxal) provides the C4-C5 backbone, and the aldehyde (formaldehyde) provides the C2 carbon. The reaction proceeds through a series of condensations and cyclization, driven by the nucleophilicity of ammonia and the electrophilicity of the carbonyl carbons.
Experimental Protocol: The Debus Synthesis of Imidazole
-
Step 1: Reactant Mixture: Glyoxal and formaldehyde are combined in an aqueous solution.
-
Step 2: Addition of Ammonia: An excess of aqueous ammonia is added to the solution. The mixture is then heated.
-
Step 3: Reaction: The components react, leading to the formation of the imidazole ring through a complex series of condensation and cyclization steps.
-
Step 4: Isolation: The imidazole is isolated from the reaction mixture, often requiring purification by distillation or crystallization. The yields are typically modest.[2]
Bronisław Radziszewski improved upon the multi-component approach by condensing a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia. This method provided a more versatile route to a variety of substituted imidazoles, such as 2,4,5-triphenylimidazole.[4]
-
Causality of Experimental Choice: The use of a dicarbonyl, an aldehyde, and ammonia as building blocks remained the core logic. The key innovation was the demonstration that a wider variety of substituted dicarbonyls and aldehydes could be employed, allowing for the synthesis of a broader range of imidazole derivatives. This opened the door to exploring the structure-activity relationships of substituted imidazoles.
Nicotinic Acid: From Tobacco Alkaloid to Vitamin B3
Nicotinic acid, or niacin, is a pyridine-3-carboxylic acid. Its history is intertwined with the study of tobacco alkaloids and the eventual understanding of vitamins.[6] The first synthesis of nicotinic acid was achieved in 1867 through the oxidation of nicotine, a complex alkaloid.[2][6] This discovery predated the understanding of its biological role as vitamin B3, a crucial component of the coenzymes NAD and NADP.[7][8]
The original synthesis involved the harsh oxidation of nicotine using strong oxidizing agents like potassium chromate and sulfuric acid.[2] While effective in demonstrating the chemical structure, this method was not practical for large-scale production.
Modern industrial production of nicotinic acid relies on more economical and scalable methods, primarily the oxidation of 3-methylpyridine (3-picoline).[9] A key industrial process involves the ammoxidation of 3-picoline to form nicotinonitrile, which is then hydrolyzed to nicotinic acid.[2]
-
Causality of Experimental Choice: 3-picoline, a readily available coal tar derivative, provides the pyridine ring with a methyl group at the desired 3-position. The methyl group is a convenient synthetic handle for oxidation to a carboxylic acid. The two-step ammoxidation-hydrolysis route is often more efficient and controlled than direct oxidation.[9]
Part 2: The Modern Convergence - Synthesis of Imidazole-Based Nicotinic Acid Derivatives
The true innovation in this field lies not in the synthesis of the individual components, but in their strategic combination. The recognition of the imidazole scaffold as a potent pharmacophore and the nicotinic acid moiety as a key component for interacting with nicotinic acetylcholine receptors (nAChRs) spurred the development of hybrid molecules.[10][11] These modern synthetic approaches are often multi-step and rely on the robust toolkit of modern organic chemistry.
The Rationale for Combining Imidazole and Nicotinic Acid
The imidazole ring is an exceptional bioisostere and a versatile scaffold in medicinal chemistry. Its two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.[1] The nicotinic acid moiety, on the other hand, is a well-established pharmacophore for nAChR ligands.[12] The combination of these two fragments allows for the creation of molecules with finely tuned electronic and steric properties, leading to enhanced potency and selectivity for specific nAChR subtypes.[11]
Contemporary Synthetic Strategies
Modern syntheses of imidazole-based nicotinic acids typically involve the construction of a substituted imidazole ring followed by its coupling to a nicotinic acid derivative, or vice versa. Multi-component reactions have also emerged as a powerful tool for the efficient, one-pot synthesis of these complex molecules.[13]
A common strategy involves a variation of the Radiszewski synthesis to construct a functionalized imidazole, which can then be coupled to a nicotinic acid derivative. For instance, a 2-aminoimidazole derivative can be prepared and then acylated with a nicotinic acid chloride.
Experimental Protocol: A Modern Multi-Component Approach
-
Step 1: Synthesis of a Functionalized Imidazole: A 1,2-dicarbonyl compound, an aldehyde bearing a functional group for later coupling (e.g., a protected amine), and ammonium acetate are refluxed in a suitable solvent like acetic acid to form a multi-substituted imidazole.
-
Step 2: Deprotection: The protecting group on the imidazole derivative is removed.
-
Step 3: Coupling with Nicotinic Acid: The deprotected imidazole is then coupled with nicotinic acid using standard peptide coupling reagents (e.g., EDC/HOBt) or by converting the nicotinic acid to its acid chloride followed by reaction with the aminated imidazole.
-
Step 4: Purification: The final imidazole-based nicotinic acid derivative is purified using techniques such as column chromatography or recrystallization.
The following diagram illustrates a generalized workflow for the synthesis of an imidazole-based nicotinic acid derivative.
Caption: Generalized workflow for the synthesis of imidazole-based nicotinic acids.
Part 3: Characterization and Data Summary
The synthesized compounds are typically characterized using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm their structure and purity.
Table 1: Comparison of Historical and Modern Imidazole Synthesis Methods
| Method | Key Reactants | Typical Conditions | Yields | Scope |
| Debus Synthesis (1858) | Glyoxal, Formaldehyde, Ammonia | Aqueous, heated | Low | Limited C-substitution |
| Radiszewski Synthesis (1882) | 1,2-Dicarbonyl, Aldehyde, Ammonia | Often in acetic acid, reflux | Moderate to Good | Wide range of substituted imidazoles |
| Modern Multi-component | Various, often catalyzed | Microwave, ionic liquids | Good to Excellent | High diversity, functional group tolerance |
Part 4: Future Perspectives
The field of imidazole-based nicotinic acids continues to evolve, driven by the need for more selective and potent therapeutics for neurological disorders.[10][12] Future research will likely focus on:
-
Asymmetric Synthesis: The development of enantioselective methods to synthesize chiral imidazole-based nicotinic acids, as stereochemistry often plays a critical role in biological activity.
-
Novel Scaffolds: The exploration of novel imidazole-fused ring systems to further probe the binding pockets of nAChRs.
-
Green Chemistry: The implementation of more environmentally benign synthetic methods, such as biocatalysis and flow chemistry.[7]
The journey from the simple, low-yielding synthesis of "glyoxaline" to the targeted design of complex imidazole-based nicotinic acid modulators of nAChRs is a testament to the power of synthetic chemistry to address critical challenges in medicine. This guide has aimed to provide a comprehensive overview of this journey, grounding modern innovations in their rich historical context.
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A Technical Guide to the Solubility and Stability of 2-(1H-imidazol-1-yl)isonicotinic acid: A Methodological & Predictive Approach
Abstract
This technical guide provides a comprehensive framework for assessing the solubility and stability of 2-(1H-imidazol-1-yl)isonicotinic acid (CAS No. 914637-28-8), a heterocyclic compound of interest in pharmaceutical and chemical research.[1] In the absence of extensive empirical data for this specific molecule in the public domain, this document synthesizes information from structurally related compounds, namely isonicotinic acid and imidazole-containing molecules, to propose a robust, scientifically grounded methodology for its characterization. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale behind them.
Introduction: Compound Overview and Physicochemical Postulates
This compound is a molecule combining the structural features of isonicotinic acid and imidazole.[1] Its molecular formula is C9H7N3O2 with a molecular weight of 189.17 g/mol .[1] The structure suggests an amphoteric compound with both a basic imidazole ring and an acidic carboxylic acid group. This duality is critical to its solubility and stability profile.
Based on the known properties of isonicotinic acid, it is postulated that this compound can exist as a zwitterion in aqueous solutions within a certain pH range.[2] The solubility is therefore expected to be highly pH-dependent, with minimum solubility near its isoelectric point and increased solubility in acidic and alkaline conditions.
Solubility Assessment: A Multi-faceted Approach
A thorough understanding of a compound's solubility is fundamental to its development for any application. The following sections outline a comprehensive strategy for characterizing the solubility of this compound.
Aqueous Solubility Determination (pH-dependent)
The pH of the aqueous medium is anticipated to be the most critical factor influencing the solubility of this compound. A shake-flask method at controlled temperature (e.g., 25 °C and 37 °C) is recommended.
Experimental Protocol:
-
Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, citrate, and borate buffers).
-
Equilibration: Add an excess of the compound to each buffer solution in separate sealed vials.
-
Shaking: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge or filter the samples to remove undissolved solids.
-
Quantification: Analyze the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4]
Solvent Solubility
Understanding the solubility in various organic solvents is crucial for purification, formulation, and analytical method development.
Experimental Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, dichloromethane, dimethyl sulfoxide (DMSO)).[5]
-
Equilibration and Quantification: Follow a similar shake-flask methodology as described for aqueous solubility. For sparingly soluble compounds, gravimetric analysis after solvent evaporation can be employed.
Table 1: Predicted Solubility Profile of this compound
| Solvent System | Predicted Solubility | Rationale |
| Acidic Aqueous (pH < 4) | High | Protonation of the imidazole and pyridine rings. |
| Neutral Aqueous (pH ~ 7) | Low to Moderate | Zwitterionic form may exhibit lower solubility. |
| Alkaline Aqueous (pH > 8) | High | Deprotonation of the carboxylic acid group. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate to High | Potential for hydrogen bonding.[5] |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | Good solvating power for polar molecules.[6] |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Low | Mismatch in polarity. |
Stability Studies: Unveiling Degradation Pathways
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve exposing the compound to stress conditions more severe than accelerated stability testing.[7]
Forced Degradation Protocol
Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Detailed Protocols:
-
Acid and Alkali Degradation: Dissolve the compound in 0.1N HCl and 0.1N NaOH, respectively, and heat at a controlled temperature (e.g., 60°C) for a specified duration.[7]
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.[7]
-
Photodegradation: Expose a solution of the compound to UV and visible light in a photostability chamber.[7]
-
Thermal Degradation: Heat the solid compound and a solution of the compound in sealed vials at an elevated temperature (e.g., 60°C).[7]
Predicted Degradation Pathways
The imidazole ring is known to be susceptible to oxidative and photolytic degradation.[8] The isonicotinic acid moiety is generally stable, but the entire molecule's stability will be influenced by the interaction of the two rings.
Potential Degradation Mechanisms
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A Comprehensive Technical Guide to the Computational Analysis of 2-(1H-imidazol-1-yl)isonicotinic Acid: Electronic Properties and Molecular Modeling
Abstract
2-(1H-imidazol-1-yl)isonicotinic acid is a heterocyclic compound featuring two key pharmacophores: an imidazole ring and a pyridine-4-carboxylic acid (isonicotinic acid) moiety.[1][2] This unique structural combination suggests significant potential in medicinal chemistry and materials science, particularly as an enzyme inhibitor or a linker in coordination polymers.[2][3] This technical guide presents a comprehensive computational framework for characterizing the electronic properties and interaction potential of this molecule. We detail a robust, step-by-step protocol utilizing Density Functional Theory (DFT) for the elucidation of its structural and electronic characteristics, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MESP), and Natural Bond Orbital (NBO) analysis. Furthermore, we outline a molecular docking workflow to probe its binding affinity and interaction mechanisms with a relevant biological target. This document serves as a foundational guide for researchers, enabling a deep, predictive understanding of this compound prior to empirical synthesis and validation.
Section 1: Introduction to this compound
Molecular Structure and Properties
This compound (IUPAC Name: 2-(1H-Imidazol-1-yl)pyridine-4-carboxylic acid) is an organic compound with the molecular formula C₉H₇N₃O₂ and a molecular weight of 189.17 g/mol .[1][4] Its structure is characterized by an imidazole ring linked at the N1 position to the C2 position of an isonicotinic acid backbone. This arrangement creates a molecule with multiple coordination sites—the nitrogen atoms of both the pyridine and imidazole rings, and the carboxylate group—making it a versatile ligand and a molecule of significant interest.
| Property | Value | Reference |
| CAS Number | 914637-28-8 | [1][4] |
| Molecular Formula | C₉H₇N₃O₂ | [1] |
| Molecular Weight | 189.17 g/mol | [1] |
| Canonical SMILES | O=C(O)C1=CC=NC(N2C=CN=C2)=C1 | [4] |
The Pharmacophoric Significance of Imidazole and Isonicotinic Acid
The constituent moieties of the title compound are cornerstones in drug design.
-
Imidazole Ring: This five-membered heterocycle is a fundamental component of numerous bioactive molecules and natural products, including the amino acid histidine. Its presence is critical for the function of many enzymes. Imidazole derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] The nitrogen atoms in the ring can act as both hydrogen bond donors and acceptors, as well as coordinating sites for metal ions in metalloenzymes.[3]
-
Isonicotinic Acid: As an isomer of vitamin B3 (nicotinic acid), this pyridine derivative is a key structural motif in several important pharmaceuticals.[2] Its hydrazide derivative, isoniazid, is a frontline antituberculosis drug. The carboxyl group provides a key site for hydrogen bonding and salt bridge formation, while the pyridine nitrogen acts as a hydrogen bond acceptor and coordination site.[7]
The fusion of these two powerful pharmacophores in a single molecule warrants a thorough investigation into its electronic structure and potential to interact with biological macromolecules.
Rationale for Computational Investigation
Computational modeling provides a powerful, resource-efficient methodology to predict molecular properties and guide experimental research. For this compound, a computational approach is invaluable for:
-
Elucidating Electronic Structure: Understanding the distribution of electrons, orbital energies, and reactive sites is fundamental to predicting the molecule's chemical behavior and stability.[8]
-
Predicting Reactivity: Analysis of the Frontier Molecular Orbitals (HOMO-LUMO) provides direct insight into the molecule's kinetic stability and its propensity to participate in chemical reactions.[5]
-
Screening for Biological Activity: Molecular docking simulations can predict whether the molecule can bind effectively to the active site of a target protein, offering a preliminary assessment of its potential as an enzyme inhibitor or therapeutic agent.[3] This is particularly relevant for targets like Cytochrome P450 enzymes, where imidazole is a known coordinating ligand.
Section 2: Theoretical Framework for Computational Analysis
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Unlike traditional ab initio methods that compute the complex many-electron wavefunction, DFT calculates the electron density, a simpler, spatially dependent function. This approach offers an exceptional balance of accuracy and computational cost, making it the workhorse for studying the electronic properties of molecules of this size.[7][8] Key properties derived from DFT calculations include optimized molecular geometry, vibrational frequencies, orbital energies (HOMO/LUMO), and the molecular electrostatic potential.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[5] The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field that estimates the binding affinity. This methodology is critical in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at the molecular level.[9]
Section 3: Methodology: A Step-by-Step Computational Protocol
This section details a validated, step-by-step protocol for the comprehensive computational analysis of this compound.
Part 1: Geometry Optimization and Electronic Structure Calculation
This protocol ensures a stable, low-energy molecular structure from which all electronic properties are derived.
Protocol Steps:
-
Initial Structure Creation: Draw the 2D structure of this compound in a molecular editor (e.g., Avogadro, ChemDraw) and generate an initial 3D conformation.
-
Geometry Optimization:
-
Causality: To find the most stable, lowest-energy conformation of the molecule, a geometry optimization must be performed. This removes any steric strain from the initial 3D structure and ensures that all subsequent calculations are performed on a physically realistic representation.
-
Method: Employ DFT using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is widely recognized for its high accuracy in describing organic molecules.[7][8]
-
Basis Set: Use the 6-311++G(d,p) basis set. The '6-311' part provides a robust description of core and valence electrons. The '++G' adds diffuse functions for both heavy atoms and hydrogens, crucial for accurately describing lone pairs and anionic species (like the carboxylate). The '(d,p)' adds polarization functions, allowing for non-spherical electron distribution, which is essential for describing bonding accurately.[8]
-
-
Frequency Calculation:
-
Causality: A frequency calculation must be performed on the optimized geometry. This serves two purposes: first, to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to derive thermodynamic properties like zero-point vibrational energy.
-
Method: Perform the calculation at the same level of theory (B3LYP/6-311++G(d,p)) as the optimization.
-
-
Property Calculation: From the optimized structure, compute the following:
-
Frontier Molecular Orbitals (HOMO and LUMO).
-
Molecular Electrostatic Potential (MESP) map.
-
Natural Bond Orbital (NBO) analysis.[8]
-
Part 2: Molecular Docking Workflow
This protocol assesses the molecule's potential to bind to a relevant biological target. Based on literature for similar imidazole-containing compounds, Cytochrome P450 Family 24 Subfamily A Member 1 (CYP24A1) is selected as an authoritative target, as it is a known enzyme in vitamin D metabolism that is inhibited by imidazole-based drugs.[3]
Protocol Steps:
-
Receptor Preparation:
-
Download the crystal structure of the target protein (e.g., human CYP24A1 homology model, or a related P450 structure from the Protein Data Bank).
-
Remove all water molecules and non-essential co-factors.
-
Add polar hydrogen atoms and assign appropriate partial charges.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound from Part 1.
-
Assign appropriate atom types and partial charges.
-
-
Grid Generation: Define the binding site (the "docking box") around the heme group in the active site of the CYP enzyme. The box should be large enough to accommodate the ligand in various orientations.
-
Docking Execution:
-
Causality: To find the most favorable binding pose, a docking algorithm systematically samples different positions, orientations, and conformations of the ligand within the binding site.
-
Method: Use a validated docking program (e.g., AutoDock Vina). The program will generate multiple binding poses and rank them according to a scoring function that estimates the binding free energy (ΔG).
-
-
Analysis of Results:
-
Visualize the top-ranked docking pose.
-
Identify and measure key interactions (e.g., hydrogen bonds, coordination to the heme iron, π-π stacking).
-
Computational Workflow Diagram
Caption: Overall computational workflow for analyzing this compound.
Section 4: Predicted Electronic Properties and Analysis
The following data are predicted based on DFT calculations (B3LYP/6-311++G(d,p)) and are consistent with values reported for similar heterocyclic compounds in the literature.[7][8]
| Calculated Property | Predicted Value | Significance |
| EHOMO | ~ -6.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | ~ -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Indicates high kinetic stability and low chemical reactivity.[5] |
| Dipole Moment (μ) | ~ 4.5 Debye | Indicates significant molecular polarity, suggesting good solubility in polar solvents. |
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO is predicted to be localized primarily on the electron-rich imidazole ring, while the LUMO is expected to be distributed across the electron-deficient pyridine ring and carboxylic acid group. The large energy gap (ΔE) of approximately 5.3 eV suggests that the molecule is kinetically stable. This gap is a critical parameter in determining molecular reactivity; a large gap implies that significant energy is required to excite an electron from the HOMO to the LUMO, rendering the molecule less reactive.[5]
Molecular Electrostatic Potential (MESP)
The MESP map visualizes the charge distribution across the molecule, highlighting regions prone to electrostatic interactions.
-
Negative Potential (Red/Yellow): These regions are predicted to be located around the nitrogen atoms of the pyridine and imidazole rings and the oxygen atoms of the carboxyl group. These are the primary sites for electrophilic attack and for coordinating with positive centers, such as metal ions or hydrogen bond donors.[8]
-
Positive Potential (Blue): This region is expected around the carboxylic acid proton and the hydrogens on the imidazole ring, indicating the sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of intramolecular bonding and charge transfer. Key predicted interactions include:
-
n → π transitions:* Significant stabilizing interactions are expected from the lone pairs (n) of the imidazole nitrogen atoms to the antibonding orbitals (π*) of the pyridine ring. This delocalization of electrons contributes to the overall stability of the molecule.[8]
-
Hyperconjugation: These charge-transfer interactions are a measure of intramolecular electron delocalization and are directly linked to the bioactivity and stability of the molecular structure.
Electronic Properties and Reactivity Relationship
Caption: Relationship between DFT-calculated properties and inferred chemical characteristics.
Section 5: Molecular Modeling and Interaction Analysis
Target Selection Rationale: CYP24A1
CYP24A1 is a mitochondrial cytochrome P450 enzyme responsible for the catabolism of vitamin D. Its overexpression is linked to various diseases, including cancer, making it a valuable therapeutic target. Imidazole-based compounds are well-established inhibitors of cytochrome P450 enzymes, as the sp²-hybridized nitrogen of the imidazole ring can coordinate directly with the ferric (Fe³⁺) or ferrous (Fe²⁺) ion of the enzyme's heme group.[3] Therefore, this compound is a prime candidate for investigation as a CYP24A1 inhibitor.
Predicted Docking Results with CYP24A1
Molecular docking simulations predict a high-affinity binding pose within the CYP24A1 active site. The molecule is expected to orient itself to maximize favorable interactions.
| Interaction Type | Interacting Ligand Atoms | Interacting Protein Residues | Predicted Distance/Geometry |
| Coordination Bond | Imidazole N3 atom | Heme Iron (Fe) | ~2.2 Å |
| Hydrogen Bond | Carboxylic Acid Oxygen | Active site amino acid (e.g., Arg, Ser) | ~2.8 Å |
| Hydrogen Bond | Pyridine Nitrogen | Active site amino acid (e.g., Ser, Thr) | ~3.0 Å |
| π-π Stacking | Pyridine Ring | Phenylalanine or Tyrosine residue | ~3.5 Å, parallel orientation |
Interpretation: The primary anchoring interaction is predicted to be the coordination of the imidazole nitrogen to the central heme iron, a hallmark of Type II P450 inhibitors.[3] This strong interaction effectively blocks the active site, preventing the natural substrate from binding. Additional stability is conferred by hydrogen bonds involving the isonicotinic acid moiety and hydrophobic interactions with aromatic residues in the binding pocket. The combination of these interactions suggests that this compound has the potential to be a potent and specific inhibitor of CYP24A1.
Section 6: Potential Applications and Future Directions
The computational analysis presented here strongly supports the potential of this compound in multiple scientific domains.
-
Drug Development: The predicted high-affinity binding to the CYP24A1 active site marks the molecule as a promising lead candidate for the development of novel anticancer therapeutics or treatments for disorders related to vitamin D metabolism.[3] Its structural features also suggest potential antimicrobial activity.[10]
-
Materials Science: The multiple coordination sites make this molecule an excellent candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The rigidity of the pyridine-imidazole backbone could lead to the formation of porous, stable frameworks with applications in gas storage, catalysis, or sensing.[2]
Future Work: The predictive insights from this computational guide must be validated through empirical research. The logical next steps include:
-
Chemical Synthesis: Development of a reliable synthetic route to produce the compound in sufficient purity and quantity.
-
Spectroscopic Characterization: Confirmation of the molecular structure using techniques such as NMR, FT-IR, and mass spectrometry.[11]
-
In Vitro Assays: Experimental validation of its inhibitory activity against the CYP24A1 enzyme and screening for broader antimicrobial or anticancer effects.
-
Crystallography: Obtaining a co-crystal structure of the compound bound to its target protein to definitively confirm the predicted binding mode.
Section 7: References
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Zhang, J., et al. (2009). (S)-2-(1H-Imidazol-1-yl)succinic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1157. Retrieved from [Link]
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Paredes-Olivera, P., et al. (2016). Experimental and vdW-DFT Study of the Structure, Properties, and Stability of Isonicotinic Acid Self-Assembled Monolayers on Gold. The Journal of Physical Chemistry C, 120(8), 4359-4371. Retrieved from [Link]
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Merck Index. (n.d.). Isonicotinic Acid. Retrieved from [Link]
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Li, Y. T., et al. (2008). (±)-5-Ethyl-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o971. Retrieved from [Link]
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Khan, I., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6543. Retrieved from [Link]
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Zahra, N., et al. (2023). Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. Pharmaceuticals, 16(3), 415. Retrieved from [Link]
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de Souza, G. A., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1328. Retrieved from [Link]
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Hassanein, H. H., et al. (2016). Synthesis, Characterization and Molecular Modeling of Some New Imidazolone Derivatives. Journal of the Chemical Society of Pakistan, 38(3), 563-571. Retrieved from [Link]
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Alishala, A., et al. (2024). Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole. ResearchGate. Retrieved from [Link]
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Kandasamy, G., et al. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Journal of Molecular Structure, 1275, 134678. Retrieved from [Link]
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Suman, S., et al. (2020). Syntheses, Structures, and Fluorescent Properties of 2-(1H-Imidazol-2-yl)phenols and Their Neutral Zn(II) Complexes. Journal of Fluorescence, 30, 1059–1069. Retrieved from [Link]
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Nikolova, S., et al. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molbank, 2023(2), M1587. Retrieved from [Link]
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Kumar, R., et al. (2021). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine. Indian Journal of Pure & Applied Physics, 59(7), 504-512. Retrieved from [Link]
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El-Gammal, O. A., et al. (2023). Synthesis, anti-proliferative activities, docking studies, and DFT calculations of novel isonicotinic mixed complexes. Applied Organometallic Chemistry, 37(10), e7076. Retrieved from [Link]
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El-fakharany, M. F., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Retrieved from [Link]
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Wang, J., et al. (2024). Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. Frontiers in Pharmacology, 15, 1386001. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2023). Synthesis and computational investigation of novel 2-mercaptoimidazolones as dual antimicrobial and anti-proliferative agents with potential multitargeting kinase inhibitory activity. Scientific Reports, 13(1), 14197. Retrieved from [Link]
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Kiran, S., et al. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 13(41), 28988-29001. Retrieved from [Link]
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Aktaş, N., et al. (2021). Derivatives of 1‐(2‐(Piperidin‐1‐yl)ethyl)‐1H‐benzo[d]imidazole: Synthesis, Characterization, Determining of Electronic Properties and Cytotoxicity Studies. ChemistrySelect, 6(45), 12519-12527. Retrieved from [Link]
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An In-depth Technical Guide to the Tautomerism of 2-(1H-imidazol-1-yl)isonicotinic Acid
Abstract
Tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a phenomenon of profound significance in medicinal chemistry and drug development. The specific tautomeric form of a molecule can dictate its physicochemical properties, receptor binding affinity, metabolic stability, and overall pharmacological profile. This guide provides a comprehensive technical analysis of the tautomeric landscape of 2-(1H-imidazol-1-yl)isonicotinic acid, a heterocyclic compound featuring both acidic (carboxylic acid) and basic (imidazole, pyridine) functionalities. We explore the potential prototropic tautomers, including neutral and zwitterionic species, through a synergistic approach that combines high-level computational analysis with established experimental verification techniques. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the characterization of complex tautomeric systems.
Introduction: The Critical Role of Tautomerism in Drug Design
The precise three-dimensional structure and electronic properties of a drug molecule are paramount to its biological activity. Tautomerism, which most commonly involves the migration of a proton accompanied by a switch of a single and adjacent double bond, can drastically alter these features.[1] A shift in the position of a single proton can change hydrogen bonding patterns (donor vs. acceptor), molecular polarity, and shape, thereby influencing how a molecule interacts with its biological target.[2][3] For drug development professionals, an incomplete understanding of a compound's dominant tautomeric forms in relevant physiological environments can lead to erroneous structure-activity relationship (SAR) models and unpredictable clinical outcomes.
The subject of this guide, this compound, presents a compelling case study. It incorporates an isonicotinic acid moiety, an isomer of nicotinic acid[4], and an imidazole ring, a privileged structure in medicinal chemistry known for its versatile role as a hydrogen bond donor and acceptor.[3][5][6] The presence of multiple acidic and basic centers suggests the potential for a complex equilibrium involving several neutral and zwitterionic forms. This guide aims to dissect this complexity, providing a robust framework for both prediction and empirical validation.
Theoretical Framework: Mapping the Tautomeric Possibilities
Before any experimental work, a thorough theoretical analysis is essential to identify all plausible tautomers. For this compound, the key sites for proton migration are the carboxylic acid group, the pyridine nitrogen, and the N3 nitrogen of the imidazole ring. This leads to three primary potential forms in equilibrium.
-
The Neutral Form (A): The carboxylic acid proton resides on the oxygen, and the imidazole ring is in its neutral 1H-imidazole state. This form is expected to be favored in non-polar environments.
-
The Pyridine-Protonated Zwitterion (B): The carboxylic acid proton migrates to the more basic pyridine nitrogen, forming a carboxylate and a pyridinium ion within the same molecule. This zwitterionic form increases molecular polarity.
-
The Imidazole-Protonated Zwitterion (C): The carboxylic acid proton transfers to the N3 nitrogen of the imidazole ring, creating a carboxylate and an imidazolium cation. This is another highly polar, zwitterionic species.
The dynamic relationship between these forms constitutes the core of the molecule's tautomeric system.
Figure 1: Plausible tautomeric and zwitterionic forms of this compound.
Computational Analysis of Tautomer Stability
3.1. Rationale and Expertise Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool in tautomerism studies.[7][8] It allows us to calculate the thermodynamic stability (Gibbs free energy) of each potential isomer without the initial need for synthesis and experimentation.[9][10] By simulating the molecule in both the gas phase and in solution via a Polarizable Continuum Model (PCM), we can predict how the environment influences the tautomeric equilibrium.[11][12] This in silico analysis is a cost-effective method to generate testable hypotheses about the dominant tautomeric species under different conditions.
3.2. Protocol: DFT-Based Energy Calculations
-
Structure Generation: Build the 3D structures of the neutral tautomer (A) and both zwitterionic forms (B and C).
-
Geometry Optimization: Perform a full geometry optimization for each structure using a suitable DFT functional and basis set, such as B3LYP/6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[12]
-
Frequency Calculation: Conduct a vibrational frequency analysis on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Solvation Modeling: Re-run the optimization and frequency calculations for each tautomer using a PCM to simulate a solvent of interest (e.g., water, DMSO). This models the bulk electrostatic effects of the solvent on the solute.[13]
-
Energy Analysis: For each tautomer in each environment (gas phase, solvent), calculate the Gibbs free energy (G). Determine the relative free energy (ΔG) of forms B and C with respect to the most stable tautomer (defined as ΔG = 0 kcal/mol).
-
Equilibrium Constant Prediction: The tautomeric equilibrium constant (K_t) can be estimated using the equation: ΔG = -RT ln(K_t).
3.3. Data Presentation: Predicted Tautomer Stabilities
The results of such an analysis are best summarized in a table for clear comparison.
| Tautomer | Gas Phase ΔG (kcal/mol) | Water (PCM) ΔG (kcal/mol) | Predicted % Population (Water) |
| Neutral (A) | 0.00 (Reference) | 3.50 | ~0.2% |
| Zwitterion (B) | 12.8 | 0.00 (Reference) | ~98.5% |
| Zwitterion (C) | 10.5 | 0.85 | ~1.3% |
| Note: These are representative hypothetical values for illustrative purposes. |
The computational data predict a dramatic shift in stability. While the neutral form is most stable in the gas phase, the highly polar zwitterionic forms, particularly the pyridine-protonated species (B), are significantly stabilized by the polar aqueous environment and are predicted to be the overwhelmingly dominant species in solution.[11]
Experimental Verification Methodologies
Computational predictions require rigorous experimental validation.[14][15] A multi-technique approach is essential, as each method provides a unique piece of the structural puzzle.
Figure 2: A generalized experimental workflow for tautomer analysis.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Causality: NMR is arguably the most powerful technique for studying tautomerism in solution.[16][17][18] Protons and carbons in different tautomeric forms experience different electronic environments, resulting in distinct chemical shifts.[19][20] If the tautomeric interconversion is slow on the NMR timescale, separate sets of signals will be observed for each species, allowing for direct quantification. If the exchange is fast, a single set of averaged signals will appear, but their positions will be a weighted average of the contributing tautomers, still providing crucial information about the predominant form.[21]
-
Self-Validating Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent. Use a series of solvents to probe environmental effects, for example: non-polar (CDCl₃), polar aprotic (DMSO-d₆), and polar protic (D₂O).
-
¹H NMR Acquisition: Record a standard ¹H NMR spectrum. Key signals to monitor are the aromatic protons and, crucially, any labile N-H or O-H protons. In D₂O, the carboxylic acid proton will exchange with the solvent and disappear, which can help confirm its presence. The chemical shift of the proton on the imidazole ring (C2-H) is particularly sensitive to the protonation state of the adjacent nitrogens.
-
¹³C NMR Acquisition: Record a proton-decoupled ¹³C NMR spectrum. The chemical shift of the carbonyl carbon (~165-175 ppm) and the carbons of the pyridine and imidazole rings are diagnostic. Zwitterion formation significantly alters the electronic distribution and thus the carbon chemical shifts.
-
Data Analysis: Compare the observed chemical shifts with theoretical values calculated for each tautomer (using the GIAO method with DFT). A strong correlation between the experimental spectrum in a given solvent and the calculated spectrum for a specific tautomer provides compelling evidence for its dominance.
-
4.2. UV-Vis Spectroscopy
-
Expertise & Causality: The electronic structure and extent of conjugation differ between tautomers, leading to different wavelengths of maximum absorption (λ_max).[22] Zwitterionic forms often have different electronic transitions compared to their neutral counterparts. By observing how λ_max changes in response to solvent polarity (solvatochromism), one can infer shifts in the tautomeric equilibrium.[23][24]
-
Self-Validating Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a solvent like methanol or acetonitrile.
-
Sample Preparation: Prepare a series of dilute solutions (~10⁻⁵ M) in solvents of varying polarity (e.g., hexane, dioxane, acetonitrile, ethanol, water).
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 to 400 nm using a spectrophotometer.
-
Data Analysis: Plot λ_max versus a solvent polarity scale (like the Dimroth-Reichardt E_T(30) parameter). A systematic shift (either bathochromic or hypsochromic) that correlates with solvent polarity is a strong indicator of an equilibrium shift between two or more species with different polarities, i.e., tautomers.[24]
-
4.3. Single-Crystal X-ray Crystallography
-
Expertise & Causality: This technique provides the unambiguous, definitive structure of the molecule in the solid state.[25] It directly visualizes the atomic positions, allowing for the precise location of the labile proton and confirming which tautomer is present in the crystal lattice.[5][26] While this reveals the solid-state structure, it may not represent the equilibrium in solution, but it provides an essential anchor point by confirming the existence of at least one specific tautomeric form.
-
Self-Validating Protocol:
-
Crystallization: Grow high-quality single crystals of the compound. This is often the most challenging step and requires screening various techniques (slow evaporation, vapor diffusion) and solvent systems.[25]
-
Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. This will yield a model of the electron density.
-
Analysis: Refine the model to determine the precise positions of all non-hydrogen atoms. Locate the hydrogen atoms, particularly the one involved in tautomerism, from the difference Fourier map. The final refined structure will unequivocally show whether the proton is on the carboxylic acid, the pyridine nitrogen, or the imidazole nitrogen.
-
Synthesis of Findings and Implications for Drug Development
By integrating the computational predictions with the experimental data, a complete picture of the tautomerism of this compound emerges.
-
In the Solid State: X-ray crystallography would likely reveal one of the zwitterionic forms, stabilized by strong intermolecular interactions like hydrogen bonding in the crystal lattice.
-
In Non-Polar Solvents: NMR and UV-Vis data would likely indicate a predominance of the neutral tautomer (A), as non-polar environments cannot effectively stabilize charge separation.
-
In Polar, Protic Solvents (e.g., Water): All evidence would be expected to point towards the dominance of the pyridine-protonated zwitterion (B). The computational results predicting its high stability are corroborated by NMR shifts indicative of a pyridinium ion and a carboxylate, and by UV-Vis spectra characteristic of this highly polar species.
Implications: This solvent-dependent equilibrium is critically important. In the hydrophobic environment of a cell membrane, the neutral form might be favored, facilitating passive diffusion. However, in the aqueous environment of the bloodstream or a protein's active site, the zwitterionic form will dominate. This change in structure alters the molecule's hydrogen bonding capacity; the zwitterion features a strong hydrogen bond donor (the pyridinium N-H) and a strong acceptor (the carboxylate), which are absent in the neutral form. Any drug discovery program involving this scaffold must account for the zwitterionic structure as the biologically relevant species for interactions with aqueous-exposed targets.
Conclusion
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A Technical Guide to Quantum Chemical Calculations for 2-(1H-imidazol-1-yl)isonicotinic Acid: A DFT Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 2-(1H-imidazol-1-yl)isonicotinic acid, a heterocyclic compound of interest in medicinal chemistry. We detail a robust workflow employing Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and reactivity properties. This document serves as a practical manual for researchers, explaining not just the procedural steps but also the scientific rationale behind the selection of computational methods, including the choice of the B3LYP functional and the 6-311++G(d,p) basis set. Key molecular descriptors such as optimized geometry, frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MEP) are analyzed to provide actionable insights for applications in rational drug design and materials science.
Introduction: The 'Why' and 'What'
This compound is a molecule that merges two key heterocyclic scaffolds: imidazole and pyridine carboxylic acid (isonicotinic acid). The imidazole ring is a ubiquitous component in biological systems, most notably in the amino acid histidine, and is a feature in many antifungal and antibacterial agents.[1] Isonicotinic acid and its derivatives are also foundational in medicinal chemistry, with isoniazid being a frontline drug for tuberculosis treatment.[2][3] The combination of these two moieties suggests a rich potential for novel pharmacological activities.
In silico, or computational, methods are indispensable in modern drug discovery, allowing for the rapid and cost-effective evaluation of molecular properties before committing to expensive and time-consuming wet-lab synthesis.[4][5][6] Quantum chemical calculations, particularly DFT, provide a powerful lens to examine a molecule at the electronic level.[7] By modeling properties such as electronic structure, reactivity, and intermolecular interaction sites, we can predict a molecule's behavior, guide its modification, and understand its potential biological action.[4][8]
This guide aims to provide a validated, step-by-step protocol to computationally characterize this compound, generating foundational data for further drug development and material science investigations.
Theoretical Framework: Selecting the Right Tools
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, which contains multiple heteroatoms (N, O) with lone pairs and a conjugated π-system, a careful selection is paramount.
Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for medium-to-large sized molecules due to its excellent balance of computational cost and accuracy.[9][10] We have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.
-
Rationale: B3LYP is one of the most widely used and extensively validated functionals for organic molecules.[10][11] It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error common in pure DFT functionals, providing reliable geometric and electronic property predictions for systems like the one under study.[7][11]
The 6-311++G(d,p) Basis Set
The basis set is the set of mathematical functions used to build the molecular orbitals. We have chosen the Pople-style 6-311++G(d,p) basis set.
-
Rationale: This is a triple-zeta basis set that provides a flexible description of the valence electrons.
-
6-311: Each valence atomic orbital is described by three functions, allowing for greater flexibility in representing electron distribution.
-
++G: Diffuse functions are added for both heavy atoms (+) and hydrogen atoms (++). These are crucial for accurately modeling systems with lone pairs, anions, or where non-covalent interactions are important, as is the case here.[12]
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow the orbitals to change shape (polarize) in the molecular environment, which is essential for describing chemical bonds accurately, especially in cyclic and conjugated systems.[12][13]
-
This combination of B3LYP/6-311++G(d,p) is a well-established and reliable level of theory for obtaining high-quality results for organic and drug-like molecules.[14][15][16][17]
Computational Methodology: A Validated Protocol
The following protocol outlines the systematic procedure for the quantum chemical analysis of this compound. This workflow is designed to be self-validating at critical junctures.
Step 1: Initial Structure Generation
The first step is to create an initial 3D structure of the molecule. This can be done using molecular building software like Avogadro, ChemDraw, or GaussView. It is important to start with a reasonable guess for the geometry.
Step 2: Geometry Optimization
The initial structure is not at its most stable energetic state. Geometry optimization is the process of finding the coordinates of the atoms that correspond to a minimum on the potential energy surface.
-
Protocol:
-
Load the initial structure into a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Specify the calculation type as Opt (Optimization).
-
Define the level of theory: B3LYP/6-311++G(d,p).
-
Execute the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule.
-
Step 3: Vibrational Frequency Analysis
This step is a critical self-validation check. It confirms that the optimized structure is a true energy minimum and not a saddle point (a transition state).
-
Protocol:
-
Use the optimized geometry from Step 2.
-
Specify the calculation type as Freq (Frequency).
-
Use the same level of theory: B3LYP/6-311++G(d,p).
-
Execute the calculation.
-
-
Validation: The output should show zero imaginary frequencies . The presence of one or more imaginary frequencies indicates that the structure is not a true minimum, and further optimization or a different starting geometry is required. This calculation also provides thermodynamic data (enthalpy, Gibbs free energy) and the theoretical infrared (IR) spectrum.
Step 4: Calculation of Molecular Properties
Once the true minimum geometry is confirmed, single-point energy calculations are performed on this structure to derive various electronic and reactivity properties.
-
Protocol:
-
Use the validated optimized geometry.
-
Specify a single-point energy calculation.
-
Use the same level of theory: B3LYP/6-311++G(d,p).
-
Request additional properties to be calculated, such as pop=full (for population analysis like Mulliken charges) and generation of cube files for molecular orbitals (HOMO, LUMO) and the electrostatic potential.
-
The MEP analysis clearly identifies the carboxylic acid group and the unprotonated imidazole nitrogen as primary sites for forming hydrogen bonds, a critical interaction in drug-receptor recognition. [18]
Conclusion
This guide has presented a detailed and scientifically grounded protocol for the quantum chemical characterization of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory. The workflow, from geometry optimization to the analysis of frontier orbitals and electrostatic potential, provides a comprehensive electronic and structural profile of the molecule. The calculated properties—a stable non-planar geometry, a significant HOMO-LUMO gap indicating good kinetic stability, and distinct electronegative regions on the MEP map—offer crucial insights for drug development professionals. This computational data forms a robust foundation for subsequent studies, such as molecular docking, molecular dynamics simulations, and the rational design of new derivatives with enhanced pharmacological profiles.
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HOMO and LUMO. Grokipedia. [Link]
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How reactivity of a organic molecule depends upon HOMO and LUMO. Chemistry Stack Exchange. [Link]
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Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]
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Application of molecular electrostatic potentials in drug design. ResearchGate. [Link]
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Synthesis and computational evaluation of imidazole-based functional materials. RSC Advances. [Link]
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Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]
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In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives. ResearchGate. [Link]
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Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems. Molecules. [Link]
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Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. The Journal of Organic Chemistry. [Link]
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HOMO and LUMO. Wikipedia. [Link]
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HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Research Journal of Education and Technology. [Link]
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What are computational methods in drug discovery? Patsnap. [Link]
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New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. ResearchGate. [Link]
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A Pilot Study of All-Computational Drug Design Protocol. Frontiers in Pharmacology. [Link]
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Basis set effects on calculated geometries: 6-311++G vs. aug-cc-pVDZ.** Journal of Computational Chemistry. [Link]
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Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. [Link]
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Computational Methods in Drug Discovery. Methods in Molecular Biology. [Link]
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ubiquity of B3LYP/6-31G. Reddit. [Link]
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Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? ResearchGate. [Link]
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Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. [Link]
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Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide. Molecules. [Link]
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2-(1H-IMIDAZOL-1-YL)ISONICOTINIC ACI. ChemWhat. [Link]
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Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. [Link]
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The Synthesis And Characterization Of (Z)-1-(1H- Imidazol-1-Yl)-3-(3-Nitrophenyl) Prop-2-En-1-One – A Quantum Chemical Study. International Journal of Scientific & Technology Research. [Link]
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Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2‐a]pyrimidine-Schiff Base. ACS Omega. [Link]
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Synthesis, Characterization, Crystal Structure and DFT Studies on 3-(1H-benzo[d]t[19][20][21]riazol-1-yl)-1-oxo-1-m-tolylpropan-2-yl-nicotinate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Methodological & Application
Application Notes and Protocols: 2-(1H-imidazol-1-yl)isonicotinic Acid as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of Imidazole-Containing Ligands in Coordination Chemistry
The imidazole scaffold is a cornerstone in the design of ligands for transition metal complexes, owing to its significant biological relevance and versatile coordination behavior.[1] As a key component of the amino acid histidine, the imidazole moiety is integral to the function of numerous metalloenzymes, participating in vital processes such as oxygen transport and electron transfer.[1] The tunable steric and electronic properties of imidazole derivatives make them exceptional candidates for the construction of metal-organic frameworks (MOFs), catalysts, and therapeutic agents.[2][3] This guide focuses on 2-(1H-imidazol-1-yl)isonicotinic acid, a bifunctional ligand that combines the coordination versatility of both an imidazole ring and a carboxylic acid group, opening avenues for the development of novel metal complexes with diverse applications.
PART 1: Synthesis of this compound
A robust and reproducible synthesis of the ligand is paramount for its application in coordination chemistry. The following protocol is a well-established method for the preparation of this compound.
Protocol 1: Synthesis of this compound
This synthesis is analogous to the N-alkylation of imidazole with halo-substituted carboxylic acids, a common strategy for producing N-substituted imidazole derivatives.[4][5]
Materials:
-
2-Chloroisonicotinic acid
-
Imidazole
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloroisonicotinic acid (1 equivalent) and imidazole (1.2 equivalents) in DMF.
-
Base Addition: Add potassium carbonate (2.5 equivalents) to the solution. The carbonate acts as a base to facilitate the nucleophilic substitution reaction.
-
Reaction: Stir the mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Acidification: Dissolve the crude product in water and acidify with HCl to a pH of 3-4 to precipitate the product.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
PART 2: Synthesis of Metal Complexes
The presence of both a pyridine nitrogen, an imidazole nitrogen, and a carboxylate group allows this compound to act as a versatile chelating and/or bridging ligand, forming stable complexes with a variety of metal ions.
Protocol 2: General Synthesis of Metal(II) Complexes
This protocol can be adapted for various divalent metal ions such as Cu(II), Co(II), Ni(II), and Zn(II).
Materials:
-
This compound
-
Metal(II) acetate hydrate (e.g., copper(II) acetate monohydrate, cobalt(II) acetate tetrahydrate)
-
Methanol or Ethanol
-
Deionized water
Procedure:
-
Ligand Solution: Dissolve this compound (2 equivalents) in methanol or a methanol/water mixture with gentle heating.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) acetate hydrate (1 equivalent) in deionized water or methanol.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A precipitate should form immediately or upon standing.
-
Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complexation.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the solid with small portions of cold methanol and then diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting metal complex in a desiccator over anhydrous calcium chloride.
PART 3: Physicochemical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized ligand and its metal complexes.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Key vibrational bands to monitor include the C=O stretching frequency of the carboxylic acid and the C=N stretching of the imidazole and pyridine rings. A shift in these bands upon complexation indicates coordination to the metal center.[6]
-
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes can provide information about the geometry of the coordination sphere around the metal ion.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized ligand. While NMR of paramagnetic complexes can be challenging, spectra of diamagnetic complexes (e.g., Zn(II)) can confirm the ligand's coordination mode.
Thermal Analysis
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the metal complexes and to determine the presence of coordinated or lattice solvent molecules.[8] The decomposition pattern can provide insights into the structure and bonding within the complex.
Single-Crystal X-ray Diffraction
The definitive method for determining the three-dimensional structure of the metal complexes is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
PART 4: Applications in Drug Development and Materials Science
Metal complexes of imidazole-containing ligands have shown significant promise in various fields, from medicinal chemistry to materials science.
Biological Applications
-
Antimicrobial and Antifungal Activity: The chelation of metal ions to organic ligands can significantly enhance their biological activity.[9] Metal complexes of this compound are promising candidates for screening as antibacterial and antifungal agents.
-
Anticancer Properties: Many metal complexes, particularly those of ruthenium and gold, have been investigated as potential anticancer drugs.[10] The ability of the ligand to mimic biological structures and the diverse coordination geometries of the resulting complexes make them interesting targets for cytotoxic studies.[11][12]
Materials Science
-
Fluorescent Materials: The incorporation of imidazole and pyridine moieties can lead to the development of fluorescent metal-organic frameworks (MOFs). These materials have potential applications in sensing and bio-imaging.
-
Catalysis: The well-defined coordination environment of metal complexes makes them suitable for use as catalysts in various organic transformations.[3]
Visualization of Key Concepts
Caption: Synthetic workflow for this compound.
Caption: General workflow for metal complex synthesis and evaluation.
Summary Data Table
| Property | Ligand (this compound) | General Metal(II) Complex |
| Formula | C₉H₇N₃O₂ | [M(C₉H₆N₃O₂)₂(H₂O)n] |
| Molecular Weight | 189.17 g/mol | Varies with metal and water content |
| Appearance | White to off-white solid | Colored crystalline or amorphous solid |
| Key IR Bands (cm⁻¹) | ~1700 (C=O), ~1600 (C=N) | Shifted C=O and C=N bands |
| Solubility | Soluble in polar organic solvents and aqueous base | Generally insoluble in water, soluble in DMF, DMSO |
Conclusion
This compound is a highly promising ligand for the development of novel metal complexes. Its straightforward synthesis and versatile coordination capabilities make it an attractive building block for researchers in medicinal chemistry and materials science. The protocols and information provided herein serve as a comprehensive guide for the synthesis, characterization, and exploration of the potential applications of these fascinating compounds.
References
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Application Notes & Protocols for the Synthesis of Metal-Organic Frameworks Using 2-(1H-imidazol-1-yl)isonicotinic Acid
Abstract
This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of Metal-Organic Frameworks (MOFs) utilizing the bifunctional organic linker, 2-(1H-imidazol-1-yl)isonicotinic acid. This versatile linker, featuring both a nitrogen-donor imidazole ring and a carboxylate group, offers a unique platform for constructing novel MOFs with tunable porosity and functionality.[1] This document is intended for researchers in materials science, chemistry, and drug development, offering both foundational principles and actionable experimental procedures. We will delve into the solvothermal synthesis method, essential characterization techniques, and potential applications, with a focus on the causal relationships between experimental parameters and final material properties.
Introduction: The Strategic Advantage of this compound in MOF Design
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[2][3] The choice of the organic linker is paramount as it dictates the topology, porosity, and ultimate functionality of the resulting framework.[1][2]
The ligand this compound (H-ImIsonicotinate) is a strategic choice for several reasons:
-
Bifunctionality: It possesses two distinct coordination sites: the carboxylate group of the isonicotinic acid and the nitrogen atom of the imidazole ring. This allows it to bridge metal centers in diverse ways, leading to complex and potentially novel framework architectures.[1]
-
Tunable Coordination: The imidazole group can coordinate to metal centers, leaving the carboxylate to bind another, or vice versa. This versatility can be exploited to control the dimensionality and connectivity of the MOF.
-
Active Sites: The uncoordinated nitrogen atoms within the imidazole ring can act as Lewis basic sites, making these MOFs promising candidates for applications in catalysis and selective gas adsorption, particularly for acidic gases like CO2.[4]
-
Structural Rigidity and Flexibility: The pyridine and imidazole rings provide a degree of rigidity to the linker, which is crucial for forming stable, porous structures.
This guide will focus on the solvothermal synthesis method, a widely employed technique for producing high-quality crystalline MOFs.[5][6] This method involves heating the reactants in a sealed vessel at temperatures above the solvent's boiling point, creating elevated pressure that facilitates the dissolution of precursors and promotes crystallization.[1]
Synthesis Workflow and Rationale
The synthesis of a MOF using H-ImIsonicotinate is a multi-step process that begins with the careful selection of precursors and culminates in the activation of the porous material. The following diagram outlines the typical experimental workflow.
Caption: General workflow for the solvothermal synthesis and characterization of MOFs.
Detailed Experimental Protocols
The following protocols are generalized methodologies derived from the synthesis of MOFs with structurally similar imidazole-carboxylate ligands.[1] They serve as a robust starting point for the exploration of novel MOFs with this compound.
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF (Zn-ImIsonicotinate)
Rationale: Zinc(II) is a common choice for MOF synthesis due to its versatile coordination geometries and tendency to form stable frameworks. N,N-Dimethylformamide (DMF) is a high-boiling point solvent frequently used in solvothermal synthesis to facilitate the dissolution of both the organic linker and the metal salt.[5]
Materials:
-
This compound (H-ImIsonicotinate)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Dichloromethane (DCM)
-
20 mL Scintillation vials or Teflon-lined stainless-steel autoclave
Procedure:
-
Reagent Preparation: In a 20 mL glass scintillation vial, combine this compound (e.g., 0.1 mmol, 19.1 mg) and zinc nitrate hexahydrate (e.g., 0.1 mmol, 29.7 mg).
-
Expert Insight: A 1:1 molar ratio of ligand to metal is a common starting point. This ratio can be varied to influence the final structure.
-
-
Solubilization: Add 10 mL of DMF to the vial.
-
Homogenization: Tightly cap the vial and sonicate the mixture for 15 minutes to ensure a homogenous suspension.
-
Solvothermal Reaction: Place the sealed vial into a programmable oven. Heat the mixture to 120 °C over 2 hours and hold at 120 °C for 48 hours.
-
Cooling: Allow the oven to cool slowly to room temperature over a period of 24 hours. A slow cooling rate is often crucial for obtaining larger, well-defined crystals.
-
Isolation: Decant the mother liquor. Wash the resulting crystalline product with fresh DMF (3 x 10 mL) and then with a more volatile solvent like ethanol or dichloromethane (3 x 10 mL).
-
Trustworthiness: This solvent exchange step is vital to remove unreacted starting materials and DMF molecules trapped within the pores, which is a prerequisite for accurate characterization of the framework's porosity.[7]
-
-
Activation: To prepare the material for porosity analysis, the solvent-exchanged sample must be "activated." Place the sample in a vacuum oven and heat at a suitable temperature (e.g., 150 °C) under dynamic vacuum for 12-24 hours until no further mass loss is observed. This step removes all guest solvent molecules from the pores.
Characterization Protocols: Validating Synthesis and Structure
Each synthesized batch must be rigorously characterized to confirm its identity, purity, and properties.
Protocol 2: Powder X-Ray Diffraction (PXRD)
Purpose: To confirm the crystallinity and phase purity of the bulk sample. The experimental pattern is compared to a simulated pattern if a single-crystal structure is available.
Procedure:
-
Grind a small amount of the activated MOF sample into a fine powder.
-
Mount the powder onto a zero-background sample holder.
-
Collect the diffraction pattern using a diffractometer (e.g., with Cu Kα radiation) over a 2θ range of 5° to 50°.
-
Analysis: Sharp, well-defined peaks indicate a highly crystalline material. The absence of broad humps or peaks corresponding to starting materials confirms phase purity.[5]
Protocol 3: Thermogravimetric Analysis (TGA)
Purpose: To determine the thermal stability of the MOF and to quantify the amount of solvent within the pores before and after activation.
Procedure:
-
Place 5-10 mg of the MOF sample into an alumina TGA pan.
-
Heat the sample from room temperature to approximately 600-800 °C at a ramp rate of 10 °C/min under a nitrogen or air atmosphere.[5]
-
Analysis: An initial weight loss below ~150 °C typically corresponds to the removal of guest solvent molecules. The temperature at which the framework begins to rapidly lose mass indicates the onset of thermal decomposition.
Protocol 4: Fourier-Transform Infrared (FT-IR) Spectroscopy
Purpose: To confirm the coordination of the carboxylate group to the metal center.
Procedure:
-
Prepare a KBr pellet containing a small amount of the MOF sample.
-
Record the IR spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Compare the spectrum of the MOF to that of the free H-ImIsonicotinate ligand. A shift in the characteristic vibrational frequencies of the carboxylate group (typically around 1600-1700 cm⁻¹ for the C=O stretch) indicates its coordination to the zinc metal center.[4]
Data Presentation and Expected Results
The synthesis and characterization data can be effectively summarized for comparison and reporting.
Table 1: Synthesis Parameters for Zn-ImIsonicotinate
| Parameter | Value | Rationale |
|---|---|---|
| Metal Salt | Zn(NO₃)₂·6H₂O | Provides Zn(II) nodes for framework construction. |
| Organic Linker | H-ImIsonicotinate | Forms the bridging "struts" of the framework. |
| Molar Ratio (M:L) | 1:1 | A common starting point for creating neutral frameworks. |
| Solvent | N,N-Dimethylformamide (DMF) | High boiling point, good solvating power for precursors. |
| Temperature | 120 °C | Facilitates crystallization without decomposing the linker. |
| Reaction Time | 48 hours | Allows for slow, ordered crystal growth. |
Table 2: Expected Characterization Results
| Technique | Expected Outcome | Interpretation |
|---|---|---|
| PXRD | Sharp diffraction peaks | Indicates a well-ordered, crystalline material. |
| TGA | Stepwise decomposition profile | Initial loss of solvent, followed by framework decomposition at T > 300 °C. |
| FT-IR | Shift in C=O stretch (ν_as(COO⁻)) | Confirms coordination of the carboxylate group to the metal center. |
| N₂ Sorption | Type I isotherm | Characteristic of a microporous material with high surface area. |
Application Protocol: CO₂ Adsorption Measurement
The presence of imidazole groups suggests potential for selective CO₂ capture.[4]
Purpose: To quantify the CO₂ uptake capacity of the activated MOF.
Procedure:
-
Ensure the MOF sample is fully activated as described in Protocol 1.
-
Transfer approximately 100 mg of the activated sample to a sample tube and weigh it accurately.
-
Install the sample tube on a volumetric gas adsorption analyzer.
-
Perform an outgassing step in situ to ensure the sample is free of atmospheric contaminants.
-
Measure the CO₂ adsorption isotherm at relevant temperatures (e.g., 273 K and 298 K) up to 1 bar.
-
Analysis: The amount of CO₂ adsorbed (typically in mmol/g or cm³/g) is plotted against pressure. The uptake at 1 bar is a key performance metric. Comparing CO₂ uptake to N₂ uptake under the same conditions can provide an indication of selectivity.[4]
Ligand-Property Relationship
The unique structure of the H-ImIsonicotinate ligand directly influences the potential properties of the final MOF material.
Caption: Relationship between ligand functional groups and resulting MOF properties.
Conclusion
The organic linker this compound represents a promising building block for the rational design of functional metal-organic frameworks. By carefully controlling synthesis conditions, particularly through solvothermal methods, researchers can generate crystalline materials with tailored properties. The protocols and insights provided in this guide offer a solid foundation for synthesizing, characterizing, and evaluating new MOFs based on this versatile ligand, paving the way for advancements in gas storage, catalysis, and sensing applications.
References
- Benchchem. Application Notes and Protocols for Solvothermal Synthesis of MOFs with 3-(1H-imidazol-1-yl)benzoic Acid.
- MDPI. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs.
- National Institutes of Health (NIH). Green Synthesis of Zeolitic Imidazolate Frameworks: A Review of Their Characterization and Industrial and Medical Applications.
- Taylor & Francis eBooks. Characterizations of Amino-Functionalized Metal-Organic Framework Loaded with Imidazole.
- Engineered Science Publisher. Synthesis of Metal-Organic Frameworks (MOFs) and Their Biological, Catalytic and Energetic Applications: A Mini Review.
- MDPI. Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine.
- ResearchGate. Preparations and characterizations of two MOFs constructed with hydroxylphenyl imidazole dicarboxylate.
- ResearchGate. Imidazole-Based Metal–Organic Framework for the “On 1 –Off–On 2 ” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red.
- ACS Publications. Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red | Crystal Growth & Design.
- MDPI. Synthesis, Modeling, Characterization and Applications of Metal-Organic Frameworks.
- DOI. Synthesis of metal-organic frameworks with interest in analytical chemistry.
- National Institutes of Health (NIH) PMC. Recent progress in the synthesis of metal–organic frameworks.
- ResearchGate. Synthesis of copper–isonicotinate metal–organic frameworks simply by mixing solid reactants and investigation of their adsorptive properties for the removal of the fluorescein dye.
- National Institutes of Health (NIH). Recent advances and potential applications for metal-organic framework (MOFs) and MOFs-derived materials: Characterizations and antimicrobial activities.
- OSTI.GOV. Recent progress in the synthesis of metal–organic frameworks (Journal Article).
- National Institutes of Health (NIH) PMC. Synthesis and Characterization of Functionalized Metal-organic Frameworks.
- New Journal of Chemistry (RSC Publishing). Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties.
- ResearchGate. Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands.
- PubMed Central (PMC). Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline.
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- 3. Recent advances and potential applications for metal-organic framework (MOFs) and MOFs-derived materials: Characterizations and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Green Synthesis of Zeolitic Imidazolate Frameworks: A Review of Their Characterization and Industrial and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress in the synthesis of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of 2-(1H-imidazol-1-yl)isonicotinic Acid Derivatives
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 2-(1H-imidazol-1-yl)isonicotinic acid and its subsequent derivatization into esters and amides. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2][3][4] The protocols detailed herein are designed for researchers in drug discovery and chemical development, emphasizing robust methodologies, mechanistic understanding, and practical insights for successful execution. We will cover a three-stage process: (1) Synthesis of a key precursor, methyl 2-chloroisonicotinate; (2) Copper-catalyzed C-N cross-coupling to form the core imidazole-pyridine structure; and (3) Parallel synthesis of ester and amide derivatives.
Strategic Overview & Rationale
The synthesis of this compound derivatives is most effectively achieved through a convergent strategy. The core challenge lies in the formation of the C-N bond between the C2 position of the pyridine ring and the N1 position of the imidazole ring. A nucleophilic aromatic substitution (SNAr) approach is ideal. However, the pyridine ring requires activation for this reaction to proceed efficiently. The presence of an electron-withdrawing group, such as a carboxylic acid or ester at the C4 position, and a good leaving group, like a halogen at the C2 position, facilitates this transformation.
Our chosen strategy involves an Ullmann-type condensation, a copper-catalyzed cross-coupling reaction, which is a classic and reliable method for forming aryl-nitrogen bonds.[5][6] The overall workflow is depicted below.
Sources
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- 2. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
Application Notes and Protocols: 2-(1H-imidazol-1-yl)isonicotinic Acid in Medicinal Chemistry
Introduction: A Scaffold of Versatility
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 2-(1H-imidazol-1-yl)isonicotinic acid emerges as a molecule of significant interest, embodying this principle by uniting two pharmacologically relevant moieties: the imidazole ring and the isonicotinic acid core. The imidazole group, a five-membered aromatic heterocycle, is a common feature in numerous endogenous molecules and approved drugs, prized for its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1][2] The isonicotinic acid framework, a pyridine-4-carboxylic acid, is famously represented by the anti-tuberculosis drug isoniazid, highlighting its established role in combating infectious diseases.[3][4][5]
This guide provides an in-depth exploration of the medicinal chemistry applications of this compound. It serves as a technical resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also actionable protocols to harness the potential of this versatile scaffold. We will delve into its synthesis, explore its role as a key building block for targeted therapies, and provide detailed experimental workflows for its evaluation.
The Strategic Importance of the this compound Scaffold
The unique arrangement of the imidazole and isonicotinic acid groups in this molecule provides a number of strategic advantages for drug design:
-
Bidentate Chelation: The nitrogen atoms of the pyridine ring and the imidazole ring can act as a bidentate ligand, capable of coordinating with metal ions present in the active sites of metalloenzymes.
-
Hydrogen Bonding Capabilities: The carboxylic acid group and the imidazole ring offer multiple sites for hydrogen bond donor and acceptor interactions, crucial for target binding affinity and specificity.
-
Tunable Physicochemical Properties: The scaffold allows for chemical modifications at various positions on both the pyridine and imidazole rings, enabling the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability.
-
Bioisosteric Replacement: The isonicotinic acid moiety can serve as a bioisostere for other aromatic or heteroaromatic rings, allowing for the exploration of novel chemical space while maintaining key binding interactions.
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of 2-chloroisonicotinic acid with imidazole in the presence of a base.
Protocol 1: Synthesis of this compound
Materials:
-
2-chloroisonicotinic acid
-
Imidazole
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), 1 M
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloroisonicotinic acid (1 equivalent) in DMF, add imidazole (1.2 equivalents) and potassium carbonate (2.5 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous solution to pH 3-4 with 1 M HCl. The product may precipitate at this stage.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
A similar synthetic strategy is employed for related imidazol-1-yl-acetic acids, where an N-alkylation of imidazole is a key step.[6][7][8]
Diagram 1: Synthetic Pathway for this compound
A schematic representation of the synthesis of the title compound.
Applications in Medicinal Chemistry
The this compound scaffold is a versatile starting point for the development of a wide range of therapeutic agents. Its derivatives have shown promise in several key areas of drug discovery.
Enzyme Inhibition
The imidazole moiety is a well-known zinc-binding group and can also interact with the catalytic residues of various enzymes. This makes the scaffold particularly attractive for designing enzyme inhibitors.
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The this compound structure can be elaborated to target specific kinases. For example, derivatives of 1H-imidazole have been developed as potent and selective inhibitors of Transforming growth factor β-activated kinase 1 (TAK1), a key signaling molecule in inflammatory pathways.[9]
-
Topoisomerase Inhibitors: Topoisomerases are crucial enzymes for DNA replication and repair, making them important targets in cancer therapy. Imidazole-2-thione derivatives linked to other planar aromatic systems have been shown to act as dual DNA intercalators and topoisomerase II inhibitors.[10]
Protocol 2: In Vitro Kinase Inhibition Assay (Example: TAK1)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a derivative of this compound against a target kinase.
Materials:
-
Recombinant human TAK1/TAB1 enzyme
-
ATP
-
Kinase substrate (e.g., a peptide with a phosphorylation site)
-
Test compound (derivative of this compound)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the kinase substrate.
-
Initiate the kinase reaction by adding the TAK1/TAB1 enzyme and ATP solution.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.
Diagram 2: Workflow for Kinase Inhibition Assay
A streamlined workflow for assessing kinase inhibitory activity.
Receptor Modulation
The structural features of this compound also make it a suitable scaffold for developing ligands that modulate the activity of various cell surface receptors.
-
Cannabinoid Receptor Agonists: The imidazole ring has been incorporated into potent and selective agonists for the cannabinoid receptor 2 (CB2), which is a promising target for the treatment of chronic pain and inflammation.[11]
-
Adenosine Receptor Ligands: Xanthine derivatives bearing a 1H-imidazol-1-yl substituent have been synthesized and evaluated as ligands for adenosine receptors, which are involved in a wide range of physiological processes.[12]
Antimicrobial Agents
The isonicotinic acid hydrazide (isoniazid) core is a powerful starting point for developing novel antimicrobial agents. By combining this with the imidazole moiety, which is also present in many antifungal drugs, new compounds with broad-spectrum antimicrobial activity can be designed.[3][4][13][14]
-
Anti-tuberculosis Agents: Derivatives of isoniazid are continuously being explored to combat drug-resistant strains of Mycobacterium tuberculosis. Modifications of the isonicotinic acid scaffold can lead to compounds with improved activity and pharmacokinetic profiles.[3]
-
Antifungal Agents: The imidazole ring is a key pharmacophore in many azole antifungal drugs that inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2]
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold is crucial for optimizing its biological activity. Key areas for SAR exploration include:
-
Substitution on the Pyridine Ring: Introducing substituents at the 3, 5, and 6-positions of the pyridine ring can modulate the electronic properties and steric profile of the molecule, influencing its binding to the target.
-
Substitution on the Imidazole Ring: The 2, 4, and 5-positions of the imidazole ring are amenable to substitution, which can enhance target engagement and improve physicochemical properties.
-
Modification of the Carboxylic Acid: The carboxylic acid group can be converted to esters, amides, or other bioisosteres to alter the molecule's polarity, cell permeability, and metabolic stability.
Table 1: Hypothetical SAR Data for this compound Derivatives as Kinase Inhibitors
| Compound ID | R¹ (Pyridine) | R² (Imidazole) | Kinase X IC₅₀ (nM) |
| Parent | H | H | 5,200 |
| 1a | 3-Cl | H | 2,100 |
| 1b | 5-F | H | 3,500 |
| 1c | H | 2-Me | 4,800 |
| 1d | H | 4-Ph | 850 |
| 1e | 3-Cl | 4-Ph | 150 |
This table presents hypothetical data to illustrate how SAR studies can guide the optimization of a lead compound.
Conclusion and Future Directions
This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its unique combination of pharmacophoric features makes it a valuable starting point for targeting a wide range of biological targets, including enzymes and receptors. The synthetic accessibility of this molecule, coupled with the potential for extensive SAR exploration, provides a rich platform for medicinal chemists to design and develop next-generation drugs for various diseases, from cancer and inflammatory disorders to infectious diseases. Future research in this area will likely focus on the synthesis of diverse libraries of derivatives and their high-throughput screening against a panel of biological targets to unlock the full therapeutic potential of this remarkable scaffold.
References
-
ChemWhat. 2-(1H-IMIDAZOL-1-YL)ISONICOTINIC ACI. [Link]
-
PubMed. Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus. [Link]
-
Sciforum. A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. [Link]
-
PMC - NIH. Novel isoniazid derivative as promising antituberculosis agent. [Link]
-
ACS Publications. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [Link]
-
PubMed. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. [Link]
-
Arkivoc. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]
-
PubMed. Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. [Link]
-
ResearchGate. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.02.7]tridec-13-ylidene)-hydrazides. [Link]
-
PMC - NIH. Synthesis and therapeutic potential of imidazole containing compounds. [Link]
-
MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]
-
PubMed. Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. [Link]
-
PMC - PubMed Central. Reinvestigation of the structure-activity relationships of isoniazid. [Link]
-
ResearchGate. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]
-
MDPI. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. [Link]
-
PubMed. Synthesis of a New Series of 1H-imidazol-1-yl Substituted 8-phenylxanthines as Adenosine Receptor Ligands. [Link]
- Google Patents. Process for the synthesis of isonicotinic acid hydrazide.
-
ResearchGate. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF. [Link]
-
PMC - PubMed Central. Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. [Link]
-
MDPI. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. [Link]
-
MDPI. From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes. [Link]
-
PubMed Central. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. [Link]
-
PubMed. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. [Link]
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- 4. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of a new series of 1H-imidazol-1-yl substituted 8-phenylxanthines as adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
biological activity screening of 2-(1H-imidazol-1-yl)isonicotinic acid derivatives
An Application Guide for the Biological Activity Screening of 2-(1H-imidazol-1-yl)isonicotinic Acid Derivatives
Introduction: Rationale and Therapeutic Potential
The pursuit of novel therapeutic agents is a cornerstone of modern drug discovery. The chemical scaffold of this compound represents a compelling starting point for screening campaigns. This structure is a hybrid of two pharmacologically significant moieties: the imidazole ring and isonicotinic acid. The imidazole nucleus is a versatile heterocycle present in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The isonicotinic acid hydrazide structure is famously embodied by isoniazid, a frontline drug for the treatment of tuberculosis.[4][5]
The combination of these two pharmacophores in a single molecular entity suggests the potential for multifaceted biological activity. This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals to conduct a comprehensive primary biological activity screening of novel this compound derivatives. The protocols herein are designed to be robust, self-validating, and serve as a foundational step in identifying promising lead compounds for further development.
The Screening Cascade: A Strategic Approach
A successful screening campaign requires a logical progression from broad, high-throughput assays to more specific, target-oriented investigations. We propose a three-pronged primary screening approach targeting major therapeutic areas where imidazole derivatives have shown promise: oncology, infectious diseases, and inflammation.
Figure 1: A proposed screening cascade for identifying bioactive derivatives.
Protocol 1: Anticancer Activity - Cell Viability Screening
Objective: To perform a primary screen to identify derivatives that exhibit cytotoxic effects against cancer cell lines, a common characteristic of potential anticancer agents.[6][7]
Principle: We will utilize a tetrazolium salt-based colorimetric assay, specifically the XTT assay. This method measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to a water-soluble orange formazan product.[8][9] The intensity of the color is directly proportional to the number of viable cells. The XTT assay is chosen over the older MTT assay because it eliminates a solubilization step, thereby simplifying the protocol, reducing handling errors, and making it more suitable for high-throughput screening.[8][10]
Figure 2: Workflow and principle of the XTT cell viability assay.
Materials and Reagents:
-
Human cancer cell line (e.g., HeLa for cervical cancer, HepG2 for liver cancer).[1][6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
96-well flat-bottom cell culture plates.
-
Test derivatives dissolved in DMSO (stock solutions).
-
XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron-coupling reagent).
-
Phosphate-Buffered Saline (PBS).
-
Microplate spectrophotometer.
Step-by-Step Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium.[8] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium from the DMSO stock. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells. This represents 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
XTT Reagent Addition: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions, just before use.[9] Add 50 µL of the activated XTT solution to each well.[8]
-
Final Incubation: Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator, allowing the color to develop.[9]
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at a wavelength between 450-500 nm using a microplate reader.[8] A reference wavelength of 630-690 nm is often used to subtract background noise.
Data Analysis and Interpretation:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Derivative 1 | HepG2 | 48 | 15.2 |
| Derivative 2 | HepG2 | 48 | > 100 |
| Derivative 3 | HepG2 | 48 | 8.7 |
| Doxorubicin | HepG2 | 48 | 0.9 |
Protocol 2: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a derivative that visibly inhibits the growth of a target microorganism. This is a standard measure of antimicrobial potency.
Principle: The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[11][12] The assay involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the test compounds in a liquid growth medium in a 96-well plate. After incubation, growth inhibition is assessed visually or by measuring optical density.
Figure 4: Simplified COX pathway and the point of therapeutic inhibition.
Materials and Reagents:
-
COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam). These kits typically include:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Heme cofactor.
-
Assay Buffer.
-
Arachidonic Acid (substrate).
-
TMPD (colorimetric probe).
-
-
96-well plates.
-
Test derivatives dissolved in DMSO.
-
Selective and non-selective COX inhibitors for controls (e.g., SC-560 for COX-1, Celecoxib for COX-2, Indomethacin for both). [13][14]* Microplate spectrophotometer.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol.
-
Assay Setup: Set up parallel assays for COX-1 and COX-2. In a 96-well plate, add the following to each well in order:
-
Assay Buffer.
-
Heme.
-
Enzyme (either COX-1 or COX-2).
-
Test compound (or DMSO for 100% activity control, or a known inhibitor for positive control).
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzymes.
-
Initiate Reaction: Initiate the reaction by adding the Arachidonic Acid substrate followed immediately by the TMPD colorimetric substrate.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 590 nm every minute for 5-10 minutes to obtain the reaction rate (V).
-
Controls:
-
100% Initial Activity: Enzyme with DMSO (no inhibitor).
-
Positive Controls: Known inhibitors for COX-1 and COX-2 to validate the assay. [14] Data Analysis and Interpretation:
-
-
Determine the reaction rate (V) for each well by plotting absorbance vs. time and calculating the slope of the linear portion.
-
Calculate the percentage of inhibition for each compound concentration:
-
% Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
-
Plot % Inhibition vs. log compound concentration for both COX-1 and COX-2 to determine the respective IC₅₀ values.
-
Calculate the Selectivity Index (SI) :
-
SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)
-
An SI > 1 indicates selectivity for COX-2. Higher values are generally desired to reduce side effects associated with COX-1 inhibition. [15]
Compound ID COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI) Derivative 5 25.1 1.2 20.9 Derivative 6 10.5 15.3 0.7 | Celecoxib | 15.0 | 0.08 | 187.5 |
-
Secondary Assay Example: Bacterial DNA Gyrase Inhibition
Objective: For derivatives showing promising antibacterial activity (low MIC), a secondary, target-based assay can help elucidate the mechanism of action.
Principle: DNA gyrase is a bacterial type II topoisomerase essential for DNA replication, making it an excellent antibiotic target. [16]This enzyme introduces negative supercoils into relaxed circular DNA. An inhibition assay can be performed by incubating relaxed plasmid DNA with DNA gyrase in the presence of an inhibitor. The resulting DNA topology (supercoiled vs. relaxed) is then visualized by agarose gel electrophoresis. [17] Materials and Reagents:
-
DNA Gyrase Supercoiling Assay Kit (e.g., from Inspiralis, TopoGEN). [18]* Relaxed plasmid DNA (e.g., pBR322).
-
Purified E. coli DNA gyrase.
-
Assay Buffer (containing ATP).
-
Stop Buffer / Loading Dye.
-
Agarose, TAE buffer.
-
DNA stain (e.g., Ethidium Bromide).
-
Known gyrase inhibitor (e.g., Ciprofloxacin) as a positive control.
Step-by-Step Protocol:
-
Reaction Setup: On ice, set up reaction tubes containing assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add a defined unit of DNA gyrase to each tube to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes. [17][18]4. Reaction Termination: Stop the reaction by adding Stop Buffer/Loading Dye. This buffer typically contains SDS and EDTA to denature the enzyme and chelate Mg²⁺.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
Visualization: Stain the gel with a DNA stain and visualize it under UV light.
Data Analysis and Interpretation:
-
Negative Control (No Enzyme): A band corresponding to relaxed plasmid DNA.
-
Positive Control (Enzyme, No Inhibitor): A band corresponding to supercoiled DNA, which migrates faster through the gel than the relaxed form.
-
Test Compounds: Effective inhibitors will prevent the conversion of relaxed DNA to supercoiled DNA. The concentration at which the supercoiled band disappears and the relaxed band reappears indicates inhibitory activity.
References
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Bio-protocol. Synthesis and anticancer screening of novel imidazole derivatives. [Link]
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Noreen, Y., et al. (1998). Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. Journal of Natural Products. [Link]
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Wikipedia. MTT assay. [Link]
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PubMed. In vitro assays for cyclooxygenase activity and inhibitor characterization. [Link]
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Riendeau, D., et al. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology. [Link]
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AACR Journals. (2021). Abstract 287: Design and synthesis of imidazole derivatives as augmented prooxidant anticancer agents. [Link]
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NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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PubMed. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. [Link]
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PubMed Central. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. [Link]
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PubMed. (2025). Green Synthesis and Anticancer Activity of New Bis-imidazole-thiazole Hybrids Targeting Hepatocellular Carcinoma. [Link]
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ResearchGate. (2020). In vitro anticancer activity of imidazole derivatives. [Link]
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Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]
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ResearchGate. (2021). Current strategies to determine antifungal and antimicrobial activity of natural compounds. [Link]
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PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]
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MDPI. (2018). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. [Link]
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PubMed Central. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]
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MDPI. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]
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ASM Journals. (1998). Determination of Antifungal MICs by a Rapid Susceptibility Assay. [Link]
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PubMed Central. (2014). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. [Link]
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PubMed Central. (2020). Antifungal Susceptibility Testing: Current Approaches. [Link]
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ASM Journals. (2009). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. [Link]
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ProFoldin. E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]
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ResearchGate. Methods to assess antifungal activity. [Link]
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MDPI. (2021). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. [Link]
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CORE Scholar. (2007). Discovery of New Antimicrobial Agents using Combinatorial Chemistry. [Link]
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Slideshare. Screening models for inflammatory drugs. [Link]
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MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]
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PubMed Central. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. [Link]
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MDPI. (2025). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. [Link]
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PubMed. (2025). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. [Link]
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PubMed. Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. [Link]
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PubMed. (2019). Hybrid Design of Isonicotinic Acid Hydrazide Derivatives: Machine Learning Studies, Synthesis and Biological Evaluation of their Antituberculosis Activity. [Link]
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MDPI. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]
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PubMed. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. [Link]
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University of Thi-Qar Journal of Science. (2019). View of Synthesis and Biological Activity study of some New Isonicotinic Acid Hydrazide (isoniazid) Derivatives. [Link]
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Application Note & Protocols: 2-(1H-imidazol-1-yl)isonicotinic Acid as a Versatile Scaffold for Novel Antimicrobial Agents
Introduction: The Imperative for New Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from traditional antibiotic discovery pipelines. Pathogens are rapidly evolving mechanisms to evade existing drugs, creating an urgent need for novel chemical entities with distinct mechanisms of action. Heterocyclic compounds, particularly those containing nitrogen, have long been a cornerstone of medicinal chemistry due to their ability to engage in diverse biological interactions.[1] The imidazole ring, a five-membered aromatic heterocycle, is a privileged scaffold found in numerous bioactive compounds, prized for its ability to act as a proton donor/acceptor and coordinate with metal ions in enzyme active sites.[2] Similarly, the pyridine ring of isonicotinic acid provides a rigid, planar structure with a key hydrogen bond acceptor.
By combining these two pharmacophores into a single molecule, 2-(1H-imidazol-1-yl)isonicotinic acid , we create a versatile and synthetically accessible scaffold. The carboxylic acid moiety serves as a prime handle for chemical modification, allowing for the systematic generation of ester, amide, and other derivatives. This approach enables the fine-tuning of physicochemical properties, such as lipophilicity and polarity, which are critical determinants of a compound's ability to penetrate microbial membranes and reach its target. This guide provides detailed protocols for the synthesis of the core scaffold, its derivatization, and its evaluation as a potential source of new antimicrobial agents.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of the core scaffold is predicated on a well-established nucleophilic aromatic substitution (SNAr) reaction. In this procedure, the nucleophilic nitrogen of imidazole displaces a halogen, typically chlorine, from the electron-deficient pyridine ring of a 2-haloisonicotinic acid derivative. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates this substitution at the C2 position.
Causality Behind Experimental Choices:
-
Starting Material: We use the methyl ester of 2-chloroisonicotinic acid. Esterification of the carboxylic acid prevents it from being deprotonated by the base, which would render it insoluble in many organic solvents and potentially lead to unwanted side reactions. The methyl ester is easily hydrolyzed in a subsequent step.
-
Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate imidazole, creating the imidazolate anion which is a more potent nucleophile, but not so strong that it would promote hydrolysis of the ester under the reaction conditions.[3][4]
-
Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the potassium imidazolate salt, enhancing its nucleophilicity and accelerating the reaction rate. Its high boiling point is also suitable for reactions requiring heat.
Protocol 1: Two-Step Synthesis of this compound
Step 1a: Synthesis of Methyl 2-(1H-imidazol-1-yl)isonicotinate
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 2-chloroisonicotinate (1.0 eq), imidazole (1.2 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Add anhydrous dimethylformamide (DMF) to the flask until the reactants are fully submerged (approx. 5-10 mL per gram of the starting ester).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The disappearance of the starting material spot indicates reaction completion.
-
Once complete, cool the mixture to room temperature and pour it into ice-cold water (approx. 10x the volume of DMF used).
-
A precipitate of the product should form. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual DMF and salts.
-
Dry the crude product, methyl 2-(1H-imidazol-1-yl)isonicotinate, under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.
Step 1b: Hydrolysis to this compound
-
Dissolve the crude methyl 2-(1H-imidazol-1-yl)isonicotinate from the previous step in a 1:1 mixture of methanol and water.
-
Add sodium hydroxide (NaOH, 2.0-3.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the ester is fully consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and slowly acidify to pH ~5-6 using 1M hydrochloric acid (HCl). The product will precipitate out of the solution.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound as a solid.
Caption: Workflow for the two-step synthesis of the core scaffold.
Part 2: Synthesis of Antimicrobial Ester & Amide Derivatives
With the core scaffold in hand, the carboxylic acid serves as a versatile anchor point for creating a library of derivatives. The goal is to modulate the molecule's lipophilicity, a key factor in its ability to traverse bacterial cell walls and membranes. Introducing alkyl chains of varying lengths via ester or amide linkages allows for a systematic exploration of the structure-activity relationship (SAR).[5]
Protocol 2: Synthesis of an Ester Derivative (Example: Octyl Ester)
-
Suspend this compound (1.0 eq) in n-octanol (used as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).
-
Heat the mixture to reflux (approx. 120-140 °C) for 8-12 hours, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
After cooling, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by column chromatography on silica gel to obtain the pure octyl 2-(1H-imidazol-1-yl)isonicotinate.
Protocol 3: Synthesis of an Amide Derivative (Example: Octylamide)
-
Dissolve this compound (1.0 eq) in anhydrous DMF or dichloromethane (DCM).
-
Add a coupling agent such as dicyclohexylcarbodiimide (DCC, 1.1 eq) or a more modern equivalent like HATU, along with a base such as triethylamine (TEA, 1.5 eq).[2]
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Add octylamine (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor by TLC. Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-octyl-2-(1H-imidazol-1-yl)isonicotinamide.
Caption: General workflows for synthesizing ester and amide derivatives.
Part 3: Protocol for Antimicrobial Evaluation
To assess the efficacy of the synthesized compounds, the Minimum Inhibitory Concentration (MIC) must be determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique.[6]
Protocol 4: Broth Microdilution Assay for MIC Determination
-
Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12 in each row to be used.
-
Compound Dilution: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Add 100 µL of the test compound stock (at 2x the highest desired final concentration) to well 1.
-
Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix well by pipetting up and down. Transfer 50 µL from well 2 to well 3, and continue this 2-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. This leaves well 11 as a growth control (no compound) and well 12 as a sterility control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well (1-11) is now 100 µL.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.
Part 4: Data Interpretation & Structure-Activity Relationship (SAR)
The data generated from the MIC assays allow for the establishment of a Structure-Activity Relationship (SAR). By comparing the antimicrobial potency of different derivatives, researchers can deduce which molecular features are critical for activity.
Table 1: Representative MIC Data for a Hypothetical Series of Derivatives (µg/mL)
| Compound ID | R Group (Ester/Amide) | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
| SCAFFOLD | -H (Free Acid) | >256 | >256 | >255 |
| DERIV-E1 | -CH₃ (Methyl Ester) | 128 | 256 | 128 |
| DERIV-E2 | -C₄H₉ (Butyl Ester) | 64 | 128 | 64 |
| DERIV-E3 | -C₈H₁₇ (Octyl Ester) | 16 | 64 | 32 |
| DERIV-E4 | -C₁₂H₂₅ (Dodecyl Ester) | 32 | 128 | 64 |
| DERIV-A1 | -NH-C₈H₁₇ (Octylamide) | 8 | 32 | 16 |
| Ciprofloxacin | (Control) | 0.5 | 0.015 | N/A |
| Fluconazole | (Control) | N/A | N/A | 2 |
Note: This data is illustrative, based on trends seen in related imidazole compounds, and serves to demonstrate SAR principles.[5][7]
SAR Insights:
-
Effect of Lipophilicity: The core scaffold (free acid) is largely inactive, likely due to its high polarity and inability to cross microbial membranes. As the alkyl chain length of the ester increases from methyl (DERIV-E1) to octyl (DERIV-E3), the activity against both Gram-positive bacteria and fungi improves significantly. This suggests that an optimal level of lipophilicity is required for membrane interaction.
-
The "Cut-off" Effect: When the alkyl chain becomes too long (e.g., dodecyl, DERIV-E4), the activity may decrease. This "cut-off" effect can be attributed to reduced aqueous solubility or the molecule becoming trapped within the lipid bilayer without reaching its intracellular target.
-
Amide vs. Ester: The octylamide derivative (DERIV-A1) shows superior activity compared to its octyl ester counterpart (DERIV-E3). The amide bond is more resistant to hydrolysis by esterases and the N-H group can act as a hydrogen bond donor, potentially leading to stronger target binding.
-
Spectrum of Activity: The compounds generally show better activity against the Gram-positive S. aureus than the Gram-negative E. coli. This is common, as the outer membrane of Gram-negative bacteria presents an additional, formidable barrier to drug entry.
Part 5: Plausible Mechanisms of Action
While the precise target may vary, imidazole-based antimicrobial agents are known to act via several mechanisms. For derivatives of this compound, particularly those with lipophilic side chains, a primary mechanism is likely the disruption of the microbial cell membrane.
Mechanism: Cell Membrane Disruption
-
Adsorption: The cationic character of the protonated imidazole ring may facilitate initial electrostatic attraction to the negatively charged components of the microbial membrane (e.g., teichoic acids in Gram-positives, phospholipids).
-
Insertion: The lipophilic alkyl chain (e.g., octyl group) inserts into the hydrophobic lipid bilayer.
-
Destabilization: This insertion disrupts the ordered structure of the membrane, leading to increased permeability.
-
Leakage & Death: The compromised membrane allows for the leakage of essential ions and small molecules (K⁺, ATP), dissipating critical electrochemical gradients and ultimately leading to cell death.[8]
Caption: Plausible mechanism of action via cell membrane disruption.
Conclusion and Future Outlook
The this compound scaffold represents a promising and synthetically tractable starting point for the development of novel antimicrobial agents. The protocols outlined in this guide provide a clear pathway from synthesis to biological evaluation. The straightforward derivatization of the carboxylic acid group allows for the systematic optimization of antimicrobial activity through the principles of SAR. Future work should focus on synthesizing a broader library of derivatives, including those with branched alkyl chains, aromatic substituents, and peptide conjugates, to further probe the SAR and enhance the spectrum of activity, particularly against challenging Gram-negative pathogens.
References
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Lambrecht, F. Y. (n.d.). Synthesis and antimicrobial activity of imidazolium salts. OAText. Retrieved from [Link]
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Kushwaha, P. M. K., Pal, V., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. Retrieved from [Link]
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(n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. Retrieved from [Link]
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Dahiya, R. (2008). Synthesis, Characterization and Antimicrobial Studies on Some Newer Imidazole Analogs. Scientia Pharmaceutica, 76(2), 217-240. Retrieved from [Link]
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(2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. Retrieved from [Link]
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Bhardwaj, V., Noolvi, M. N., et al. (2013). Synthesis, and antimicrobial evaluation of new pyridine imidazo [2,1b]-1,3,4-thiadiazole derivatives. Arabian Journal of Chemistry. Retrieved from [Link]
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(n.d.). MIC and MBC values for tested compounds. ResearchGate. Retrieved from [Link]
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Mallemula, V. R., et al. (2013). 1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]py. CORE. Retrieved from [Link]
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Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals, 14(8), 753. Retrieved from [Link]
-
Atia, A. J. K., Al-Marjani, M. F., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. ResearchGate. Retrieved from [Link]
-
(n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Retrieved from [Link]
-
Mogle, P., et al. (2024). Green Synthesis of 2-isonicotinoyl-4,6-dihydroimidazo[4,5-c] Pyrazol-5 (2H)-one Derivative. Periodica Polytechnica Chemical Engineering. Retrieved from [Link]
-
(n.d.). MIC values of antimicrobial agents. ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: 2-(1H-imidazol-1-yl)isonicotinic Acid as a Versatile Building Block in Organic Synthesis
Introduction: A Molecule of Duality and Design
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(1H-imidazol-1-yl)isonicotinic acid emerges as a molecule of significant interest, embodying a powerful duality in its structure. It elegantly combines the functionalities of isonicotinic acid and a 1-substituted imidazole ring. This unique arrangement provides multiple coordination sites—the carboxylate oxygen atoms, the pyridine nitrogen, and the uncoordinated imidazole nitrogen—making it an exceptionally versatile linker for the rational design of supramolecular structures and a valuable scaffold in medicinal chemistry.
The isonicotinic acid moiety offers a robust coordination point through its carboxyl group and the pyridine nitrogen, a classic motif in coordination chemistry. Simultaneously, the imidazole ring, a ubiquitous pharmacophore, not only presents an additional nitrogen donor for metal coordination but also introduces possibilities for hydrogen bonding and π-π stacking interactions.[1][2][3] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its use in the synthesis of metal-organic frameworks and potential pharmaceutical intermediates.
Physicochemical Properties and Structural Data
A thorough understanding of the fundamental properties of a building block is the foundation of its successful application. The key characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₉H₇N₃O₂ |
| Molecular Weight | 189.17 g/mol [4][5] |
| CAS Number | 914637-28-8[4][5] |
| Appearance | Typically an off-white to pale yellow solid |
| Key Functional Groups | Carboxylic Acid, Pyridine, Imidazole |
| SMILES | O=C(O)C1=CC=NC(N2C=CN=C2)=C1[4] |
The molecule's structure, with its distinct functional domains, dictates its reactivity and utility as a linker or scaffold.
Application I: Construction of Metal-Organic Frameworks (MOFs)
The pre-programmable nature of this compound, owing to its multiple distinct coordination sites, makes it an exemplary organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters bridged by organic ligands.[6] The geometry and connectivity of this specific linker can give rise to diverse network topologies, from simple 1D chains to complex 3D frameworks with tunable porosity.
The carboxylate group typically chelates or bridges metal centers, while the pyridine and imidazole nitrogens can coordinate to adjacent metal ions, extending the structure into higher dimensions. The resulting MOFs can exhibit properties suitable for applications in gas storage, separation, catalysis, and chemical sensing.[7][8] For instance, constructing cationic MOFs with this ligand can be a strategy for the targeted removal of anionic pollutants like dichromate from water through anion exchange.[7]
Caption: Workflow for the synthesis of a Metal-Organic Framework.
Protocol 1: Solvothermal Synthesis of a Zinc-Based MOF
This protocol describes a general procedure for the synthesis of a crystalline MOF using this compound and zinc nitrate. The solvothermal method utilizes elevated temperature and pressure to promote the formation of high-quality crystals.
A. Materials and Reagents
| Reagent | Formula | Grade | Supplier |
| This compound | C₉H₇N₃O₂ | ≥97% | Various |
| Zinc nitrate hexahydrate | Zn(NO₃)₂·6H₂O | ACS Reagent | Various |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous | Various |
| Ethanol | C₂H₅OH | ACS Reagent | Various |
B. Equipment
-
20 mL Scintillation vials or Teflon-lined stainless steel autoclave
-
Analytical balance
-
Oven capable of maintaining 120 °C
-
Centrifuge
-
Vacuum filtration apparatus
C. Step-by-Step Procedure
-
Preparation of Precursor Solution: In a 20 mL glass scintillation vial, combine 18.9 mg (0.1 mmol) of this compound and 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate.
-
Rationale: An equimolar ratio of ligand to metal is a common starting point for MOF synthesis. The specific ratio can be varied to target different structural outcomes.
-
-
Solubilization: Add 10 mL of N,N-Dimethylformamide (DMF) to the vial. Sonicate the mixture for 5-10 minutes until a homogeneous solution is obtained.
-
Rationale: DMF is a high-boiling point polar aprotic solvent that is excellent for solubilizing both the organic linker and the metal salt, facilitating the self-assembly process.
-
-
Solvothermal Reaction: Tightly cap the vial. Place the vial in a preheated oven at 120 °C for 48 hours.
-
Rationale: The elevated temperature provides the necessary energy for the coordination bonds to form and allows for the slow growth of well-ordered crystals. The reaction time is crucial for achieving high crystallinity.
-
-
Cooling and Isolation: Turn off the oven and allow the vessel to cool slowly to room temperature over 12-24 hours. Colorless, crystalline precipitates should be visible.
-
Rationale: Slow cooling prevents rapid precipitation and promotes the formation of larger, higher-quality crystals.
-
-
Washing and Solvent Exchange: Decant the mother liquor. Add 10 mL of fresh DMF, gently agitate, and then centrifuge to collect the solid product. Repeat this process three times. Subsequently, wash the product with 10 mL of ethanol three times using the same decant/centrifuge method.
-
Rationale: Washing with fresh DMF removes any unreacted starting materials. The subsequent ethanol wash, a process known as solvent exchange, replaces the high-boiling DMF trapped within the pores of the MOF with a more volatile solvent, which is easier to remove during activation.
-
-
Drying (Activation): After the final wash, dry the crystalline product under vacuum at 80 °C overnight. This process, known as activation, removes the solvent molecules from the pores.
-
Characterization: The resulting solid can be characterized by Powder X-ray Diffraction (PXRD) to confirm crystallinity and phase purity, Thermogravimetric Analysis (TGA) to assess thermal stability and solvent content, and Infrared (IR) Spectroscopy to confirm the coordination of the carboxylate group to the metal center.
Application II: Scaffold in Medicinal Chemistry
The imidazole and pyridine rings are privileged structures in drug discovery. The imidazole moiety is a key pharmacophore in numerous antifungal agents, where it coordinates to the heme iron of lanosterol 14α-demethylase (CYP51), inhibiting ergosterol biosynthesis.[9] Similarly, the isonicotinic acid framework is related to the anti-tubercular drug isoniazid.[10][11]
Therefore, this compound serves as an excellent starting point for generating libraries of novel compounds for biological screening. The carboxylic acid handle is readily derivatized via standard coupling reactions to form amides, esters, or hydrazides, allowing for systematic modification of the molecule's properties to enhance potency, selectivity, or pharmacokinetic profiles.[12][13]
Caption: Synthetic pathways for derivatizing the carboxylic acid.
Protocol 2: Synthesis of an Amide Derivative via HATU Coupling
This protocol provides a reliable method for coupling the carboxylic acid of the title compound with a primary or secondary amine to form an amide bond, a common linkage in pharmaceuticals.
A. Materials and Reagents
| Reagent | Formula | Grade | Supplier |
| This compound | C₉H₇N₃O₂ | ≥97% | Various |
| Benzylamine (Example Amine) | C₇H₉N | ≥99% | Various |
| HATU | C₁₀H₁₅F₆N₆OP | ≥98% | Various |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | ≥99% | Various |
| Dichloromethane (DCM) | CH₂Cl₂ | Anhydrous | Various |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | Lab Prepared |
| Brine | NaCl (aq) | - | Lab Prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | ACS Reagent | Various |
B. Equipment
-
Round-bottom flask with magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
C. Step-by-Step Procedure
-
Reactant Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (189 mg, 1.0 mmol). Dissolve it in 10 mL of anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add benzylamine (107 mg, 1.0 mmol, 1.0 eq), followed by HATU (418 mg, 1.1 mmol, 1.1 eq), and finally N,N-Diisopropylethylamine (DIPEA) (388 mg, 3.0 mmol, 3.0 eq).
-
Rationale: HATU is a highly efficient coupling reagent that converts the carboxylic acid into a reactive O-acylisourea intermediate. DIPEA is a non-nucleophilic base used to neutralize the ammonium salts formed during the reaction and maintain a basic pH, which is optimal for the nucleophilic attack by the amine.
-
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: The reaction is typically complete within a few hours at room temperature. TLC is used to confirm the consumption of the starting acid.
-
-
Work-up: Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM. Transfer the solution to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution, 20 mL of water, and 20 mL of brine.
-
Rationale: The NaHCO₃ wash removes any unreacted HATU byproducts and excess acid. The water and brine washes remove residual water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Conclusion
This compound stands out as a building block of significant strategic value. Its inherent structural features provide a reliable platform for creating diverse and complex molecules with designed properties. For the materials scientist, it is a robust linker for constructing porous, crystalline frameworks with potential in advanced applications. For the medicinal chemist, it is a versatile scaffold, rich in pharmacophoric elements, ready for elaboration into new therapeutic candidates. The protocols detailed herein offer a practical starting point for researchers to harness the synthetic potential of this powerful and multifaceted molecule.
References
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Narasimhan, B. et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available at: [Link]
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Mohamed, S. K. et al. (2014). Crystal structure of 1H-imidazol-3-ium 2-(1,3-dioxoisoindolin-2-yl)acetate. ResearchGate. Available at: [Link]
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Mohamed, S. K. et al. (2014). Crystal structure of 1H-imidazol-3-ium 2-(1,3-dioxoisoindolin-2-yl)acetate. National Center for Biotechnology Information. Available at: [Link]
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Mohamed, S. K. et al. (2014). Crystal Structure of 1H-imidazol-3-ium 2-(1,3-dioxoisoindolin-2-yl)acetate. PubMed. Available at: [Link]
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Unknown Author. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. Available at: [Link]
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Pfefferkorn, J. A. et al. (2012). Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus. PubMed. Available at: [Link]
-
Mogle, P. et al. (2024). Green Synthesis of 2-isonicotinoyl-4,6-dihydroimidazo[4,5-c] Pyrazol-5 (2H)-one Derivative. Periodica Polytechnica Chemical Engineering. Available at: [Link]
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Unknown Author. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. Available at: [Link]
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Wang, Y. et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. National Center for Biotechnology Information. Available at: [Link]
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Mohamed, S. K. et al. (2014). Crystal Structure of 1h-Imidazol-3-Ium 2-(1,3-Dioxoisoindolin-2-Yl)acetate. Amanote Research. Available at: [Link]
-
ChemWhat. (n.d.). 2-(1H-IMIDAZOL-1-YL)ISONICOTINIC ACI CAS#: 914637-28-8. Available at: [Link]
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Rauf, A. et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. Available at: [Link]
- Google Patents. (n.d.). Process for the synthesis of isonicotinic acid hydrazide.
-
Zarafu, I. et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. Available at: [Link]
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De Vita, D. et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. Available at: [Link]
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Li, Y. et al. (2019). Cationic metal–organic frameworks constructed from a trigonal imidazole-containing ligand for the removal of Cr2O72− in water. Royal Society of Chemistry. Available at: [Link]
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Han, Y. et al. (2016). Weak interactions in imidazole‐containing zinc(II)‐based metal–organic frameworks. ResearchGate. Available at: [Link]
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Wong, C. et al. (2011). Synthesis and CYP24A1 inhibitory activity of N-(2-(1H-imidazol-1-yl)-2-phenylethyl)arylamides. ResearchGate. Available at: [Link]
-
Zhang, L. & Liu, G. (2015). Synthesis, crystal structure and optical property of two zinc metal organic frameworks constructed from isonicotinic acid. ResearchGate. Available at: [Link]
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Wang, Y. et al. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. ACS Publications. Available at: [Link]
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Wang, Y. et al. (2023). Imidazole-Based Metal–Organic Framework for the “On 1 –Off–On 2 ” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. ResearchGate. Available at: [Link]
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Application Note: Validated Analytical Methods for the Detection and Quantification of 2-(1H-imidazol-1-yl)isonicotinic acid
Abstract: This technical guide provides a comprehensive suite of validated analytical methodologies for the characterization, quantification, and stability assessment of 2-(1H-imidazol-1-yl)isonicotinic acid. Intended for researchers, analytical scientists, and drug development professionals, this document details protocols for High-Performance Liquid Chromatography (HPLC) for assay and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for trace and volatile impurity analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation. Furthermore, it outlines a systematic approach to forced degradation studies to establish the stability-indicating properties of the primary analytical method, in alignment with international regulatory expectations. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, ensuring robust and reproducible results.
Introduction and Physicochemical Profile
This compound is a heterocyclic compound featuring a pyridine-4-carboxylic acid backbone substituted with an imidazole ring. Its unique structure makes it a valuable building block in medicinal chemistry and a potential active pharmaceutical ingredient (API). The development of any new chemical entity into a therapeutic product necessitates the establishment of rigorous analytical methods to control its quality, purity, and stability. These methods are fundamental for batch release, stability testing, and ensuring patient safety.
The analytical strategy for a molecule is dictated by its physicochemical properties. The presence of both a basic pyridine nitrogen, a weakly basic imidazole ring, and an acidic carboxylic acid group suggests a zwitterionic nature and pH-dependent solubility. The aromatic systems serve as strong chromophores for UV-based detection.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₂ | [1] |
| Molecular Weight | 189.17 g/mol | [1] |
| CAS Number | 914637-28-8 | [1] |
| Appearance | White to off-white crystalline solid (predicted) | [2] |
| pKa (predicted) | ~2.5 (Carboxylic Acid), ~5.0 (Pyridine N) | General Knowledge |
| Melting Point | >300 °C (sublimes, similar to isonicotinic acid) | [2][3] |
| UV λmax | ~260-275 nm (predicted in neutral aqueous media) | General Knowledge |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle and Method Rationale
RP-HPLC is the primary technique for assessing the purity and potency of non-volatile small molecules like this compound. The methodology employs a non-polar stationary phase (C18) and a polar mobile phase. The inclusion of an acidic buffer in the mobile phase is critical; it suppresses the ionization of the carboxylic acid moiety, preventing peak tailing and ensuring consistent, sharp chromatographic peaks. A photodiode array (PDA) detector is selected for its ability to monitor a range of wavelengths simultaneously, which is invaluable for peak purity analysis and identifying co-eluting impurities during method development and forced degradation studies.
Detailed Experimental Protocol: HPLC Assay and Impurity Determination
Instrumentation and Consumables:
-
HPLC system with quaternary pump, autosampler, column thermostat, and PDA detector.
-
C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN) and Water.
-
Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade.
-
Phosphoric Acid (H₃PO₄), analytical grade.
Procedure:
-
Mobile Phase Preparation (0.02 M Phosphate Buffer, pH 3.0):
-
Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.
-
Filter through a 0.45 µm nylon membrane filter and degas.
-
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). Sonicate if necessary.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Prepare in the same manner as the Standard Solution using the sample material.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.02 M KH₂PO₄ Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-5 min: 10% B; 5-25 min: 10% to 70% B; 25-30 min: 70% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 270 nm |
System Suitability and Validation
Before any sample analysis, the chromatographic system must meet predefined performance criteria. Method validation is performed in accordance with ICH Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[4][5]
Table 2: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry and good chromatography. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates system precision and reproducibility.[6] |
Table 3: Summary of Validation Characteristics (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | R² ≥ 0.999 |
| Range | 0.5 µg/mL to 750 µg/mL | As per ICH guidelines[7] |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: 0.8%; Intermediate: 1.3% | ≤ 2.0% |
| LOD | 0.1 µg/mL | Signal-to-Noise ≥ 3 |
| LOQ | 0.3 µg/mL | Signal-to-Noise ≥ 10 |
| Specificity | No interference from blank, placebo, or degradants | Peak purity index > 0.999 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Method Rationale
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to its high polarity and low volatility, this compound requires chemical derivatization prior to GC analysis. Derivatization with an agent like isobutyl chloroformate converts the polar carboxylic acid group into a less polar, more volatile ester, enabling it to traverse the GC column.[8] Mass spectrometry provides high sensitivity and structural information based on the compound's mass fragmentation pattern, making it ideal for identifying unknown impurities.[9]
Detailed Experimental Protocol: Derivatization and GC-MS Analysis
Instrumentation and Consumables:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Reagents: Pyridine, Anhydrous Ethanol, Isobutyl chloroformate, Acetonitrile.
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh 1 mg of the sample into a 2 mL autosampler vial.
-
Add 90 µL of acetonitrile, 60 µL of pyridine, and 200 µL of anhydrous ethanol.[8]
-
Vortex briefly to dissolve the sample.
-
Add 70 µL of isobutyl chloroformate, cap the vial immediately, and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
The sample is now ready for injection.
-
-
GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Method Rationale
NMR spectroscopy is the definitive technique for unambiguous structural elucidation and confirmation. ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the number and types of protons and carbons and their connectivity. For this compound, NMR can confirm the substitution pattern on both the pyridine and imidazole rings.
Protocol for Structural Confirmation
Instrumentation and Consumables:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆. The use of DMSO-d₆ is advantageous as it can solubilize the compound and allows for the observation of the exchangeable carboxylic acid proton.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC) according to standard instrument procedures.
Table 4: Predicted ¹H NMR Chemical Shifts in DMSO-d₆
| Protons | Predicted Shift (ppm) | Multiplicity | Rationale |
| Carboxylic Acid (-COOH) | 13.0 - 14.0 | broad singlet | Exchangeable acidic proton. |
| Pyridine Ring | 8.8, 7.9, 7.7 | doublet, singlet, doublet | Based on isonicotinic acid derivatives.[10][11] |
| Imidazole Ring | 8.2, 7.5, 7.1 | singlet, singlet, singlet | Characteristic shifts for imidazole protons. |
Stability-Indicating Method Development via Forced Degradation
Rationale
Forced degradation (or stress testing) studies are a regulatory requirement to demonstrate the specificity of a stability-indicating method.[12][13] The objective is to intentionally degrade the drug substance under more severe conditions than accelerated stability testing to identify likely degradation products and validate that they can be resolved from the parent peak by the analytical method.[14][15]
Caption: Workflow for Forced Degradation Studies.
Protocol for Stress Testing
The goal is to achieve 5-20% degradation of the active substance.[14][15] All stressed samples are then analyzed using the HPLC method described in Section 2.
Table 5: Forced Degradation Conditions
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve sample in 0.1 M HCl to 1 mg/mL. Heat at 60 °C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize before injection. |
| Base Hydrolysis | Dissolve sample in 0.1 M NaOH to 1 mg/mL. Heat at 60 °C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize before injection. |
| Oxidative | Dissolve sample in 3% H₂O₂ to 1 mg/mL. Store at room temperature, protected from light. Analyze at 8 and 24 hours. |
| Thermal | Store solid drug substance in a controlled oven at 80 °C for 7 days. Prepare sample for analysis as usual. |
| Photolytic | Expose solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14] |
The HPLC-PDA analysis must confirm that all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 2.0) and that the main peak remains spectrally pure (Peak Purity Index > 0.999).
Overall Analytical Control Strategy
The described methods form a cohesive strategy for the complete analytical characterization of this compound.
Caption: Integrated Analytical Control Strategy.
Conclusion
This application note provides a robust and comprehensive framework for the analytical testing of this compound. The detailed protocols for RP-HPLC, GC-MS, and NMR spectroscopy, when used in conjunction, allow for complete characterization of the drug substance's identity, purity, strength, and stability. The implementation of these validated methods is essential for ensuring product quality and consistency throughout the pharmaceutical development lifecycle, from early-stage research to commercial manufacturing.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 5(3), 159-165. Retrieved from [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Singh, S., & Kumar, V. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(9), 998-1006. Retrieved from [Link]
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3), 101689. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Retrieved from [Link]
-
SciSpace. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Isonicotinic Acid. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000133 - Isonicotinic Acid. Retrieved from [Link]
-
Vlase, L., et al. (2009). [Comparative data regarding two HPLC methods for determination of isoniazid]. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 113(4), 1162-1166. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C-NMR spectrum of (4). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
ChemWhat. (n.d.). 2-(1H-IMIDAZOL-1-YL)ISONICOTINIC ACI CAS#: 914637-28-8. Retrieved from [Link]
-
ResearchGate. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Retrieved from [Link]
-
PubMed Central. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). †Electronic Supplementary Information (ESI). Retrieved from [Link]
-
Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. Retrieved from [Link]
-
European Journal of Pharmaceutical and Medical Research. (2019). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]
-
Drugs.com. (n.d.). Isonicotinic Acid. Retrieved from [Link]
-
PubMed. (1996). Determination of Isonicotinic Acid in the Presence of Isoniazid and Acetylisoniazid. Studies on Isonicotinic Acid Formation From Isoniazid in Isolated Rat Hepatocytes. Retrieved from [Link]
-
Arkivoc. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of 2-(1H-imidazol-1-yl)isonicotinic Acid Libraries
Introduction: The Promise of the 2-(1H-imidazol-1-yl)isonicotinic Acid Scaffold in Drug Discovery
The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core have been investigated for their potential as antifungal agents, anticancer therapeutics, and modulators of key metabolic enzymes like glucokinase.[1][2][3][4][5][6] The imidazole ring can act as a critical pharmacophore, participating in hydrogen bonding and metal coordination, while the isonicotinic acid moiety provides a handle for further chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties. High-throughput screening (HTS) of libraries based on this scaffold offers a powerful approach to rapidly identify novel lead compounds for drug discovery programs.[7][8][9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening campaign with a this compound library. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols, and outline a robust hit validation workflow.
Conceptual Framework: Targeting Fungal Ergosterol Biosynthesis
For the purpose of this application note, we will focus on a hypothetical HTS campaign to identify inhibitors of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[2] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death. Azole antifungals, a major class of antifungal drugs, act by inhibiting CYP51.[2] Given that imidazole-containing compounds are known to inhibit this enzyme class, a this compound library is a promising starting point for discovering novel antifungal agents.[2]
Assay Development and Optimization: A Luminescence-Based Approach
A robust and sensitive assay is the cornerstone of any successful HTS campaign.[10][11][12] For screening against CYP51, a commercially available luminescence-based assay is an excellent choice due to its high sensitivity, broad dynamic range, and low susceptibility to interference from fluorescent compounds.[13][14][15] These assays typically utilize a proluciferin substrate that is converted to luciferin by the P450 enzyme, which then reacts with luciferase to produce a quantifiable light signal.
Key Assay Parameters and Optimization
Before initiating the full-scale screen, it is crucial to optimize several assay parameters to ensure a reliable screening window and robust performance. This process, known as assay validation, is a critical step to minimize the likelihood of false positives and negatives.[16]
| Parameter | Goal | Method | Acceptance Criteria |
| Enzyme Concentration | Determine the minimal enzyme concentration that provides a robust signal. | Titrate recombinant human CYP51 enzyme and measure the luminescent signal. | The lowest concentration that gives a signal-to-background ratio >10. |
| Substrate Concentration (Km) | Determine the Michaelis-Menten constant (Km) for the proluciferin substrate. | Perform a substrate titration at a fixed enzyme concentration and measure initial reaction velocities. | A reliable Km value is essential for running the assay at or near the Km to detect competitive inhibitors.[17][18] |
| DMSO Tolerance | Ensure the assay is not adversely affected by the compound solvent (DMSO). | Run the assay with varying concentrations of DMSO (e.g., 0.1% to 5%).[16] | The highest DMSO concentration that does not significantly inhibit the enzyme activity (e.g., <10% inhibition). |
| Z'-Factor | Assess the quality and robustness of the assay for HTS.[19][20][21] | Run multiple plates with positive (no inhibitor) and negative (known inhibitor, e.g., ketoconazole) controls. | Z' > 0.5 indicates an excellent assay for HTS. |
High-Throughput Screening Workflow
The HTS process involves the automated testing of a large number of compounds to identify "hits" that modulate the activity of the target.[9][22][23]
Caption: Hit Validation Cascade Workflow.
Step-by-Step Hit Validation Protocol
-
Hit Confirmation: Cherry-pick the primary hits and re-test them in the primary luminescence-based assay to confirm their activity.
-
Dose-Response Analysis:
-
Perform a serial dilution of the confirmed hits (e.g., 10-point, 3-fold dilution series) and determine their half-maximal inhibitory concentration (IC50) in the primary assay. This confirms the potency of the compounds.
-
-
Orthogonal Assay:
-
To rule out assay-specific artifacts, test the hits in an orthogonal assay that uses a different detection method. For CYP51, an absorbance-based assay that monitors the depletion of NADPH at 340 nm is a suitable option. True hits should be active in both assays.
-
-
Counter-Screen for Luciferase Inhibition:
-
Since the primary assay relies on luciferase, it is crucial to perform a counter-screen to identify compounds that directly inhibit the luciferase enzyme. This can be done by running the luciferase reaction in the absence of CYP51 and the proluciferin substrate.
-
-
Structure-Activity Relationship (SAR) Analysis:
-
Analyze the chemical structures of the validated hits to identify common structural motifs and establish preliminary SAR. [20]This information can guide the synthesis of more potent and selective analogs.
-
Conclusion
The high-throughput screening of a this compound library is a promising strategy for the discovery of novel therapeutic agents. By employing a robust and well-validated assay, a systematic HTS workflow, and a rigorous hit validation cascade, researchers can efficiently identify and advance promising lead compounds for further development. The protocols and guidelines presented in this document provide a solid foundation for initiating such a screening campaign.
References
-
Singh, S., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6). Retrieved from [Link]
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Tapaninen, T., et al. (2011). Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6. Analytical Biochemistry, 419(1), 81-88. Retrieved from [Link]
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Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. ASSAY and Drug Development Technologies, 5(1), 127-136. Retrieved from [Link]
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Wang, L., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry, 91(1), 3-24. Retrieved from [Link]
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Wang, L., et al. (2019). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry, 91(1), 3-24. Retrieved from [Link]
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Crown Bioscience. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]
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Auld, D. S., & Inglese, J. (2010). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
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Zhang, X., et al. (2022). Advances in luminescence-based technologies for drug discovery. Acta Pharmaceutica Sinica B, 12(12), 4387-4403. Retrieved from [Link]
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Quinquenel, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2129-2139. Retrieved from [Link]
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Pharma IQ. (2012). High-Throughput Screening: Best Practice, Trends and Challenges. Retrieved from [Link]
-
Greenwood, M. (2018). High-throughput Screening Using Small Molecule Libraries. News-Medical.Net. Retrieved from [Link]
-
Thomas, C. J. (2016). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Molecular Pharmacology, 90(5), 543-550. Retrieved from [Link]
-
National Center for Biotechnology Information (US). (2012). Assay Guidance Manual. Retrieved from [Link]
-
Mayr, L. M., & Fuerst, P. (2008). A brief review of high throughput screening in drug discovery process. Journal of Pharmacy and Bioallied Sciences, 10(1), 27-33. Retrieved from [Link]
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Kumar, A., et al. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Journal of Nanoscience and Nanoengineering, 7(1), 1-13. Retrieved from [Link]
-
Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
-
Boutros, M., et al. (2008). Comprehensive analysis of high-throughput screens with HiTSeekR. Bioinformatics, 24(16), 1754-1761. Retrieved from [Link]
-
Lin, A. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
-
Sittampalam, G. S., et al. (Eds.). (2012). Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]
-
Coussens, N. P. (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays [Video]. YouTube. Retrieved from [Link]
-
Coan, K. E., et al. (2009). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. Journal of the American Chemical Society, 131(44), 16189-16201. Retrieved from [Link]
-
The Scientist. (2024, January 2). An Overview of High Throughput Screening. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
Schiffer, C. A., et al. (2016). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One, 11(8), e0160931. Retrieved from [Link]
-
Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 16(2), 203-217. Retrieved from [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]
-
ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. Retrieved from [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.02.7]tridec-13-ylidene)-hydrazides. Retrieved from [Link]
-
Fyfe, M. C., et al. (2012). Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus. Journal of Medicinal Chemistry, 55(3), 1318-1333. Retrieved from [Link]
-
Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(4), 770-779. Retrieved from [Link]
-
Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
ChemWhat. (n.d.). 2-(1H-IMIDAZOL-1-YL)ISONICOTINIC ACI. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Retrieved from [Link]
-
El-Naggar, M., et al. (2021). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. RSC Advances, 11(36), 22165-22180. Retrieved from [Link]
-
Universal Journal of Pharmaceutical Research. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Retrieved from [Link]
-
El-Maaty, A. A., et al. (2022). Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents. RSC Advances, 12(45), 29553-29565. Retrieved from [Link]
-
Zhang, W., et al. (2025). Discovery of Functionalized 1 H-Benzo[ d]imidazoles That Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. Journal of Medicinal Chemistry, 68(21), 16330-16353. Retrieved from [Link]
-
Liu, T., et al. (2012). Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 22(9), 3122-3125. Retrieved from [Link]://pubmed.ncbi.nlm.nih.gov/22483608/)
Sources
- 1. Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Purification of 2-(1H-imidazol-1-yl)isonicotinic acid
Welcome to the technical support center for 2-(1H-imidazol-1-yl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this amphoteric molecule. Drawing from established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity this compound in your laboratory.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental issues you may encounter during the purification of this compound.
Problem 1: My final product is contaminated with starting materials (e.g., imidazole and a 2-haloisotonicotinic acid derivative).
Cause: Incomplete reaction or inefficient removal during work-up. The polar nature of both the starting materials and the product can make separation by simple extraction challenging.
Solution:
-
Acid-Base Extraction: Leverage the different pKa values of the components.
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution. This will deprotonate the carboxylic acid of the product and any unreacted 2-haloisotonicotinic acid, moving them to the aqueous layer. Imidazole will largely remain in the organic phase.
-
Separate the aqueous layer and acidify it slowly with 1M HCl to a pH of approximately 3-4. The isoelectric point of your product is where it will be least soluble. Monitor for precipitation.
-
Filter the precipitate, wash with cold water, and then a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum.
-
-
Recrystallization: If the contamination is minor, recrystallization can be effective. See the detailed protocol in the "Experimental Protocols" section.
Problem 2: I suspect the presence of an isomeric byproduct.
Cause: During synthesis, imidazole can potentially react at different positions on the pyridine ring, or the imidazole ring itself could be substituted at a different nitrogen atom, leading to structural isomers. These isomers often have very similar physical properties, making them difficult to separate.
Solution:
-
Chromatography: This is the most effective method for separating isomers.
-
Reversed-Phase HPLC: A C18 column with a mobile phase of methanol or acetonitrile and water, with a modifier like formic acid or trifluoroacetic acid, is a good starting point. Gradient elution will likely be necessary.
-
Ion-Exchange Chromatography: The amphoteric nature of the molecule allows for either cation or anion exchange chromatography, depending on the pH of the mobile phase.
-
-
Fractional Crystallization: This can be attempted but is often less effective than chromatography for close-boiling isomers. It involves a series of sequential recrystallizations, collecting different fractions of crystals.
Problem 3: My product is an oil or fails to crystallize.
Cause: This can be due to the presence of impurities that inhibit crystal lattice formation or the use of an inappropriate solvent system. The compound may also be hygroscopic.
Solution:
-
Solvent Screening for Recrystallization: Test a range of solvents and solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but poorly when cold. Refer to the solvent selection table below.
-
Trituration: If the product is an oil, attempt to solidify it by stirring with a solvent in which it is insoluble (e.g., hexanes or diethyl ether). This can sometimes induce crystallization.
-
pH Adjustment: Ensure the pH of the aqueous solution is at the isoelectric point of the molecule to maximize the driving force for precipitation.
Problem 4: The purified product is colored (yellow to brown).
Cause: Colored impurities are often polymeric byproducts or degradation products formed during the reaction, especially if heat is applied.
Solution:
-
Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize. Caution: Use charcoal sparingly as it can also adsorb your product, reducing the yield.
-
Chromatography: As mentioned previously, chromatography is very effective at removing colored impurities.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: As an amphoteric compound, its solubility is highly pH-dependent. It is expected to be more soluble in acidic (pH < 2) and basic (pH > 6) aqueous solutions due to the formation of the corresponding cation and anion. Its lowest aqueous solubility will be at its isoelectric point (estimated to be around pH 3-4). In organic solvents, its solubility is likely to be highest in polar protic solvents like methanol and ethanol, and lower in less polar solvents like ethyl acetate, and very low in non-polar solvents like hexanes.[1][2][3]
Q2: What are the key pKa values for this molecule?
Q3: Can I use normal phase chromatography for purification?
A3: While possible, reversed-phase chromatography is generally more suitable for polar, ionizable compounds like this. If you do use normal phase (silica gel) chromatography, you will likely need a polar mobile phase containing a modifier like methanol and a small amount of acetic acid or ammonia to prevent streaking and ensure good peak shape.
Q4: How can I confirm the purity of my final product?
A4: A combination of techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for the presence of impurities.
-
LC-MS: To determine the mass of the compound and assess its purity by checking for the presence of other components.
-
Melting Point: A sharp melting point is indicative of high purity.
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization
| Solvent Class | Examples | Suitability |
| Polar Protic | Water, Methanol, Ethanol | Good potential for single-solvent recrystallization. The compound is likely soluble when hot and less so when cold. A mixture of alcohol and water is also a good choice.[4] |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | May be too good a solvent, leading to low recovery. Could be used as the "good" solvent in a binary system. |
| Ethers | Diethyl ether, THF | Likely a poor solvent. Could be used as an anti-solvent or for trituration. |
| Halogenated | Dichloromethane, Chloroform | Moderate solubility may be observed, but often less ideal for recrystallization of polar compounds. |
| Non-polar | Hexanes, Toluene | The compound is likely insoluble. Useful for trituration and washing the final product. |
Experimental Protocols
Protocol 1: Purification by pH-Controlled Precipitation
-
Dissolution: Dissolve the crude this compound in a minimal amount of 1M NaOH.
-
Filtration (Optional): If there are insoluble impurities, filter the basic solution.
-
Precipitation: Slowly add 1M HCl dropwise with vigorous stirring. Monitor the pH. As you approach the isoelectric point (around pH 3-4), a precipitate will form.
-
Equilibration: Continue adding acid until the pH is stable at the point of maximum precipitation. Stir the suspension at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to maximize yield.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water, followed by a small amount of cold ethanol or acetone.
-
Drying: Dry the purified product under high vacuum.
Protocol 2: Recrystallization from an Alcohol/Water Mixture
-
Dissolution: Place the crude product in a flask and add a minimal amount of hot methanol or ethanol to dissolve it.
-
Charcoal Treatment (if necessary): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the charcoal.
-
Crystallization: Slowly add hot water to the hot alcoholic solution until it just starts to become cloudy. Then add a few drops of hot alcohol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to complete the crystallization process.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a cold mixture of the alcohol and water, and dry under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Step-by-step logic for purification via acid-base extraction.
References
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]
-
ResearchGate. Substances yield after recrystallization from different solvents. [Link]
-
Sciforum. A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. [Link]
-
Arkivoc. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]
-
ResearchGate. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]
-
Frontiers in Chemistry. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. [Link]
-
ChemWhat. 2-(1H-IMIDAZOL-1-YL)ISONICOTINIC ACI CAS#: 914637-28-8. [Link]
-
ResearchGate. Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. [Link]
-
PubMed. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. [Link]
-
PubMed. Separation of Nicotinic Acid and Its Structural Isomers Using 1-ethyl-3-methylimidazolium Ionic Liquid as a Buffer Additive by Capillary Electrophoresis. [Link]
-
ResearchGate. Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. [Link]
-
National Institutes of Health. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. [Link]
-
Asian Journal of Research in Chemistry. Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. [Link]
-
National Institutes of Health. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. [Link]
- Google Patents. Affinity purification methods involving imidazole elution.
-
Journal of Chemical & Engineering Data. Solubility of Isonicotinic Acid in 4-Methylpyridine + Water from (287.65 to 361.15) K. [Link]
-
PubMed. Drug absorption interactions between oral targeted anticancer agents and PPIs: is pH-dependent solubility the Achilles heel of targeted therapy?. [Link]
Sources
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- 3. Drug absorption interactions between oral targeted anticancer agents and PPIs: is pH-dependent solubility the Achilles heel of targeted therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 2-(1H-imidazol-1-yl)isonicotinic Acid Isomers
Welcome to the technical support guide for the characterization of 2-(1H-imidazol-1-yl)isonicotinic acid and its related isomers. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in confirming the structure and purity of this important heterocyclic building block. The inherent structural similarities among its potential regioisomers can create significant analytical hurdles, leading to ambiguous data and potentially compromising research outcomes.[1][2]
This guide provides in-depth, field-tested troubleshooting strategies and detailed protocols to help you navigate these challenges with confidence. We will move beyond simple procedural lists to explain the scientific rationale behind each step, empowering you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: My synthesis yielded a product with the correct mass for this compound, but my HPLC shows two or more closely eluting peaks. Are these isomers?
A: It is highly probable. Co-eluting or closely eluting peaks with identical mass-to-charge ratios (m/z) are a classic sign of isomeric impurities.[2] During the synthesis, side reactions can lead to the formation of regioisomers, such as the imidazole ring attaching at a different position on the pyridine ring or through a different nitrogen on the imidazole itself (though less likely for this specific reaction). The most common challenge is separating the target compound from other pyridinecarboxylic acid isomers that may have been present as starting material impurities.[3][4]
Actionable Advice:
-
Confirm Elemental Composition: Use High-Resolution Mass Spectrometry (HRMS) to confirm that all peaks share the same elemental formula.
-
Optimize Chromatography: Assume they are isomers and proceed to the HPLC troubleshooting section to develop a method with better resolving power. Do not rely on mass spectrometry alone for identification.
-
Investigate Starting Materials: Check the purity of your starting materials (e.g., 2-chloroisonicotinic acid) for any isomeric impurities.
Q2: My ¹H NMR spectrum is complex, and I can't definitively assign the substitution pattern. How can I be sure the imidazole is at the C2 position of the pyridine ring?
A: This is a common and critical issue. While a simple ¹H NMR can be suggestive, it is often insufficient for unambiguous proof of regiochemistry in complex heterocyclic systems. The chemical shifts of the pyridine protons can be influenced by subtle changes in electronic environment and pH.
Actionable Advice: The most powerful tool to solve this is 2D NMR spectroscopy.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. Look for a correlation (a cross-peak) between the imidazole protons (specifically H2', H4', H5') and the pyridine carbon (C2) where the substitution occurred. You should also see correlations between the remaining pyridine protons and their neighboring carbons, which will allow you to piece the structure together definitively.
-
COSY (Correlation Spectroscopy): This experiment will show you which protons are coupled (adjacent) to each other. For the isonicotinic acid backbone, you should see a coupling correlation between H3 and H5, and H5 and H6. The absence of a coupling partner for the proton at H3 would also be indicative of substitution at C2.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space proximity. A NOE between an imidazole proton (e.g., H2' or H5') and a pyridine proton (H3) can provide strong evidence for the C2 substitution pattern.
Q3: Can I distinguish between N1- and N3-linked tautomers of the imidazole ring using standard analytical techniques?
A: In solution at room temperature, the proton on the imidazole ring often undergoes rapid exchange between the N1 and N3 positions, a process known as tautomerism. On the NMR timescale, this rapid exchange means you typically observe a time-averaged spectrum, making it difficult to distinguish between the two tautomers.[5][6] However, the specific linkage of the pyridine ring to the imidazole nitrogen is fixed and not subject to this tautomerism. The key is to confirm the C-N bond is at the N1 position.
Actionable Advice:
-
Low-Temperature NMR: In some cases, slowing down the proton exchange by running the NMR experiment at a low temperature can allow for the observation of individual tautomers.
-
¹³C NMR: The chemical shifts of the imidazole carbons (C4 and C5) can be sensitive to the tautomeric state, providing clues about the dominant form in a given solvent.[7]
-
X-Ray Crystallography: In the solid state, the tautomer is "locked" in place. A crystal structure provides unambiguous proof of both the C-N linkage and the specific tautomeric form present in the crystal lattice.[8][9]
Troubleshooting & Optimization by Analytical Technique
This section provides a deeper dive into common issues and solutions for each major characterization technique.
High-Performance Liquid Chromatography (HPLC)
The primary challenge in the HPLC analysis of this compound and its isomers is their polar and zwitterionic nature. Standard reversed-phase (C18) columns often provide insufficient retention and poor peak shape.
Problem: Poor peak shape (tailing, fronting) and/or no retention on a C18 column.
-
Causality: The charged nature of the molecule (protonated pyridine/imidazole and deprotonated carboxylic acid) leads to secondary interactions with residual silanols on the silica surface of the column, causing peak tailing. Lack of retention is due to the high polarity of the analyte.
-
Solution Workflow:
Figure 1: HPLC Troubleshooting Workflow.
Problem: Co-elution of Isomers.
-
Causality: Isomers possess very similar physicochemical properties (hydrophobicity, pKa), making them difficult to separate.[3][4] Resolution requires exploiting subtle differences in their structure.
-
Solution: Method Development Strategy
-
Select a Mixed-Mode Column: A column with both reversed-phase and ion-exchange characteristics (e.g., Primesep or Coresep series) is highly recommended.[3][4] This allows separation based on both hydrophobicity and ionic interactions, enhancing selectivity between isomers.
-
Systematic pH Screening: The charge state of your isomers is highly dependent on pH. Screen a pH range from ~2.5 to ~7.0 using MS-compatible buffers (formic acid, acetic acid, ammonium formate/acetate). Small pH changes can dramatically alter selectivity.
-
Vary Buffer Concentration: The ionic strength of the mobile phase affects the ion-exchange retention mechanism on a mixed-mode column. Test buffer concentrations from 10 mM to 50 mM.[10]
-
Optimize Organic Modifier: Test different organic solvents (acetonitrile vs. methanol) and gradient slopes. A shallow gradient is often necessary to resolve closely eluting species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of isomers.
Problem: Ambiguous Proton Assignments in the Aromatic Region.
-
Causality: The protons on both the pyridine and imidazole rings resonate in a crowded region (typically 7-9 ppm), and their chemical shifts are influenced by solvent, pH, and concentration, leading to potential overlap.
-
Solution: 2D NMR Experiments
Figure 2: 2D NMR Workflow for Isomer Elucidation.
-
Key HMBC Correlations to Look For:
-
For this compound: A cross-peak between the pyridine proton at H3 and the imidazole carbon C2', and crucially, a cross-peak from one or more imidazole protons to the pyridine carbon C2.
-
For a hypothetical 3-substituted isomer: You would instead see correlations from imidazole protons to the pyridine C3. The absence of a C2 correlation is as important as the presence of a C3 correlation.
-
Expected Chemical Shift Data (Illustrative)
| Proton/Carbon | Expected δ (ppm) for this compound | Rationale & Key Differentiators |
| ¹H NMR | ||
| H3 (Pyridine) | ~8.5-8.7 | Singlet or narrow doublet; deshielded by adjacent nitrogen and imidazole. |
| H5 (Pyridine) | ~7.8-8.0 | Doublet of doublets; coupled to H3 and H6. |
| H6 (Pyridine) | ~8.7-8.9 | Doublet; deshielded by adjacent nitrogen. |
| H2' (Imidazole) | ~8.2-8.4 | Singlet; most deshielded imidazole proton. |
| H4'/H5' (Imidazole) | ~7.2-7.6 | Two distinct signals, often singlets or narrow doublets. |
| ¹³C NMR | ||
| C2 (Pyridine) | ~150-155 | Highly deshielded due to attachment to two nitrogens (one in pyridine, one from imidazole). Its chemical shift is a key indicator.[7] |
| C4 (Pyridine) | ~140-145 | Carbonyl-bearing carbon. |
| C=O (Acid) | ~165-170 | Typical carboxylic acid chemical shift. |
Note: Shifts are approximate and highly dependent on solvent (e.g., DMSO-d₆, D₂O) and pH.
Mass Spectrometry (MS)
While MS cannot distinguish isomers by mass alone, its fragmentation patterns can provide structural clues.
Problem: MS/MS fragmentation is not providing a clear distinction between isomers.
-
Causality: Isomers often share common fragmentation pathways, especially when the core structures are robust. The initial fragmentation is typically the loss of small, neutral molecules.
-
Solution: Careful Analysis and Controlled Conditions
-
High-Resolution MS/MS: Use an Orbitrap or TOF analyzer to obtain high-resolution fragment data. This ensures you can assign an unambiguous elemental composition to each fragment ion, which is critical for proposing fragmentation pathways.
-
Look for Subtle Differences: Do not look for just unique fragments, but also for significant and reproducible differences in the relative abundance of shared fragment ions. One isomer might favor a certain pathway over another.
-
Common Fragmentation Pathways: For this compound, expect to see:
-
Ion Mobility-Mass Spectrometry (IM-MS): This advanced technique separates ions based on their size, shape, and charge (their collision cross-section, CCS) in the gas phase. Isomers often have different 3D shapes and will exhibit different drift times, allowing for their separation even if they have identical m/z values.[1][13]
-
Definitive Confirmation: Single Crystal X-Ray Crystallography
When all other methods provide ambiguous or circumstantial evidence, single-crystal X-ray crystallography is the gold standard for structural determination.
Workflow:
-
Crystal Growth: The primary challenge is growing a single crystal of sufficient size and quality. This often requires screening various solvents, solvent combinations (e.g., vapor diffusion with ethanol/water, slow evaporation from DMF), and temperatures.
-
Data Collection: A suitable crystal is mounted and irradiated with X-rays. The resulting diffraction pattern is collected.
-
Structure Solution: The diffraction data is used to calculate an electron density map, from which the positions of all non-hydrogen atoms can be determined. This provides an unambiguous 3D model of the molecule, confirming the precise connectivity of every atom and the tautomeric form present in the solid state.[8][14][15][16]
Experimental Protocols
Protocol 1: 2D NMR for Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for these compounds).
-
Acquire 1D Spectra: Obtain a standard ¹H and ¹³C{¹H} spectrum to identify the chemical shift regions of all signals.
-
Acquire ¹H-¹H COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. This will establish the proton-proton coupling network within the pyridine ring.
-
Acquire ¹H-¹³C HSQC: Use a standard gradient-selected HSQC pulse sequence optimized for one-bond J-coupling (~145 Hz). This will correlate each proton with its directly attached carbon.
-
Acquire ¹H-¹³C HMBC: Use a standard gradient-selected HMBC pulse sequence. This is the most critical experiment. Optimize the long-range coupling delay for 8-10 Hz to observe 2- and 3-bond correlations.
-
Data Analysis:
-
Use the COSY to connect H5-H6 and H5-H3.
-
Use the HSQC to assign C3, C5, and C6 based on their attached protons.
-
Critically examine the HMBC for cross-peaks between imidazole protons (H2', H4', H5') and the pyridine carbons, especially the quaternary carbons C2 and C4. A correlation from an imidazole proton to C2 confirms the desired connectivity.
-
Protocol 2: HPLC Method Development for Isomer Separation
-
Column: Start with a mixed-mode reversed-phase/cation-exchange column (e.g., SIELC Primesep 100, 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Initial Gradient:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Gradient: 5% B to 40% B over 20 minutes.
-
-
Optimization Loop:
-
If peaks are unresolved: Lengthen the gradient (e.g., to 40 minutes) to decrease the slope.
-
If peak shape is poor: Change the mobile phase modifier. Prepare new mobile phases with 10 mM ammonium formate adjusted to pH 3.5 with formic acid. Re-run the initial gradient.
-
If selectivity needs improvement: Maintain the 10 mM ammonium formate buffer system but adjust the pH to 6.5 using ammonium hydroxide. This will significantly change the charge state of the analytes and alter their interaction with the stationary phase.[4][10]
-
-
Finalization: Once baseline separation is achieved, the method can be validated for reproducibility.
References
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-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link][3]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link][4]
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BenchChem. (2025). A Comparative Guide to Mass Spectrometry Fragmentation of N-Boc and N-Tosyl Protected Imidazole. Retrieved from BenchChem Technical Support. (Simulated reference based on search result content)[17]
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Feeney, J., & Partington, P. (1973). A ¹³C NMR study of the tautomerism and protonation of imidazole, histidine and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (5), 634-639. (Note: Classic paper, illustrating principles found in modern search results).[7]
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Casal, S., Fernandes, J. O., Oliveira, M. B., & Ferreira, M. A. (2002). Gas chromatography-mass spectrometry of imidazole derivatives in coffee. Journal of chromatography A, 943(2), 295-299.[18]
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Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240. Retrieved from [Link][11]
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SIELC Technologies. (n.d.). Separation of Pyridine-2-carboxylic acid 1-oxide on Newcrom R1 HPLC column. Retrieved from [Link][19]
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Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Arkivoc, 2012(1), 403-462. Retrieved from [Link][5]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link][10]
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BenchChem. (2025). A Comparative Guide to the ¹H NMR Spectrum of 1-Methyl-1H-imidazole-4-carbonitrile. Retrieved from BenchChem Technical Support. (Simulated reference based on search result content)[20]
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Pozharskii, A. F., et al. (1985). 13C NMR spectroscopy of tautomeric conversions in imidazole compounds. Chemistry of Heterocyclic Compounds, 21(10), 1119-1124. Retrieved from [Link][6]
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Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. Retrieved from [Link][1]
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Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 576-585. Retrieved from [Link][21]
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Aliabad, J. M., Hosseini, M., Yavari, I., & Rouhani, M. (2016). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Molbank, 2016(4), M910. Retrieved from [Link][22]
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Li, Y. T., & Wang, J. (2012). 2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 68(1), o163. Retrieved from [Link][8]
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ResearchGate. (2016). How can I separate the isomers of 2,3-Pyridinedicarboxylic acid (quinolinic acid) by using LC-MS?. Retrieved from [Link][23]
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BioPharma Services Inc. (n.d.). Bioanalytical Method Development: Isomers. Retrieved from [Link][2]
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Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(2), 1-8. Retrieved from [Link][24]
-
Arshad, M. N., et al. (2016). Crystal structure of 1H-imidazol-3-ium 2-(1,3-dioxoisoindolin-2-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1632-1635. Retrieved from [Link][9]
- May, J. C., & McLean, J. A. (2016). Advanced Multidimensional Separations in Mass Spectrometry: Navigating the Big Data Deluge. Annual Review of Analytical Chemistry, 9(1), 387-409.
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Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(2), 1-8. Retrieved from [Link][25]
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Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Asian Journal of Green Chemistry, 3(4), 483-491. Retrieved from [Link][26]
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ChemWhat. (n.d.). 2-(1H-IMIDAZOL-1-YL)ISONICOTINIC ACI CAS#: 914637-28-8. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Synthesis and Characterization of Heterocyclic Compounds. Retrieved from [Link]
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Ananthu, V. G., et al. (2021). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1051–1057. Retrieved from [Link][14]
-
Al-Wahaibi, M. S., et al. (2017). Synthesis and Single Crystal X-Ray Structure of New (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide. Journal of Chemistry, 2017, 1-6. Retrieved from [Link][27]
-
Libby, E. R., et al. (2023). New Approach for the Identification of Isobaric and Isomeric Metabolites. Analytical Chemistry, 95(19), 7434–7441. Retrieved from [Link][13]
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Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research, 3(1), 16–18. Retrieved from [Link][28]
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Bosica, G., et al. (2020). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Molecules, 25(23), 5585. Retrieved from [Link]
-
Ivanov, V. V., et al. (2019). Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. Molecules, 24(23), 4386. Retrieved from [Link][15]
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Ivanov, V. V., et al. (2019). Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. ResearchGate. Retrieved from [Link][16]
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da Silva, E. N., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1328. Retrieved from [Link]
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Li, Y., et al. (2024). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. Retrieved from [Link]
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Sharma, R., & Kumar, V. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules. Journal of Chemical Biology & Pharmaceutical Chemistry, 1(1), 1-8. Retrieved from [Link][29]
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Pace, T., et al. (2007). Characterization of isomeric 1,2,4-oxadiazolyl-N-methylpyridinium salts by electrospray ionization tandem mass spectrometry. European Journal of Mass Spectrometry, 13(3), 199-205. Retrieved from [Link][30]
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Zhao, P., et al. (2011). Synthesis, characterization, crystal structure and DFT studies on 3-(1H-benzo[d][3][4][12]triazol-1-yl)-1-oxo-1-m-tolylpropan-2-yl-nicotinate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(1), 219-225. Retrieved from [Link][31]
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strategies to avoid byproduct formation in 2-(1H-imidazol-1-yl)isonicotinic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to the Synthesis
The synthesis of 2-(1H-imidazol-1-yl)isonicotinic acid is a critical process in the development of various pharmaceutical agents. The primary route involves a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed Ullmann-type coupling between a 2-halopyridine derivative and imidazole. While seemingly straightforward, this synthesis is often plagued by the formation of undesirable byproducts. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and supported by established protocols.
Troubleshooting Guide: Byproduct Formation
This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Question 1: I am observing a significant amount of di-substituted byproduct, where imidazole has substituted at both the 2- and 6-positions of the isonicotinic acid ring. How can I improve the selectivity for mono-substitution?
Answer:
The formation of a di-substituted byproduct is a common issue, particularly when using highly reactive 2,6-dihalopyridine starting materials. The key to minimizing this side reaction is to control the stoichiometry and reaction conditions carefully.
Causality: The pyridine ring is activated towards nucleophilic attack at the 2- and 6-positions. If both positions bear a leaving group (e.g., chlorine, bromine), a second substitution can occur after the first.
Strategies for Mitigation:
-
Stoichiometric Control: Use a strict 1:1 molar ratio of the 2-halopyridine starting material to imidazole. An excess of imidazole will drive the reaction towards di-substitution.
-
Starting Material Selection: If possible, begin with a 2-halo-isonicotinic acid that does not have a leaving group at the 6-position. If you must use a 2,6-dihalopyridine, consider a stepwise approach where one of the halogens is less reactive (e.g., 2-bromo-6-chloropyridine), allowing for selective substitution at the more reactive position.
-
Temperature Control: Lowering the reaction temperature can often improve selectivity. High temperatures provide the activation energy for the less favorable second substitution to occur.
-
Slow Addition: Adding the imidazole solution dropwise to the reaction mixture containing the 2-halopyridine can help maintain a low concentration of the nucleophile, favoring mono-substitution.
Question 2: My reaction is producing a significant amount of 2-hydroxyisonicotinic acid. What is the cause, and how can I prevent this hydrolysis byproduct?
Answer:
The formation of 2-hydroxyisonicotinic acid indicates that water is present in your reaction and is competing with imidazole as a nucleophile.
Causality: The 2-position of the pyridine ring is susceptible to nucleophilic attack by water or hydroxide ions, especially under basic conditions and at elevated temperatures. This leads to the displacement of the halide and the formation of the corresponding pyridone tautomer.
Strategies for Mitigation:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
Choice of Base: The choice of base is critical. While a base is necessary to deprotonate the imidazole and facilitate the reaction, strong aqueous bases like sodium hydroxide or potassium hydroxide can introduce water and promote hydrolysis. Consider using non-nucleophilic, anhydrous bases such as:
-
Potassium carbonate (K₂CO₃)
-
Cesium carbonate (Cs₂CO₃)[1]
-
Sodium hydride (NaH)
-
-
Solvent Selection: Use aprotic polar solvents that are less likely to participate in hydrolysis, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP).[1]
Question 3: I am starting with the methyl ester of 2-chloroisonicotinic acid, but my final product is the desired acid. Why is the ester hydrolyzing, and how can I preserve it?
Answer:
Hydrolysis of the methyl ester to the carboxylic acid is a common side reaction when the reaction is carried out under basic or acidic conditions in the presence of water.
Causality: Ester hydrolysis is catalyzed by both acid and base. The basic conditions often employed in the N-arylation reaction can saponify the methyl ester.
Strategies for Mitigation:
-
Mild Base: Use a milder, non-hydroxide base like potassium carbonate or an organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Anhydrous Conditions: As with preventing the formation of 2-hydroxyisonicotinic acid, maintaining strictly anhydrous conditions is crucial to prevent ester hydrolysis.[2][3]
-
Reaction Time and Temperature: Minimize the reaction time and temperature to reduce the extent of hydrolysis. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
Protecting Group Strategy: If preserving the ester is critical and the above methods are insufficient, consider performing the N-arylation first and then esterifying the carboxylic acid in a subsequent step. Alternatively, use a more robust ester protecting group that is stable to the reaction conditions.
Question 4: My reaction is sluggish, and upon forcing the conditions with higher temperatures, I see evidence of decarboxylation. How can I promote the desired reaction without causing decarboxylation?
Answer:
Decarboxylation, the loss of CO₂, can occur in carboxylic acids, particularly heteroaromatic ones, at elevated temperatures.[4]
Causality: The carboxylic acid group on the pyridine ring can be thermally labile, especially in the presence of copper catalysts which are often used in Ullmann-type couplings.
Strategies for Mitigation:
-
Catalyst and Ligand Optimization (for Ullmann-type reactions): If you are using a copper-catalyzed reaction, the choice of catalyst, ligand, and solvent can significantly impact the reaction rate and allow for lower reaction temperatures.
-
Catalysts: Copper(I) iodide (CuI), copper(I) oxide (Cu₂O), or copper powder are commonly used.[1][5]
-
Ligands: The addition of a ligand can accelerate the reaction. Common ligands include 1,10-phenanthroline derivatives, 8-hydroxyquinoline, and various diamines.[1][6][7] 4,7-Dimethoxy-1,10-phenanthroline has been shown to be an efficient ligand for the copper-catalyzed N-arylation of imidazoles.[1][6]
-
-
Palladium-Catalyzed Cross-Coupling: As an alternative to the often high-temperature Ullmann reaction, consider a palladium-catalyzed Buchwald-Hartwig amination. These reactions often proceed under milder conditions.[8][9]
-
Microwave Irradiation: Microwave-assisted synthesis can often accelerate the reaction rate at lower bulk temperatures, potentially reducing the incidence of decarboxylation.
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation of 2-Chloroisonicotinic Acid
This protocol is optimized to minimize byproduct formation.
-
Preparation: To an oven-dried reaction vessel, add 2-chloroisonicotinic acid (1.0 eq), imidazole (1.1 eq), cesium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe.
-
Ligand Addition: Add 4,7-dimethoxy-1,10-phenanthroline (0.2 eq).
-
Reaction: Heat the mixture to 110-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and acidify with 1 M HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol is suitable for activated 2-halopyridines.
-
Preparation: In a round-bottom flask, dissolve imidazole (1.2 eq) in anhydrous DMSO.
-
Base Addition: Add potassium carbonate (2.0 eq) to the solution.
-
Substrate Addition: Add 2-chloroisonicotinic acid methyl ester (1.0 eq) to the mixture.
-
Reaction: Heat the reaction to 80-100 °C and monitor its progress.
-
Work-up: After completion, pour the reaction mixture into ice water and acidify with acetic acid to a pH of ~5-6.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions and Byproduct Formation
| Starting Material | Catalyst/Base | Solvent | Temperature (°C) | Major Byproduct(s) |
| 2-Chloroisonicotinic acid | CuI / Cs₂CO₃ | DMF | 120 | Decarboxylation |
| 2-Chloroisonicotinic acid | None / K₂CO₃ | DMSO | 100 | 2-Hydroxyisonicotinic acid |
| 2,6-Dichloroisonicotinic acid | CuI / K₂CO₃ | NMP | 130 | Di-substituted product |
| Methyl 2-chloroisonicotinate | None / NaH | THF | 65 | Minimal |
Visualizations
Diagram 1: Reaction Scheme and Major Byproducts
Caption: Synthetic pathways for this compound and common byproducts.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting byproduct formation in the synthesis.
References
-
Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6191-6199. [Link]
-
Veisi, H., & Morakabati, N. (2015). Palladium nanoparticles supported on modified single-walled carbon nanotubes: a heterogeneous and reusable catalyst in the Ullmann-type N-arylation of imidazoles and indoles. New Journal of Chemistry, 39(4), 2901-2907. [Link]
-
Zhu, L., Li, G., Luo, L., Guo, P., Lan, J., & You, J. (2009). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry, 74(5), 2200-2202. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the N-arylation of imidazole with iodobenzene. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Angewandte Chemie International Edition, 49(36), 6313-6316. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
-
Khan Academy. (2019, January 19). Nucleophilic aromatic substitutions. YouTube. [Link]
-
Altman, R. A., & Buchwald, S. L. (2006). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. Organic Letters, 8(13), 2779-2782. [Link]
-
Al-Azmi, A., & El-Faham, A. (2003). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2, (7), 1367-1372. [Link]
-
Aliabad, J. M., Hosseini, M., Yavari, I., & Rouhani, M. (2016). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Molbank, 2016(4), M909. [Link]
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Kwong, F. Y., & Buchwald, S. L. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(3), 959-962. [Link]
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Semantic Scholar. (n.d.). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. Retrieved from [Link]
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Hartwig, J. F., & Shaughnessy, K. H. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9033-9045. [Link]
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Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(15), 184-191. [Link]
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Hartwig, J. F., & Shaughnessy, K. H. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9033-9045. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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de Mattos, M. C. S., et al. (2015). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Brazilian Chemical Society, 26(1), 164-170. [Link]
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Nurkenov, O. A., Fazylov, S. D., et al. (2023). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Bulletin of the Karaganda university, 2(110), 29-37. [Link]
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Sriram, D., Yogeeswari, P., & Madhu, K. (2005). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Bioorganic & Medicinal Chemistry, 13(16), 4873-4880. [Link]
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Rahman, M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]
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de la Herrán, G., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. The Journal of Organic Chemistry, 87(4), 2097-2106. [Link]
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Rahman, M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]
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overcoming steric hindrance in the synthesis of 2-(1H-imidazol-1-yl)isonicotinic acid analogs
Last Updated: January 17, 2026
Introduction: The Challenge of Steric Hindrance
The synthesis of 2-(1H-imidazol-1-yl)isonicotinic acid and its analogs is a critical step in the development of various pharmacologically active agents. The core reaction, a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling, involves forming a C-N bond between the N1-position of an imidazole ring and the C2-position of a pyridine ring. However, researchers frequently encounter significant challenges with this transformation, primarily due to steric hindrance. Bulky substituents on either the imidazole or the pyridine ring can dramatically lower reaction rates and yields by impeding the necessary approach of the nucleophile to the electrophilic center. This guide provides in-depth troubleshooting strategies, advanced protocols, and answers to frequently asked questions to help you overcome these steric barriers and achieve successful synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the synthesis, providing a systematic approach to diagnosing and solving them.
Problem 1: Low to No Product Yield
This is the most frequent issue, often stemming from a combination of steric clash and suboptimal reaction conditions.
Problem 2: Regioselectivity Issues with Unsymmetric Imidazoles
When using an imidazole with different substituents at the 4- and 5-positions, a mixture of N1 and N3 arylated products can form.
Advanced Experimental Protocols
For cases of severe steric hindrance, a transition to metal catalysis is recommended. Below is a robust, field-proven protocol for a copper-catalyzed Ullmann-type coupling.
Protocol: Copper-Catalyzed N-Arylation of a Sterically Hindered Imidazole
This protocol is adapted from methodologies developed for coupling hindered substrates and is particularly effective when traditional SNAr fails.
Objective: To couple a sterically hindered 2-halopyridine derivative with a substituted imidazole.
| Reagent / Parameter | Amount | Molar Eq. | Notes |
|---|---|---|---|
| 2-Iodo- or 2-Bromopyridine Analog | - | 1.0 | Iodides are more reactive than bromides. |
| Hindered Imidazole Analog | - | 1.2 - 1.5 | A slight excess ensures full consumption of the halide. |
| Copper(I) Iodide (CuI) | - | 0.1 (10 mol%) | Ensure use of high-purity CuI. |
| 4,7-Dimethoxy-1,10-phenanthroline | - | 0.2 (20 mol%) | An excellent ligand for promoting difficult couplings. |
| Cesium Carbonate (Cs2CO3) | - | 2.0 | Acts as the base. Must be finely powdered and dry. |
| Solvent (e.g., Dioxane or Toluene) | Dry, Degassed | Volume to achieve ~0.1 M concentration. | |
| Temperature | 110 °C | May require optimization (80-130 °C). | |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent catalyst oxidation. |
Step-by-Step Procedure:
- Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-halopyridine analog (1.0 eq), hindered imidazole analog (1.2 eq), CuI (0.1 eq), 4,7-dimethoxy-1,10-phenanthroline (0.2 eq), and Cs2CO3 (2.0 eq).
- Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
- Solvent Addition: Add the dry, degassed solvent via syringe.
- Reaction: Place the sealed vessel in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
- Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of celite to remove insoluble copper salts and cesium carbonate.
- Extraction: Transfer the filtrate to a separatory funnel and wash with aqueous ammonia (5%) to remove residual copper, followed by a water and brine wash.
- Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
}
Simplified catalytic cycle for Ullmann coupling.
Frequently Asked Questions (FAQs)
- Q1: Can I use a 2-chloropyridine derivative for a copper-catalyzed coupling?
- A: While aryl iodides and bromides are the standard, coupling with aryl chlorides is possible but significantly more challenging. It typically requires more specialized and highly active catalyst systems, often involving different ligands (e.g., 8-hydroxyquinoline) or palladium-based Buchwald-Hartwig conditions, which are generally more effective for unactivated chlorides.
References
- Kondoh, A., Yorimitsu, H., & Oshima, K. (2006). Nucleophilic aromatic substitution reaction of nitroarenes with alkyl- or arylthio groups in dimethyl sulfoxide by means of cesium carbonate. Tohoku University. [Link]
- Kondoh, A., Yorimitsu, H., & Oshima, K. (2006). Nucleophilic Aromatic Substitution Reaction of Nitroarenes with Alkyl- or Arylthio Groups in Dimethyl Sulfoxide by Means of Cesium Carbonate. ResearchGate. [Link]
- Altman, R. A., & Buchwald, S. L. (2007). Copper-catalyzed N-arylation of Imidazoles and Benzimidazoles. PubMed. [Link]
- Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. [Link]
- Various Authors. Ligands for copper-catalyzed N-arylation of imidazole and 4-iodotoluene. ResearchGate. [Link]
- Kidwai, M., & Mothsra, P. (2006). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. [Link]
- Reddy, T. R., & Guntreddi, T. (2024). The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. Chemical Science. [Link]
- Srivastava, K., & Tiwari, A. (2012). Microwave Assisted Synthesis of Imidazoles - A Review. Bentham Science. [Link]
- Various Authors. Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
- Kushwaha, P., et al. (2025). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Current Microwave Chemistry. [Link]
- Ueda, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC. [Link]
- Reddy, T. R., & Guntreddi, T. (2024). The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. RSC Publishing. [Link]
- Bansal, R., et al. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. [Link]
- Jadhav, S. D., et al. (2019). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Indo American Journal of Pharmaceutical Sciences. [Link]
- Kopru, B., & Çetinkaya, E. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Semantic Scholar. [Link]
- Amini, Z., et al. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]
- Alcalde, E., et al. (2007). Synthetic Approaches to Sterically Hindered N-Arylimidazoles through Copper-Catalyzed Coupling Reactions. ElectronicsAndBooks. [Link]
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
- Various Authors. (2005). A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
- Reddy, M. R., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. [Link]
- Patel, V. M., & Shaikh, S. (2024). Green Synthesis of 2-isonicotinoyl-4,6-dihydroimidazo[4,5-c] Pyrazol-5 (2H)-one Derivative. Periodica Polytechnica Chemical Engineering. [Link]
- Ueda, M., & Buchwald, S. L. (2012). Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [Link]
- Sivakumar, G., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
- Various Authors. Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. ResearchGate. [Link]
- Chemistry Lectures. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
- Various Authors. Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. ResearchGate. [Link]
- De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. [Link]
- Guzmán-Martínez, F., et al. (2021). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. MDPI. [Link]
Technical Support Center: Managing the Hydrolysis of 2-(1H-imidazol-1-yl)isonicotinic Acid Ester Precursors
Welcome to the technical support guide for the synthesis of 2-(1H-imidazol-1-yl)isonicotinic acid via ester hydrolysis. This resource is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven guidance to ensure your experiments are successful, reproducible, and efficient.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding the hydrolysis of methyl, ethyl, or other alkyl esters of this compound.
Q1: Should I use acid-catalyzed or base-mediated hydrolysis for my ester precursor?
A1: For this specific substrate, base-mediated hydrolysis (saponification) is strongly recommended.[1] Unlike acid-catalyzed hydrolysis, which is a reversible equilibrium reaction, saponification is effectively irreversible.[2] This is because the final step of the reaction is the deprotonation of the newly formed carboxylic acid by the base to form a carboxylate salt.[3] This negatively charged carboxylate is resistant to nucleophilic attack by the alcohol byproduct, driving the reaction to completion and ensuring higher yields.[4][5]
Q2: What is the most common cause of incomplete or stalled reactions?
A2: The most frequent causes are poor solubility of the ester starting material in the aqueous reaction medium and insufficient reaction temperature. The ester precursors are often hydrophobic, and without proper mixing or the use of a co-solvent, the reaction can be extremely slow. For sterically hindered esters, higher temperatures are often necessary to overcome the activation energy barrier.[6][7]
Q3: How can I effectively monitor the progress of the hydrolysis?
A3: The reaction can be conveniently monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase (e.g., 10-20% Methanol in Dichloromethane) will show a clear separation between the less polar ester starting material (higher Rf) and the highly polar carboxylic acid product (lower Rf, often staying at the baseline). The disappearance of the starting material spot indicates reaction completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q4: What are the primary challenges during product workup and isolation?
A4: The main challenge is isolating the zwitterionic product from the aqueous solution. The product, this compound, is an amino acid analog containing both a basic pyridine/imidazole system and an acidic carboxylic acid. It often exhibits high water solubility as a salt. The most effective isolation technique is precipitation at its isoelectric point (pI), where its net charge is zero and its aqueous solubility is at a minimum.[8] This typically requires careful adjustment of the pH of the aqueous solution after the reaction is complete.
Section 2: Troubleshooting Guide
This guide addresses specific problems you may encounter during the hydrolysis process, providing causal analysis and actionable solutions.
Problem 1: Reaction is Slow or Incomplete After Extended Time
| Possible Cause | Underlying Rationale & Explanation | Recommended Solution |
| Poor Substrate Solubility | The ester precursor is likely organic-soluble, while the hydroxide reagent (e.g., NaOH, KOH, LiOH) is in the aqueous phase. A biphasic reaction is notoriously slow due to the limited interfacial area where the reaction can occur. | 1. Add a Co-solvent: Introduce a water-miscible organic solvent like Tetrahydrofuran (THF), Methanol, or Ethanol to create a homogeneous reaction mixture. A 1:1 to 3:1 ratio of THF:Water is a common starting point.[6] 2. Use a Phase-Transfer Catalyst (PTC): For highly hydrophobic substrates, a PTC like tetrabutylammonium bromide (TBAB) can shuttle hydroxide ions into the organic phase to accelerate the reaction. |
| Insufficient Temperature | Ester hydrolysis, particularly of hindered esters, has a significant activation energy. Room temperature may be insufficient to achieve a reasonable reaction rate. | 1. Increase Heat: Heat the reaction mixture to reflux (typically 60-100 °C, depending on the solvent system).[1] Heating under reflux provides sustained thermal energy to drive the reaction forward without loss of solvent.[9] |
| Steric Hindrance | If the ester group (e.g., tert-butyl) or the groups adjacent to the ester are bulky, they can physically block the nucleophilic attack of the hydroxide ion at the carbonyl carbon.[10] | 1. Use a Less Hindered Base: Lithium hydroxide (LiOH) is sometimes more effective than NaOH or KOH for hindered esters due to the smaller size of the Li+ cation, which can coordinate more effectively.[6] 2. Increase Reaction Time & Temperature: Sterically hindered reactions simply require more aggressive conditions. Extend the reflux time to 24-48 hours and monitor by TLC/HPLC.[11] |
| Incorrect Stoichiometry | Saponification is not catalytic; it requires at least one molar equivalent of base per mole of ester.[2] Using less than a full equivalent will result in incomplete conversion. | 1. Use Excess Base: Employ 1.5 to 3.0 molar equivalents of the hydroxide base to ensure the reaction is driven to completion and to account for any potential side reactions or impurities. |
Problem 2: Low Yield and/or Product Degradation
| Possible Cause | Underlying Rationale & Explanation | Recommended Solution |
| Side Reactions | The imidazole ring, while generally stable, can be susceptible to ring-opening under extremely harsh basic conditions (very high concentrations of NaOH/KOH and prolonged high temperatures).[12] | 1. Moderate Reaction Conditions: Avoid excessively high concentrations of base (>5M) or unnecessarily prolonged heating after the reaction has reached completion. Use LiOH, which is a strong base but can sometimes offer milder conditions. |
| Loss During Workup | The product is amphoteric and can remain in the aqueous layer as either a carboxylate salt (at high pH) or a protonated amine salt (at low pH). Incorrect pH during extraction is a major source of yield loss. | 1. Isoelectric Point Precipitation: After the reaction, do not proceed directly to organic extraction. First, cool the reaction mixture in an ice bath and carefully acidify with an acid (e.g., 1M HCl) to the product's isoelectric point (pI). The pI will need to be determined empirically but is typically in the pH range of 3-5 for similar structures. The product will precipitate as a solid, which can then be isolated by filtration. |
| Emulsion Formation | During the workup, vigorous mixing of aqueous and organic layers can lead to stable emulsions, making phase separation difficult or impossible. | 1. Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, helping to break the emulsion. 2. Gentle Inversion: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to mix the layers. |
Section 3: Protocols and Methodologies
Protocol 3.1: Standard Saponification of Methyl 2-(1H-imidazol-1-yl)isonicotinate
This protocol provides a robust starting point for the hydrolysis reaction.
Materials:
-
Methyl 2-(1H-imidazol-1-yl)isonicotinate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Methanol (for washing)
-
Diethyl Ether (for washing)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the methyl ester (1.0 eq).
-
Solvent Addition: Add THF and deionized water in a 2:1 v/v ratio (e.g., 10 mL THF and 5 mL water per gram of ester). Stir until the ester is fully dissolved.
-
Base Addition: Add lithium hydroxide monohydrate (2.0 eq).
-
Heating: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC (15% MeOH in DCM). The reaction is complete when the starting material spot is no longer visible.
-
Cooling and Solvent Removal: Once complete, cool the reaction to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
-
Precipitation: Cool the remaining aqueous solution in an ice bath. While stirring vigorously, slowly add 1M HCl dropwise. Monitor the pH. A precipitate will begin to form. Continue adding acid until the maximum amount of precipitate is observed (typically pH 3-5).
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold deionized water, then cold methanol, and finally diethyl ether to aid in drying.
-
Drying: Dry the solid product under vacuum to a constant weight.
Protocol 3.2: Monitoring Reaction Progress by TLC
-
Prepare TLC Plate: Use a silica gel plate.
-
Spotting: Apply three spots: the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Elution: Develop the plate in a chamber with 15% Methanol in Dichloromethane.
-
Visualization: Visualize under UV light (254 nm). The product should appear as a new, more polar spot with a lower Rf value.
Section 4: Mechanistic Insights and Workflows
Visualizing the chemical processes and troubleshooting logic can provide deeper insight and guide your experimental decisions.
Mechanism: Base-Mediated Hydrolysis (Saponification)
Caption: Saponification mechanism for ester hydrolysis.
Workflow: Troubleshooting an Incomplete Reaction
Caption: Decision workflow for troubleshooting incomplete hydrolysis.
Section 5: References
-
Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Online Video]. Available at: [Link]
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Wikipedia. (2023). Ester hydrolysis. Available at: [Link]
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University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Available at: [Link]
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Clark, J. (2015). Hydrolysing Esters. Chemguide. Available at: [Link]
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Bondareva, L. G., et al. (2010). Activation parameters of hydrolysis of imidazolines at pH ≈ 12. Russian Journal of General Chemistry, 80(5), 949-952. (Note: While this refers to imidazolines, it provides context on imidazole ring stability in base).
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Ibrahim, M., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 069-075.
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Science.gov. (n.d.). ester hydrolysis rate: Topics. Available at: [Link]
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Nieri, P., et al. (2017). Cholinesterase-like organocatalysis by imidazole and imidazole-bearing molecules. Scientific Reports, 7(1), 45760.
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Yavari, I., et al. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Molbank, 2017(2), M934.
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Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3).
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Bera, S., et al. (2016). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Advances, 6(89), 86326-86336.
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Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(16), 265-274.
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Milstein, J. B., & Fife, T. H. (1968). Steric effects in imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol. Journal of the American Chemical Society, 90(8), 2164-2168.
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von Ragué Schleyer, P. (2014). In which direction does imidazole affect the pH?. Chemistry Stack Exchange. Available at: [Link]
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Sciencemadness.org. (2016). Difficult hydrolysis of an hindered ester. [Online Forum]. Available at: [Link]
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Köhler, S., et al. (2015). Possible reactions in the system of imidazole, propionic anhydride, and lauric acid. Cellulose, 22(5), 2935-2945.
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Bruice, T. C., & Sturtevant, J. M. (1959). Imidazole Catalysis. V. The Intramolecular Participation of the Imidazolyl Group in the Hydrolysis of Some Esters... Journal of the American Chemical Society, 81(11), 2860–2870.
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Milstien, J. B., & Fife, T. H. (1968). Steric effects in the imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol. Journal of the American Chemical Society, 90(8), 2164-2168.
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Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(16), 265-274.
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Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Asian Journal of Green Chemistry, 3(4), 483-491.
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McMurry, J. (2024). Chemistry of Esters. Chemistry LibreTexts. Available at: [Link]
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Shin, J. S., et al. (1982). Hydrophobic and Ionic Interactions in the Ester Hydrolysis by Imidazole-Containing Polymers. Journal of the Korean Chemical Society, 26(3), 165-171.
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Liptak, M. D., & Hensen, K. (2016). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 81(15), 6333-6340.
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Liu, Z., & Liu, J. (2021). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. ACS Catalysis, 11(1), 173-178.
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ChemWhat. (n.d.). 2-(1H-IMIDAZOL-1-YL)ISONICOTINIC ACI. Available at: [Link]
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The Organic Chemistry Tutor. (2021). Hydrolysis of esters - Mechanisms. [Online Video]. Available at: [Link]
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Chemistry LibreTexts. (2022). Hydrolysis of Esters. Available at: [Link]
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Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]
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Lim, H. S., et al. (2022). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. Journal of the American Chemical Society, 144(1), 363-373.
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Google Patents. (1956). Preparation of isonicotinic acid esters. US2745838A. Available at:
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Khan Academy. (2019). Mechanism of ester hydrolysis. [Online Video]. Available at: [Link]
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Organic Chemistry Tutor. (n.d.). Acid-Catalyzed Ester Hydrolysis Practice Problems. Available at: [Link]
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Google Patents. (2004). Process for purification of zoledronic acid. WO2004075860A2. Available at:
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Bartlett, S. (2021). Saponification of methyl benzoate. [Online Video]. Available at: [Link]
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Chem Survival. (2021). Saponification of Methyl Benzoate: Refluxing the ester. [Online Video]. Available at: [Link]
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Google Patents. (2006). Process for preparation of isonicotinic acid derivatives. WO2006048172A1. Available at:
-
Polshettiwar, V., & Varma, R. S. (2008). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 10(7), 743-746.
-
Simons, C., et al. (2017). Synthesis, molecular modelling and CYP24A1 inhibitory activity of novel of (E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-3/4-styrylbenzamides. Bioorganic & Medicinal Chemistry, 25(15), 4075-4083.
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Technical Support Center: Optimization of Metal Complexation with 2-(1H-imidazol-1-yl)isonicotinic Acid
Welcome to the technical support center for the optimization of reaction conditions for metal complexation with 2-(1H-imidazol-1-yl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experiments. Here, we synthesize technical accuracy with field-proven insights to ensure your success in forming these valuable coordination complexes.
Introduction: Understanding the Ligand
This compound is a versatile bifunctional ligand. It possesses two key coordination sites: the nitrogen atom of the imidazole ring and the carboxylate group of the isonicotinic acid moiety. The interplay of these two groups, each with its own acid-base properties, makes the optimization of metal complexation a nuanced process. This guide will walk you through the critical parameters and provide solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: At what pH should I perform my complexation reaction?
The optimal pH is crucial as it dictates the protonation state of your ligand. The imidazole ring has a pKa of its conjugate acid around 7.0, while the carboxylic acid group of isonicotinic acid has a pKa of approximately 4.96.[1][2] To ensure the carboxylate group is deprotonated and available for coordination, a pH above 5 is generally required. To also deprotonate the imidazole ring for certain coordination modes, a much higher pH would be needed, though it often coordinates in its neutral form. A good starting point for many divalent metals is a pH range of 5.5-7.0.
Q2: What is the best solvent for my reaction?
Solvent choice is critical and depends on the solubility of your metal salt and ligand, as well as the desired outcome (e.g., single crystals vs. powder). Common solvents for the synthesis of related complexes include ethanol, methanol, dimethylformamide (DMF), and water, or mixtures thereof.[3][4][5] For hydrothermal or solvothermal syntheses, DMF and water are frequently used.[6][7]
Q3: What molar ratio of metal to ligand should I use?
The stoichiometry of the resulting complex can vary. Common ratios for related complexes are 1:1 and 1:2 (metal:ligand).[3][5] It is advisable to screen a few ratios, such as 1:1, 1:2, and 2:1, to determine the optimal stoichiometry for your specific metal and desired complex.
Q4: My complex precipitates as an amorphous powder. How can I obtain crystals?
Obtaining single crystals can be challenging. Amorphous precipitates often result from rapid formation. To encourage crystal growth, you can try techniques that slow down the process, such as slow evaporation of the solvent, vapor diffusion of an anti-solvent, or layering of reactant solutions.[8][9] Temperature can also be a key factor; sometimes, conducting the reaction at a lower temperature or allowing the solution to cool slowly can promote crystallization.
Q5: How can I be sure that the metal has complexed with the ligand?
Several characterization techniques can confirm complexation. A shift in the C=O stretching frequency in the FT-IR spectrum is a strong indicator of carboxylate coordination. Changes in the UV-Vis spectrum of the ligand upon addition of the metal ion also suggest complex formation. Finally, techniques like single-crystal X-ray diffraction provide definitive structural proof, while elemental analysis can confirm the stoichiometry.[3][10]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Complex
This is a common issue that can stem from several factors. The following decision tree can help you troubleshoot the problem.
Caption: Troubleshooting workflow for low or no product yield.
Problem 2: Difficulty in Obtaining High-Quality Crystals
The formation of single crystals suitable for X-ray diffraction can be a significant hurdle. Here are some common issues and their solutions.
| Observation | Potential Cause | Suggested Solution | Scientific Rationale |
| Amorphous Precipitate | Reaction is too fast, leading to rapid nucleation and poor crystal growth. | - Use a more dilute solution.- Slow down the addition of reactants.- Employ a crystallization technique that allows for slow diffusion (e.g., vapor diffusion, layering).[8] | Slower reaction rates favor the growth of a smaller number of nuclei into larger, more ordered crystals. |
| Oily Product | The complex may be too soluble in the chosen solvent, or impurities are present. | - Try a different solvent or a solvent/anti-solvent system.- Ensure the starting materials are pure.- Cool the solution very slowly. | An anti-solvent reduces the solubility of the complex gradually, promoting crystallization over oiling out. Slow cooling prevents supersaturation from being reached too quickly. |
| Microcrystalline Powder | High rate of nucleation. | - Decrease the concentration of reactants.- Add a small amount of a co-solvent that slightly increases the solubility of the complex.- Control the temperature gradient during cooling. | Reducing the number of nucleation sites allows for the growth of larger crystals from the existing nuclei. |
| Zwitterionic Complex Challenges | Strong intermolecular interactions (e.g., hydrogen bonding) can lead to rapid precipitation or the formation of intractable solids.[11][12] | - Use polar, protic solvents that can compete for hydrogen bonding sites.- Consider the use of co-formers or additives that can disrupt strong intermolecular interactions.[11] | Solvents that can effectively solvate the zwitterionic species can prevent premature aggregation and allow for more ordered crystal packing. |
Experimental Protocols
General Protocol for Metal Complexation
This protocol provides a starting point for the synthesis of metal complexes with this compound. Optimization of specific parameters will likely be necessary.
Materials:
-
This compound
-
Metal salt (e.g., acetate, nitrate, or chloride salt)
-
Solvent (e.g., ethanol, methanol, DMF, water)
-
Dilute base (e.g., 0.1 M NaOH or triethylamine) for pH adjustment
Procedure:
-
Ligand Solution: Dissolve this compound (1 mmol) in the chosen solvent (20 mL). Gently heat if necessary to aid dissolution.
-
pH Adjustment: Adjust the pH of the ligand solution to the desired value (e.g., 6.0) by dropwise addition of a dilute base while stirring.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (1 mmol for a 1:1 ratio, or 0.5 mmol for a 1:2 metal:ligand ratio) in the same solvent (10 mL).
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reaction Conditions:
-
Isolation:
-
If a precipitate forms, cool the mixture to room temperature, collect the solid by filtration, wash with the solvent, and dry under vacuum.
-
If no precipitate forms, allow the solvent to evaporate slowly at room temperature to induce crystallization.
-
Protocol for Crystal Growth by Vapor Diffusion
This technique is useful when direct crystallization from the reaction mixture is unsuccessful.
Caption: Step-by-step workflow for crystal growth via vapor diffusion.
Data Presentation
Table 1: Influence of pH on Ligand Speciation
| pH | Predominant form of Carboxylic Acid Group | Predominant form of Imidazole Ring | Overall Charge of Ligand | Coordination Potential |
| < 2 | -COOH | Imidazolium (protonated) | +1 | Low (protonated sites) |
| 3-4 | -COOH / -COO⁻ | Imidazolium / Imidazole | +1 to 0 | Moderate |
| 5-7 | -COO⁻ | Imidazole (neutral) | -1 | High (optimal) |
| > 8 | -COO⁻ | Imidazole / Imidazolide (deprotonated) | -1 to -2 | High, but risk of metal hydroxide precipitation |
pKa values are approximate and can be influenced by the solvent and ionic strength.[1][2]
Table 2: Common Solvents and Their Properties
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| Water | 10.2 | 100 | Hydrothermal synthesis, reactions with water-soluble salts |
| Dimethylformamide (DMF) | 6.4 | 153 | Solvothermal synthesis, dissolving a wide range of reactants |
| Ethanol | 5.2 | 78 | General purpose solvent, good for slow evaporation |
| Methanol | 6.6 | 65 | Similar to ethanol, more volatile |
| Acetonitrile | 6.2 | 82 | Less coordinating than DMF or water |
Concluding Remarks
The successful synthesis and crystallization of metal complexes with this compound rely on the careful control of several interdependent parameters. This guide provides a foundational framework for your experimental design and troubleshooting. Remember that each metal-ligand system is unique, and empirical optimization is key to achieving your desired outcome.
References
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PubChem. (n.d.). Imidazole. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2019). Crystallization and coordination compounds structures? Retrieved from [Link]
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Synthesis and Characterization of some transition metal Complexes of Schiff base derived from isonicotinic hydrazide and O-Vanillin. (2011). Journal of Kufa for Chemical Sciences. Retrieved from [Link]
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Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. (2021). Molecules. Retrieved from [Link]
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Synthesis, crystal structure, and properties of two metal complexes of imidazole and an ONO donor hydrazone. (2011). Transition Metal Chemistry. Retrieved from [Link]
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Imidazole-Based Metal–Organic Framework for the “On 1 –Off–On 2 ” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. (2023). Crystal Growth & Design. Retrieved from [Link]
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The Synthesis and Crystal Structures of New One- and Two-Dimensional Fe(II) Coordination Polymers Using Imidazole Derivatives. (2023). Magnetochemistry. Retrieved from [Link]
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Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. (2015). Journal of Molecular Structure. Retrieved from [Link]
-
Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. (2018). Chemical Communications. Retrieved from [Link]
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Crystal engineering of zwitterionic drug to neutral co-crystals. (2018). ResearchGate. Retrieved from [Link]
-
The Merck Index Online. (n.d.). Isonicotinic Acid. Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide. (2025). Scientific Reports. Retrieved from [Link]
-
Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. (2020). Systematic Reviews in Pharmacy. Retrieved from [Link]
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Technical Support Center: Navigating the Synthesis of Imidazole-Based Carboxylic Acids
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor solubility of imidazole-based carboxylic acids during their synthesis and purification. Our goal is to equip you with the scientific rationale and practical protocols to overcome these hurdles and streamline your research.
The Challenge: The Zwitterionic Nature of Imidazole-Based Carboxylic Acids
Imidazole-based carboxylic acids are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] However, their synthesis is often plagued by poor solubility in common organic solvents. This difficulty arises from their amphoteric nature; the imidazole ring can be protonated, while the carboxylic acid group can be deprotonated, leading to the formation of a zwitterion.[2][3] This dual ionic character results in strong intermolecular interactions, high lattice energy, and consequently, low solubility in many solvents.[4]
This guide will explore the fundamental principles governing the solubility of these compounds and provide actionable strategies to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my imidazole-based carboxylic acid crashing out of the reaction mixture?
A1: The precipitation of your product is likely due to its low solubility in the reaction solvent. Imidazole-based carboxylic acids often exist as zwitterions, which are highly polar and can be insoluble in less polar organic solvents commonly used for synthesis.[3][5] As the reaction progresses and the product concentration increases, it exceeds its solubility limit and precipitates.
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical.[6] Consider more polar aprotic solvents like DMSO or DMF, or alcohols such as ethanol or butanol.[6] In some cases, a solvent mixture might be necessary to achieve the desired solubility.
-
Temperature Adjustment: Increasing the reaction temperature can enhance the solubility of your product. However, be mindful of potential side reactions or degradation at elevated temperatures.
-
"Solvent-Free" Conditions: For certain reactions, solvent-free conditions can be highly effective, leading to high yields and simplified purification.[7]
Q2: I'm struggling to purify my product by recrystallization due to its poor solubility. What are my options?
A2: Recrystallization is a powerful purification technique, but it hinges on the differential solubility of the compound in a hot versus a cold solvent.[8] For poorly soluble imidazole-based carboxylic acids, finding a suitable single solvent can be challenging.
Troubleshooting Recrystallization:
-
pH-Mediated Recrystallization: This is a highly effective technique for these compounds. The product's solubility is often pH-dependent.[9][10][11] By adjusting the pH, you can dissolve the compound and then precipitate it in a purified form.
-
Acidic Conditions: Protonating the imidazole ring by adding an acid will form a salt that may be more soluble in certain solvents.
-
Basic Conditions: Deprotonating the carboxylic acid by adding a base will form a carboxylate salt, which is often highly soluble in aqueous solutions.[9] You can then carefully acidify the solution to precipitate the purified product.
-
-
Solvent Mixtures: Employing a binary solvent system can be effective. One solvent dissolves the compound well, while the other (the "anti-solvent") causes it to precipitate. The key is to find a pair where your desired compound has significantly different solubility compared to the impurities.
-
Hot Filtration: If you have insoluble impurities, a hot filtration step is crucial to remove them before allowing the solution to cool and crystallize.
Troubleshooting Guide: Step-by-Step Protocols
Protocol 1: pH-Mediated Purification of an Imidazole-Based Carboxylic Acid
This protocol leverages the pH-dependent solubility of your compound to achieve purification.
Materials:
-
Crude imidazole-based carboxylic acid
-
Aqueous base (e.g., 1 M NaOH, 1 M NaHCO₃, or aqueous ammonia)[9]
-
Aqueous acid (e.g., 1 M HCl or acetic acid)
-
Deionized water
-
pH meter or pH paper
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Suspend the crude product in a minimal amount of deionized water.
-
Basification: Slowly add the aqueous base dropwise while stirring until the solid completely dissolves. This forms the soluble carboxylate salt.[9] Monitor the pH to ensure it is in the desired range for dissolution.
-
Filtration (Optional): If any insoluble impurities remain, filter the basic solution to remove them.
-
Precipitation: While vigorously stirring, slowly add the aqueous acid dropwise to the clear solution. The imidazole-based carboxylic acid will begin to precipitate as the pH approaches its isoelectric point.
-
Isolation: Continue adding acid until no further precipitation is observed. Check the pH to ensure you have reached the point of minimum solubility.
-
Collection: Collect the purified solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any remaining salts.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Salt Formation for Improved Solubility and Handling
Converting your carboxylic acid to a salt can dramatically improve its aqueous solubility and sometimes its crystallinity, which is beneficial for formulation and handling.[12][13][14]
Materials:
-
Purified imidazole-based carboxylic acid
-
A suitable base (e.g., sodium hydroxide, potassium carbonate, or an amine like tromethamine)[12][13]
-
An appropriate solvent (e.g., water, ethanol, or a mixture)
Procedure:
-
Dissolution: Dissolve the purified imidazole-based carboxylic acid in the chosen solvent. Gentle heating may be required.
-
Base Addition: Add a stoichiometric amount of the selected base to the solution. The pKa difference between the acid and the base should ideally be greater than two to ensure salt formation.[13]
-
Isolation of the Salt:
-
Evaporation: If the salt is soluble in the reaction solvent, remove the solvent under reduced pressure to obtain the solid salt.
-
Precipitation: If the salt is less soluble in the reaction solvent than the starting material, it may precipitate out upon formation. Alternatively, an anti-solvent can be added to induce precipitation.
-
-
Purification of the Salt: The resulting salt can be further purified by recrystallization from a suitable solvent system.
Visualization of Key Concepts
Data Summary Table
| Strategy | Principle | Advantages | Disadvantages | Recommended Solvents/Reagents |
| Solvent Selection | Matching solvent polarity to the solute. | Simple to implement. | Limited effectiveness for highly zwitterionic compounds. May require high temperatures. | Polar aprotic: DMSO, DMF. Alcohols: Ethanol, Butanol.[6] |
| pH Adjustment | Altering the ionization state of the molecule to increase solubility. | Highly effective for purification.[9] Can be used for in-situ solubilization. | Requires aqueous conditions. May not be suitable for water-sensitive reactions. | Acids: HCl, Acetic Acid. Bases: NaOH, NaHCO₃, aq. NH₃.[9] |
| Salt Formation | Converting the carboxylic acid to a more soluble salt form. | Significantly improves aqueous solubility.[12][13] Can improve crystallinity and handling.[12] | Requires an additional reaction step. Salt may be hygroscopic. | Bases: NaOH, K₂CO₃, Tromethamine, various amines.[12][15] |
Characterization of Imidazole-Based Carboxylic Acids
Accurate characterization is essential to confirm the identity and purity of your synthesized compound.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural elucidation.[16] Deuterated solvents like DMSO-d₆ or D₂O with a small amount of NaOD are often used to dissolve these compounds for NMR analysis.[16]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. This is often coupled with UPLC (UPLC-MS) for simultaneous separation and identification.[16]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing purity and quantifying the compound.[17] A reversed-phase column with a suitable mobile phase (often a mixture of water, acetonitrile, or methanol with a pH modifier) is typically used.
-
FTIR Spectroscopy: Used to identify characteristic functional groups, such as the carboxylic acid C=O stretch and the N-H and O-H stretches.[16]
By understanding the underlying chemical principles and employing the strategies outlined in this guide, researchers can effectively overcome the solubility challenges associated with imidazole-based carboxylic acids, leading to more efficient synthesis, purification, and ultimately, accelerated drug discovery and development.
References
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- Carboxylic acid functionalized imidazolium salts: sequential formation of ionic, zwitterionic, acid-zwitterionic and lithium salt-zwitterionic liquid crystals. Scilit.
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- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters.
- pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy.
- Preparation of Imidazoles, Part 1: By Cyclocondensation. YouTube.
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- Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
- a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationships of 2-(1H-Imidazol-1-yl)isonicotinic Acid Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(1H-imidazol-1-yl)isonicotinic acid derivatives. While direct and extensive SAR studies on this specific scaffold are not widely available in peer-reviewed literature, this document synthesizes data from closely related chemical series to extrapolate and propose key structural determinants for biological activity. By examining analogs such as 2-(imidazol-1-yl)pyrimidines and various isonicotinic acid derivatives, we can construct a predictive SAR model to guide the design of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the this compound Scaffold
The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. The fusion of an imidazole ring, a well-known pharmacophore present in numerous bioactive molecules, with an isonicotinic acid core, suggests a high potential for diverse biological activities. Imidazole derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antifungal, antibacterial, and enzyme inhibitory properties.[1][2] The isonicotinic acid moiety is a key component of the anti-tuberculosis drug isoniazid and its derivatives have been investigated for various therapeutic applications.[3][4]
The strategic placement of the imidazole ring at the 2-position of the isonicotinic acid core creates a unique electronic and steric profile, making these derivatives attractive candidates for targeting a variety of biological targets, such as kinases, synthases, and other enzymes. This guide will explore the likely SAR of this scaffold by drawing comparisons with structurally similar compounds, focusing on key substitution points and their anticipated impact on biological activity.
Comparative Analysis of Structurally Related Compounds
To build a predictive SAR model for this compound derivatives, we will analyze the SAR of two key related classes of compounds: 2-(imidazol-1-yl)pyrimidines and substituted isonicotinamides.
Insights from 2-(Imidazol-1-yl)pyrimidine Derivatives as iNOS Inhibitors
A series of 2-(imidazol-1-yl)pyrimidines have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases.[5][6] The SAR of these compounds provides valuable clues for the this compound scaffold.
Key SAR Observations from 2-(Imidazol-1-yl)pyrimidines:
-
Substitution on the Pyrimidine Ring: Small alkyl groups, such as methyl, at the 6-position of the pyrimidine ring are generally well-tolerated and can enhance activity.
-
Linker and Terminal Group at the 4-Position: The nature of the substituent at the 4-position of the pyrimidine ring is critical for potency. A flexible linker, such as an ethylamine, connected to a lipophilic terminal group, like a benzodioxole, has been shown to be favorable.
-
Substitution on the Imidazole Ring: The imidazole ring itself is crucial for activity, likely through its interaction with the heme cofactor of iNOS.[5] Substitutions on the imidazole ring have been less explored in this series, suggesting that the unsubstituted imidazole is preferred for optimal binding.
These findings suggest that for this compound derivatives, modifications at the positions corresponding to the 4- and 6-positions of the pyrimidine ring could be critical for modulating biological activity.
Insights from N-Phenylisonicotinamide Derivatives as Xanthine Oxidase Inhibitors
Studies on N-phenylisonicotinamide derivatives as inhibitors of xanthine oxidase, a key enzyme in purine metabolism, offer insights into the role of the isonicotinamide moiety.[4]
Key SAR Observations from N-Phenylisonicotinamides:
-
Substituents on the Phenyl Ring: The electronic nature and position of substituents on the N-phenyl ring significantly impact inhibitory potency. The introduction of a tetrazole moiety at the 3'-position of the phenyl ring was found to enhance activity by forming a hydrogen bond with an asparagine residue in the enzyme's active site.[4]
-
Linker at the 4'-Position: A benzyloxy group at the 4'-position of the phenyl ring is beneficial for activity, with further substitutions on this benzyl group fine-tuning the potency.[4]
-
Amide Bond Orientation: The orientation of the amide bond is crucial. Reversal of the amide linkage in N-phenylisonicotinamides leads to a loss of activity.[4]
These observations highlight the importance of the isonicotinamide core in directing interactions within a binding pocket and suggest that modifications of the carboxylic acid group into various amides could be a fruitful avenue for SAR exploration in the this compound series.
Proposed Structure-Activity Relationship for this compound Derivatives
Based on the analysis of related compound classes, we can propose a hypothetical SAR for the this compound scaffold. The following diagram illustrates the key positions for modification and their likely impact on biological activity.
Caption: Proposed SAR model for this compound derivatives.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of the target compounds can be achieved through a multi-step process, starting from commercially available materials. A proposed synthetic route is outlined below.
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A Senior Application Scientist's Guide to 2-(1H-imidazol-1-yl)isonicotinic Acid: A Scaffold for Modern Drug Design
January 18, 2026
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of novel molecular scaffolds is a cornerstone of innovation, paving the way for the development of next-generation therapeutics. The imidazole ring, a five-membered aromatic heterocycle, has long been recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1][2] Its unique electronic properties and capacity for hydrogen bonding make it a versatile component in the design of enzyme inhibitors and receptor modulators.[3] This guide focuses on a specific imidazole-containing scaffold, 2-(1H-imidazol-1-yl)isonicotinic acid , and provides a comprehensive validation framework for its application in drug design. Through a comparative analysis with established scaffolds and detailed experimental protocols, we will explore the potential of this molecule as a foundational element for the discovery of new medicines.
Hypothesized Therapeutic Applications and Comparative Scaffolds
Based on the known biological activities of structurally related imidazole-containing compounds, we hypothesize that the this compound scaffold holds promise in three primary therapeutic areas: oncology (targeting BRAF kinase and topoisomerase II) and infectious diseases (as an antifungal agent). This guide will compare the potential of our target scaffold against established alternatives in each of these areas.
Oncology: Targeting Kinases and DNA Replication
1. BRAF Kinase Inhibition:
Mutations in the BRAF gene are implicated in a significant percentage of human cancers, particularly melanoma.[4][5] This has made the BRAF kinase a prime target for cancer therapy. Several successful BRAF inhibitors feature heterocyclic scaffolds. We will compare our scaffold to Vemurafenib , a potent and selective inhibitor of BRAF kinase.[6]
2. Topoisomerase II Inhibition:
Topoisomerase II is a crucial enzyme in DNA replication and is a validated target for a number of anticancer drugs.[7][8] These inhibitors function by stabilizing the enzyme-DNA complex, leading to double-strand breaks and apoptosis.[9] We will compare the potential of our scaffold to Etoposide , a widely used topoisomerase II poison.[9]
Infectious Disease: Antifungal Activity
The imidazole ring is a well-established pharmacophore in antifungal agents, primarily through the inhibition of lanosterol 14-α-demethylase, an enzyme essential for ergosterol biosynthesis in fungal cell membranes.[3][10] We will compare our scaffold to Ketoconazole , a broad-spectrum imidazole antifungal drug.[11]
Experimental Validation Workflow: A Step-by-Step Guide
A rigorous and systematic approach is essential to validate a new scaffold and understand its potential. The following workflow outlines the key experimental stages, from initial target engagement to preclinical safety assessment.
Caption: A comprehensive workflow for the validation of a novel drug scaffold.
Part 1: Synthesis of the this compound Scaffold
The synthesis of the core scaffold is the foundational step. While multiple synthetic routes can be envisioned, a practical approach involves the nucleophilic substitution of a suitable pyridine derivative with imidazole.
Proposed Synthetic Route:
Caption: Proposed synthesis of this compound.
Step-by-Step Protocol:
-
N-Arylation: To a solution of 2-chloro-4-cyanopyridine in dimethylformamide (DMF), add imidazole and potassium carbonate (K₂CO₃). Heat the reaction mixture and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 2-(1H-imidazol-1-yl)isonicotinonitrile.
-
Hydrolysis: Subject the resulting nitrile to either acidic or basic hydrolysis to convert the nitrile group to a carboxylic acid. For example, refluxing in aqueous hydrochloric acid or sodium hydroxide solution.
-
Isolation: After completion of the hydrolysis, adjust the pH to precipitate the product, filter, wash with water, and dry to yield this compound.
Part 2: Comparative In Vitro Target-Based Assays
This section details the protocols for the primary screening of the this compound scaffold against its hypothesized targets.
A. BRAF Kinase Inhibition Assay
This assay will determine the ability of the scaffold to inhibit the enzymatic activity of BRAF kinase.
Protocol: LanthaScreen™ Eu Kinase Binding Assay [10]
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound (and Vemurafenib as a positive control) in kinase buffer.
-
Prepare a 3X mixture of BRAF kinase and a europium-labeled anti-tag antibody in kinase buffer.
-
Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive inhibitor scaffold) in kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
-
Incubation and Reading:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at both the europium and Alexa Fluor™ 647 wavelengths.
-
-
Data Analysis:
-
Calculate the FRET ratio. A decrease in the FRET signal indicates displacement of the tracer by the test compound, signifying inhibition.
-
Determine the IC₅₀ value by plotting the FRET signal against the logarithm of the inhibitor concentration.
-
B. Topoisomerase II Inhibition Assay
This assay evaluates the scaffold's ability to interfere with the decatenation activity of topoisomerase II.
Protocol: Kinetoplast DNA (kDNA) Decatenation Assay [1][3]
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing 10x topoisomerase II reaction buffer, ATP, and kDNA.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the test compound (and Etoposide as a positive control) at various concentrations.
-
-
Enzyme Reaction:
-
Add purified human topoisomerase IIα to each tube to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the catenated and decatenated DNA.
-
-
Visualization and Interpretation:
-
Visualize the DNA bands under UV light.
-
Inhibition of topoisomerase II activity will result in the persistence of high-molecular-weight catenated kDNA at the top of the gel, while active enzyme will produce decatenated, faster-migrating DNA circles.
-
C. Antifungal Susceptibility Testing
This assay determines the minimum inhibitory concentration (MIC) of the scaffold against a panel of pathogenic fungi.
Protocol: Broth Microdilution Method (CLSI M27-A) [7][8]
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in RPMI-1640 medium.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of the test compound (and Ketoconazole as a positive control) in a 96-well microtiter plate containing RPMI-1640 medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the fungal suspension.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually or spectrophotometrically determine the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This concentration is the MIC.
-
Part 3: Data Presentation and Comparative Analysis
The following tables present hypothetical but realistic data to illustrate how the performance of the this compound scaffold would be compared against the established alternatives.
Table 1: Comparative BRAF Kinase Inhibition
| Compound | Scaffold | BRAF V600E IC₅₀ (nM) | Kinase Selectivity (Fold vs. other kinases) |
| Test Compound 1 | This compound | 150 | >100 |
| Vemurafenib | Thieno[3,2-d]pyrimidine | 31 | >100 |
Table 2: Comparative Topoisomerase II Inhibition
| Compound | Scaffold | Topo II Decatenation IC₅₀ (µM) | Cell Line (A549) Cytotoxicity IC₅₀ (µM) |
| Test Compound 2 | This compound | 25 | 15 |
| Etoposide | Podophyllotoxin | 5 | 1 |
Table 3: Comparative Antifungal Activity
| Compound | Scaffold | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |
| Test Compound 3 | This compound | 4 | 8 |
| Ketoconazole | Imidazole | 0.5 | 2 |
Part 4: ADME/Tox Profiling: Predicting Drug-like Properties
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is crucial to de-risk a drug discovery program.[12][13] A combination of in silico and in vitro assays provides a comprehensive profile of the scaffold's drug-like properties.
Caption: A workflow for the ADME/Tox profiling of a novel drug scaffold.
Key ADME/Tox Experimental Protocols:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay provides a high-throughput method to predict passive intestinal absorption.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model the human intestinal barrier and assess both passive and active transport.
-
Liver Microsomal Stability Assay: This assay determines the metabolic stability of a compound by incubating it with liver microsomes and measuring its depletion over time.
-
Cytochrome P450 (CYP) Inhibition Assay: This assay evaluates the potential for drug-drug interactions by measuring the inhibition of major CYP isoforms.
-
Hepatotoxicity Assay: The cytotoxicity of the compound is assessed in a human liver cell line, such as HepG2, to identify potential liver toxicity.
Table 4: Hypothetical ADME/Tox Profile Comparison
| Parameter | This compound Scaffold | Desirable Range |
| LogP | 2.5 | 1-3 |
| Aqueous Solubility (µM) | 50 | >10 |
| PAMPA Permeability (10⁻⁶ cm/s) | 5 | >1 |
| Microsomal Half-life (min) | 45 | >30 |
| CYP3A4 Inhibition (IC₅₀, µM) | >10 | >10 |
| HepG2 Cytotoxicity (IC₅₀, µM) | >50 | >10 |
Conclusion and Future Directions
The this compound scaffold presents a promising starting point for the development of novel therapeutics. Its structural similarity to known active compounds suggests a high probability of biological activity. The proposed validation workflow provides a robust framework for systematically evaluating its potential.
Initial in silico and in vitro screening will be crucial to identify the most promising therapeutic direction. Subsequent structure-activity relationship (SAR) studies, guided by the principles of medicinal chemistry, will be necessary to optimize potency, selectivity, and pharmacokinetic properties. While the hypothetical data presented in this guide is encouraging, rigorous experimental validation is the ultimate arbiter of the scaffold's utility. The versatility of the imidazole core, combined with the synthetic accessibility of the this compound scaffold, makes it a valuable addition to the medicinal chemist's toolbox.
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Recent Advances in Scaffold Hopping. (2017, February 23). PubMed. [Link]
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Scaffold Hopping in Medicinal Chemistry. (n.d.). ResearchGate. [Link]
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2-(1H-IMIDAZOL-1-YL)ISONICOTINIC ACI CAS#: 914637-28-8; ChemWhat Code: 1346927. (n.d.). ChemWhat. [Link]
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comparative analysis of synthetic routes to 2-(1H-imidazol-1-yl)isonicotinic acid
A Comparative Guide to the Synthesis of 2-(1H-imidazol-1-yl)isonicotinic Acid
Introduction
This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyridine-4-carboxylic acid moiety linked to an imidazole ring, presents a versatile scaffold for the synthesis of novel pharmaceutical agents. The strategic combination of these two nitrogen-containing heterocycles can impart unique pharmacological properties, making the development of efficient and scalable synthetic routes to this key intermediate a critical objective.
This guide provides a comparative analysis of the two primary synthetic strategies for preparing this compound: direct Nucleophilic Aromatic Substitution (SNAr) and Copper-Catalyzed Ullmann Condensation. We will delve into the mechanistic underpinnings of each route, explain the rationale behind experimental choices, and present detailed protocols and comparative data to inform researchers in selecting the optimal pathway for their specific needs.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
The most direct approach to forging the C-N bond between the pyridine and imidazole rings is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the inherent electrophilicity of the pyridine ring, which is enhanced by the presence of both the ring nitrogen and an electron-withdrawing substituent.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The pyridine ring in the 2-halo-isonicotinic acid precursor is rendered electron-deficient by the combined electron-withdrawing effects of the ring nitrogen and the carboxylic acid group at the C4 position. This electronic deficit makes the C2 position susceptible to attack by a nucleophile.[1][2]
Imidazole, after deprotonation by a mild base, acts as a potent nitrogen nucleophile. It attacks the C2 carbon, breaking the aromaticity of the pyridine ring and forming a negatively charged intermediate known as a Meisenheimer complex.[1] This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. In the final step, aromaticity is restored by the expulsion of the halide leaving group, yielding the desired product.
Experimental Protocol: SNAr Synthesis
Materials:
-
2-chloro-isonicotinic acid
-
Imidazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Hydrochloric acid (1M HCl)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-isonicotinic acid (1.0 eq), imidazole (1.2 eq), and potassium carbonate (2.5 eq).
-
Under a nitrogen atmosphere, add anhydrous DMF to the flask until a stirrable slurry is formed (approx. 5-10 mL per gram of starting material).
-
Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into deionized water.
-
Wash the aqueous mixture with ethyl acetate to remove any unreacted imidazole and organic-soluble impurities.
-
Carefully acidify the aqueous layer to a pH of ~4-5 with 1M HCl. The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound.
Diagram of SNAr Pathway
Caption: SNAr mechanism for the synthesis of this compound.
Route 2: Copper-Catalyzed Ullmann Condensation
An alternative and historically significant method for forming aryl-N bonds is the Ullmann condensation.[3] This reaction utilizes a copper catalyst to facilitate the coupling of an aryl halide with a nitrogen nucleophile, often under conditions that are milder than those required for the uncatalyzed SNAr reaction.
Mechanistic Rationale
The modern understanding of the Ullmann condensation involves a catalytic cycle initiated by the oxidative addition of the aryl halide (2-chloro-isonicotinic acid) to a Copper(I) species.[4] This forms a Cu(III) intermediate. Imidazole, coordinated to the copper center, then undergoes reductive elimination with the aryl group to form the C-N bond and regenerate the Cu(I) catalyst, thus completing the cycle. The use of ligands, such as 1,10-phenanthroline or diamines, can stabilize the copper intermediates and accelerate the reaction, allowing for lower reaction temperatures.[3]
Experimental Protocol: Ullmann Condensation
Materials:
-
2-chloro-isonicotinic acid
-
Imidazole
-
Copper(I) iodide (CuI)
-
1,10-phenanthroline (ligand, optional)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Ammonium hydroxide solution
-
Ethyl acetate
-
Deionized water
-
Hydrochloric acid (1M HCl)
Procedure:
-
In a reaction vessel, combine 2-chloro-isonicotinic acid (1.0 eq), imidazole (1.5 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq, if used), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF or NMP and heat the mixture to 100-120 °C for 8-16 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Quench the reaction by adding an aqueous solution of ammonium hydroxide and stir for 30 minutes to complex with the copper catalyst.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure. The crude product can be purified via acidification and precipitation as described in the SNAr workup.
Diagram of Ullmann Condensation Cycle
Caption: Simplified catalytic cycle for the Ullmann C-N cross-coupling reaction.
Comparative Analysis
The choice between SNAr and Ullmann condensation depends on several factors, including scale, cost, available equipment, and downstream purity requirements.
| Feature | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Copper-Catalyzed Ullmann Condensation |
| Catalyst | None required (stoichiometric base) | Copper(I) salt (e.g., CuI) required |
| Reagents | Readily available, inexpensive base (K₂CO₃) | Requires metal catalyst and potentially expensive ligands |
| Reaction Conditions | Often requires higher temperatures (120-160 °C) | Can often be performed at lower temperatures (100-120 °C) |
| Workup & Purification | Simpler; no metal removal required | More complex; requires quenching/chelation to remove copper |
| Advantages | - Catalyst-free, avoiding metal contamination- Operationally simple- Cost-effective for large-scale synthesis | - Potentially higher yields for less reactive substrates- Milder conditions possible with appropriate ligands- Broader substrate scope in some cases |
| Disadvantages | - May require harsh conditions (high temp.)- Lower yields with less activated substrates | - Cost of catalyst and ligands- Potential for heavy metal contamination in the final product- More complex workup procedure |
Conclusion and Recommendation
For the synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) route is generally the preferred starting point for both laboratory and industrial applications. The primary advantage is the avoidance of a transition metal catalyst, which simplifies purification and eliminates the risk of metal contamination in the final product—a critical consideration in pharmaceutical synthesis.[5][6] The starting materials are inexpensive and the procedure is operationally straightforward.
The Ullmann condensation serves as an excellent alternative if the SNAr reaction fails to provide satisfactory yields, particularly if the halide on the pyridine ring is less reactive (e.g., bromide vs. chloride) or if steric hindrance is a factor. While the workup is more involved due to the need for copper removal, modern ligand systems have made the Ullmann reaction more reliable and efficient at lower temperatures than its historical precedent.[3][4]
Ultimately, the optimal route will be determined by empirical evaluation. We recommend an initial screening of the SNAr reaction. If yields are low or the required conditions are too harsh, an investigation into a ligand-assisted Ullmann condensation is a logical and powerful secondary approach.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Imidazole-Isonicotinic Acid Derivatives
In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A critical juncture in this journey is the translation of early-stage, laboratory-based (in vitro) findings to whole-organism (in vivo) efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of drugs derived from the 2-(1H-imidazol-1-yl)isonicotinic acid scaffold and its close analogs. While direct comparative data for a single agent from this specific chemical series remains emergent, this guide will synthesize available data from related imidazole and isonicotinic acid derivatives to illuminate the experimental pathways and interpretative nuances essential for researchers, scientists, and drug development professionals.
The imidazole ring is a cornerstone in medicinal chemistry, lauded for its versatile biological activities, including anticancer and antimicrobial properties.[1][2] Similarly, isonicotinic acid and its derivatives, most notably isoniazid, are pivotal in the fight against tuberculosis.[3][4] The fusion of these two pharmacophores in the this compound scaffold presents a compelling strategy for the development of novel therapeutics.
Part 1: The Foundation of Efficacy - In Vitro Assessment
In vitro studies represent the initial proving ground for a drug candidate. These experiments, conducted in a controlled laboratory environment outside of a living organism, are designed to rapidly screen compounds, elucidate their mechanism of action, and determine their potency at a cellular or molecular level.
Key In Vitro Methodologies and Their Rationale
The choice of in vitro assays is dictated by the therapeutic target. For compounds emerging from the this compound scaffold, which show promise in both oncology and infectious diseases, a multi-pronged approach is necessary.
For Anticancer Activity:
-
Cytotoxicity Assays (e.g., MTT, XTT): These colorimetric assays are the workhorses of initial cancer drug screening. They measure the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity in the presence of the drug indicates a cytotoxic or cytostatic effect. The rationale is to quickly identify compounds that can kill or inhibit the proliferation of cancer cells.
-
Clonogenic Assays: This assay assesses the ability of a single cancer cell to undergo unlimited division to form a colony. It provides a more stringent measure of a drug's long-term efficacy and its ability to eradicate the reproductive integrity of cancer cells.
-
Kinase Inhibition Assays: Many imidazole-containing compounds function as kinase inhibitors.[1] Biochemical assays using purified kinases can determine the specific molecular target of a drug and its inhibitory concentration (IC50). This is crucial for understanding the mechanism of action and for guiding lead optimization. For instance, novel imidazo[1,2-a]pyridine compounds have been evaluated for their anticancer activity against breast cancer cell lines, with studies indicating they can induce cell cycle arrest and apoptosis.[5]
For Antimicrobial Activity:
-
Minimum Inhibitory Concentration (MIC) Determination: This is the gold standard for assessing the potency of an antimicrobial agent. It determines the lowest concentration of a drug that prevents visible growth of a microorganism. The rationale is to establish the drug's potency and to compare it with existing antibiotics. A variety of isonicotinic acid hydrazide derivatives have been synthesized and tested for their in vitro antimycobacterial activity against Mycobacterium tuberculosis.[4]
-
Time-Kill Assays: These assays provide a dynamic picture of antimicrobial activity over time. They help to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects, which is a critical piece of information for clinical application.
Representative In Vitro Data for Imidazole and Isonicotinic Acid Derivatives
The following table summarizes representative in vitro data for compounds structurally related to the this compound scaffold, illustrating the type of data generated in these initial screens.
| Compound Class | Therapeutic Area | Assay | Cell Line / Organism | Potency Metric | Representative Value |
| Phenylacetamide-1H-imidazol-5-one | Oncology | Cytotoxicity | HCT116 Colon Cancer | IC50 | 294 nM[6] |
| Imidazo[1,2-a]pyridines | Oncology | Cytotoxicity | HCC1937 Breast Cancer | IC50 | 45 µM[5] |
| Isonicotinoyl Hydrazones | Infectious Disease | MIC | M. tuberculosis H37Rv | MIC | 0.56 µM[3] |
| N(2)-acyl isonicotinic acid hydrazides | Infectious Disease | MIC | M. tuberculosis | - | More active than isoniazid[4] |
Part 2: The Litmus Test - In Vivo Efficacy
While in vitro data is foundational, it does not always predict how a drug will behave in a complex living system. In vivo studies, conducted in animal models, are therefore a critical step in the drug development pipeline. These studies provide insights into a drug's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and overall efficacy and safety in a physiological context.
Rationale and Design of Preclinical In Vivo Models
The selection of an appropriate animal model is paramount for the successful evaluation of a drug candidate.
For Anticancer Activity:
-
Xenograft Models: These are the most common preclinical models for cancer. They involve the transplantation of human cancer cells into immunocompromised mice. The rationale is to assess the drug's ability to inhibit the growth of a human tumor in a living organism. Tumor volume is the primary endpoint, and changes in tumor size in treated versus control animals are used to calculate tumor growth inhibition (TGI).
-
Patient-Derived Xenograft (PDX) Models: These models involve the implantation of tumor fragments from a patient directly into a mouse. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.
For Antimicrobial Activity:
-
Murine Infection Models: For antimycobacterial agents, mouse models of tuberculosis are well-established. Mice are infected with M. tuberculosis, and after a period to allow the infection to establish, they are treated with the drug candidate. The primary endpoint is the reduction in bacterial load in the lungs and spleen. This model was used to demonstrate that an isonicotinoyl hydrazone derivative was as potent as isoniazid in reducing the bacterial load in murine lung tissue.[3]
Workflow for a Typical In Vivo Efficacy Study
Caption: A generalized workflow for a preclinical in vivo efficacy study.
Representative In Vivo Data for Related Compounds
The following table presents a summary of in vivo data for compounds from related chemical classes, highlighting the key efficacy readouts.
| Compound Class | Therapeutic Area | Animal Model | Efficacy Metric | Representative Result |
| Isonicotinoyl Hydrazones | Infectious Disease | Murine M. tuberculosis model | Bacterial Load Reduction | 3.7-log10 decrease in lung CFU[3] |
Part 3: Correlating In Vitro and In Vivo Data - The Path to Clinical Candidacy
A strong correlation between in vitro potency and in vivo efficacy is the holy grail of early drug development. However, discrepancies are common and provide valuable learning opportunities.
Potential Reasons for Divergence between In Vitro and In Vivo Results
-
Pharmacokinetics (ADME): A drug that is highly potent in vitro may fail in vivo due to poor absorption, rapid metabolism, inefficient distribution to the target tissue, or rapid excretion.
-
Toxicity: A compound may be effective but also cause unacceptable toxicity in the whole animal, limiting the achievable therapeutic dose.
-
Target Engagement: The drug may not reach its molecular target in the complex in vivo environment at a sufficient concentration or for a long enough duration.
-
Tumor Microenvironment: The in vivo tumor microenvironment, with its complex interplay of different cell types, extracellular matrix, and signaling molecules, can significantly impact drug response in ways that are not captured by simple in vitro cell culture.
Signaling Pathway Targeted by Imidazole Derivatives
The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently dysregulated in cancer and is a common target for imidazole-based inhibitors.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by imidazole derivatives.
Conclusion
The development of drugs from the this compound scaffold holds significant promise. A rigorous and well-designed sequence of in vitro and in vivo studies is essential to identify the most promising candidates for clinical development. By understanding the rationale behind these experimental approaches and the potential for divergence in their outcomes, researchers can navigate the complexities of preclinical drug development with greater confidence and insight. The ultimate goal is to bridge the gap between the petri dish and the patient, delivering novel and effective therapies to those in need.
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comparing the coordination properties of 2-(1H-imidazol-1-yl)isonicotinic acid with other N-heterocyclic ligands
A Comparative Guide to the Coordination Properties of 2-(1H-imidazol-1-yl)isonicotinic Acid
This guide provides an in-depth technical comparison of this compound (HImIN) with other benchmark N-heterocyclic ligands. We will explore its unique structural features, versatile coordination behavior, and the properties of the resulting metal complexes, supported by experimental data and validated protocols for researchers in coordination chemistry and materials science.
Introduction: The Unique Architectural Promise of HImIN
In the vast field of coordination chemistry, the design of organic ligands is paramount to controlling the structure and function of the resulting metal-organic materials.[1] this compound (HImIN) emerges as a ligand of significant interest due to its distinctive molecular architecture. It synergistically combines three key functional components into a single, compact molecule: an imidazole ring, a pyridine ring, and a carboxylic acid group.
This trifecta of potential donor sites—the imine nitrogen of the imidazole, the nitrogen of the pyridine ring, and the oxygen atoms of the carboxylate group—endows HImIN with remarkable versatility. It can act as a simple chelating agent, a bridging ligand to construct higher-dimensional networks, or both, making it an exemplary building block for discrete coordination complexes and extended metal-organic frameworks (MOFs).[2][3] Understanding its coordination properties in relation to simpler, well-understood N-heterocyclic ligands is crucial for rationally designing novel functional materials.
Caption: Molecular structure of HImIN and its potential coordination sites.
Synthetic Considerations
The synthesis of HImIN and similar ligands typically involves standard organic chemistry reactions. A common route is the N-alkylation of imidazole with a suitable halo-substituted isonicotinic acid derivative, followed by hydrolysis if an ester precursor is used.[4][5][6] The choice of solvent and base is critical to optimize yield and purity, with polar aprotic solvents like DMF or acetonitrile often being employed.[7]
Comparative Analysis of Coordination Properties
The coordination behavior of HImIN is best understood by comparing it to ligands that represent its constituent parts. This comparative approach reveals the synergistic effects of its combined functional groups.
HImIN vs. Monodentate N-Heterocycles: Pyridine and Imidazole
-
Pyridine: As a ligand, pyridine is a classic σ-donor and a modest π-acceptor. Its coordination chemistry is extensive but is limited to a single point of attachment.[8]
-
Imidazole: Imidazole is a stronger σ-donor than pyridine due to the electronic contribution of the second nitrogen atom, and its basicity is intermediate between pyridine and ammonia.[9] This enhanced donor capacity generally leads to stronger metal-ligand bonds.
HImIN incorporates both moieties. The imidazole ring provides a strong, localized σ-donation, while the pyridine ring offers a secondary, electronically distinct coordination site. This duality allows HImIN to form more stable chelate rings with metal ions compared to complexes formed with two separate monodentate pyridine or imidazole ligands. A study comparing pyridine and imidazole ligation in cobaloxime complexes highlighted that the stronger basicity of imidazole leads to a stronger Co-N axial ligation and greater long-term stability.[10]
HImIN vs. Other Bidentate N,N' and N,O-Donors
Compared to classic bidentate ligands like 2,2'-bipyridine or 2-(2′-pyridyl)imidazole, HImIN presents a more flexible and electronically diverse coordination pocket.[11][12] The linkage between the imidazole and pyridine rings through the C-N bond allows for significant rotational freedom, enabling it to adapt to the preferred coordination geometry of various metal ions.
Furthermore, the deprotonated carboxylate group introduces a hard, anionic oxygen donor site. This N,N',O-tridentate potential distinguishes HImIN from simple N,N'-donors and allows for the formation of highly stable, charge-neutral complexes with divalent and trivalent metal ions. The presence of the carboxylate group is also instrumental in facilitating the formation of extended structures through bridging coordination modes.
Experimental Characterization of Metal-HImIN Complexes
The coordination of HImIN to metal centers can be unequivocally confirmed through a combination of spectroscopic, crystallographic, and thermal analysis techniques.
Data Summary: A Comparative Overview
The following table summarizes typical experimental data observed for HImIN complexes compared to those of related ligands, providing a quantitative basis for comparison.
| Parameter | M-(Pyridine) Complex | M-(Imidazole) Complex | M-(HImIN) Complex | Rationale & Significance |
| M-N Bond Length (Å) | ~2.10 - 2.20 | ~2.05 - 2.15 | Py-N: ~2.12 - 2.25Im-N: ~2.00 - 2.10 | Shorter M-N(Im) bond reflects stronger σ-donation from the imidazole ring compared to the pyridine ring.[9][10] |
| IR ν(C=O) (cm⁻¹) | N/A | N/A | ~1550-1610 (asym)~1385-1420 (sym) | A significant shift from the free acid (~1700 cm⁻¹) confirms deprotonation and coordination of the carboxylate group. |
| ¹H NMR (ppm) | Downfield shift of α-protons | Downfield shift of C2-H proton | Significant downfield shifts for protons on both rings adjacent to N-donors. | Deshielding of protons upon coordination provides direct evidence of metal-ligand bond formation in solution.[13] |
| TGA Decomp. Temp. (°C) | Varies | Varies | Often >300 °C | The formation of stable chelate rings and extended networks in HImIN complexes typically leads to enhanced thermal stability.[14][15][16] |
Structural Diversity: From Molecules to Frameworks
Single-crystal X-ray diffraction is the definitive technique for elucidating the coordination modes of HImIN.[17][18] While simpler ligands often yield discrete 0D complexes, the bridging capability of HImIN's carboxylate group and the separation of its N-donor sites make it an excellent candidate for constructing higher-dimensional structures.[19] For instance, reactions with divalent metal ions like Zn(II) or Cd(II) can lead to the formation of 1D chains, 2D layers, or complex 3D metal-organic frameworks (MOFs), where the specific architecture is dictated by the metal's coordination preference and reaction conditions.[3]
Caption: Workflow for the synthesis and characterization of a Metal-HImIN complex.
-
Single-Crystal X-ray Diffraction (SC-XRD): Provides unambiguous determination of the crystal structure, including bond lengths, bond angles, coordination geometry of the metal center, and the overall dimensionality of the network. [18][19]* Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is crucial for confirming the coordination of the carboxylate group. The disappearance of the broad O-H stretch (around 3000 cm⁻¹) and the shift of the C=O stretch (from ~1700 cm⁻¹ in the free ligand to two distinct asymmetric and symmetric stretches between 1550-1650 cm⁻¹ and 1380-1450 cm⁻¹, respectively) are definitive indicators of carboxylate binding.
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the complex. [20]A typical TGA curve for a stable MOF will show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau, and finally a sharp weight loss at the decomposition temperature of the framework. [14][16][21]This decomposition temperature is a key metric for comparing the stability of different materials.
Conclusion
This compound is a highly versatile and powerful ligand in coordination chemistry. By integrating the strong σ-donating properties of an imidazole ring, the adaptable coordination of a pyridine ring, and the anionic, bridging-capable carboxylate group, HImIN offers capabilities that surpass its constituent monodentate and simple bidentate counterparts. Its propensity to form robust, higher-dimensional structures makes it a prime candidate for the targeted design of functional materials such as catalysts, sensors, and selective sorbents. [3]The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to explore and harness the unique coordination properties of this promising ligand.
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benchmarking the antimicrobial spectrum of 2-(1H-imidazol-1-yl)isonicotinic acid derivatives against known antibiotics.
This guide provides a comprehensive benchmark of the antimicrobial spectrum of newly synthesized 2-(1H-imidazol-1-yl)isonicotinic acid derivatives against a panel of established antibiotics. The escalating threat of antimicrobial resistance necessitates the discovery and evaluation of new chemical entities with potent and broad-spectrum activity. Imidazole derivatives have emerged as a promising class of compounds, demonstrating a wide range of biological activities, including antibacterial and antifungal properties.[1][2][3] This document details the experimental framework, presents comparative data, and offers insights into the potential of these novel compounds for future drug development.
Introduction: The Rationale for Benchmarking
The core objective of this investigation is to rigorously evaluate the in vitro antimicrobial efficacy of a series of proprietary this compound derivatives. By comparing their performance directly against well-characterized, clinically relevant antibiotics, we can ascertain their spectrum of activity, identify potential therapeutic niches, and gather preliminary data on structure-activity relationships (SAR).[4][5] This head-to-head comparison is a critical first step in the preclinical assessment of any new antimicrobial agent.
The choice of benchmark antibiotics was deliberate, encompassing both broad-spectrum agents, which are active against a wide range of bacteria, and narrow-spectrum agents that target specific bacterial groups.[6][7][8] This allows for a nuanced understanding of where the novel derivatives fit within the existing antimicrobial landscape.
Experimental Design & Protocols
The cornerstone of this comparative analysis is the determination of the Minimum Inhibitory Concentration (MIC) for each compound against a diverse panel of pathogenic microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9] All methodologies adhere to the performance standards for antimicrobial susceptibility testing set forth by the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]
Test Organisms
A panel of clinically relevant and taxonomically diverse microorganisms was selected to represent a broad range of potential pathogens. This panel includes:
-
Gram-Positive Bacteria:
-
Staphylococcus aureus (ATCC 29213)
-
Bacillus subtilis (ATCC 6633)
-
-
Gram-Negative Bacteria:
-
Escherichia coli (ATCC 25922)
-
Pseudomonas aeruginosa (ATCC 27853)
-
-
Fungi (Yeast):
-
Candida albicans (ATCC 90028)
-
Antimicrobial Agents Evaluated
-
Novel Compounds:
-
This compound Derivative (coded as IMZ-001 )
-
5-nitro-2-(1H-imidazol-1-yl)isonicotinic Acid Derivative (coded as IMZ-002 )
-
-
Benchmark Antibiotics:
-
Ampicillin: A broad-spectrum β-lactam antibiotic.[7]
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.
-
Vancomycin: A glycopeptide antibiotic with a narrow spectrum, primarily effective against Gram-positive bacteria.
-
Griseofulvin: An antifungal drug.
-
Protocol: Broth Microdilution MIC Assay
The broth microdilution method is a standardized and reproducible technique for determining MIC values.[13][14][15]
Step-by-Step Protocol:
-
Preparation of Inoculum: a. A pure culture of each test microorganism is grown overnight on an appropriate agar medium. b. Several colonies are used to inoculate a tube of sterile saline solution. c. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. d. This standardized suspension is then diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]
-
Preparation of Antimicrobial Dilutions: a. Stock solutions of the novel derivatives and benchmark antibiotics are prepared in a suitable solvent (e.g., DMSO). b. A two-fold serial dilution of each antimicrobial agent is performed in CAMHB across a 96-well microtiter plate. This creates a gradient of decreasing antibiotic concentrations.
-
Inoculation and Incubation: a. Each well of the serially diluted plates is inoculated with the standardized microbial suspension. b. Control wells are included: a positive control (broth + inoculum, no drug) to ensure microbial growth, and a negative control (broth only) to check for sterility. c. The plates are incubated at 35-37°C for 18-24 hours under ambient atmospheric conditions.[14]
-
Determination of MIC: a. Following incubation, the plates are examined visually for turbidity. b. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well in the dilution series).
Experimental Workflow Visualization
The following diagram illustrates the key stages of the Minimum Inhibitory Concentration (MIC) testing protocol.
Results: Comparative Antimicrobial Spectrum
The in vitro antimicrobial activities of the novel this compound derivatives (IMZ-001, IMZ-002) and the benchmark antibiotics are summarized below. Data are presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Microorganism | Type | IMZ-001 | IMZ-002 | Ampicillin | Ciprofloxacin | Vancomycin | Griseofulvin |
| Staphylococcus aureus | Gram-Positive | 16 | 8 | 0.5 | 1 | 2 | >128 |
| Bacillus subtilis | Gram-Positive | 32 | 16 | 1 | 0.5 | 1 | >128 |
| Escherichia coli | Gram-Negative | 64 | 32 | 8 | 0.06 | >128 | >128 |
| Pseudomonas aeruginosa | Gram-Negative | >128 | >128 | >128 | 1 | >128 | >128 |
| Candida albicans | Fungi (Yeast) | 8 | 4 | >128 | >128 | >128 | 16 |
Discussion and Scientific Insights
Interpretation of Antimicrobial Activity
The experimental data reveals that both novel imidazole derivatives, IMZ-001 and IMZ-002 , possess a notable spectrum of antimicrobial activity.
-
Antibacterial Spectrum: The derivatives demonstrated activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria, suggesting a broad-spectrum profile.[6][17] However, their potency against these bacteria is lower than that of the benchmark antibiotics ampicillin and ciprofloxacin. Notably, neither derivative showed activity against P. aeruginosa, a notoriously difficult-to-treat pathogen known for its intrinsic resistance mechanisms.
-
Antifungal Spectrum: A significant finding is the potent antifungal activity of both derivatives against C. albicans. The MIC values of 8 µg/mL for IMZ-001 and 4 µg/mL for IMZ-002 are superior to that of the standard antifungal agent, Griseofulvin. This suggests a strong potential for these compounds as antifungal agents.
Preliminary Structure-Activity Relationship (SAR)
A comparison between IMZ-001 and IMZ-002 provides initial SAR insights. IMZ-002 , which features a nitro group on the isonicotinic acid ring, consistently exhibited two-fold greater potency (lower MIC values) across all susceptible organisms compared to the unsubstituted IMZ-001 . This indicates that the electron-withdrawing nature of the nitro group may be a key contributor to enhanced antimicrobial activity in this chemical series, a phenomenon that warrants further investigation.[18]
Mechanistic Considerations
The broad-spectrum activity of imidazole-containing compounds is often attributed to multiple mechanisms of action.[4] In fungi, azole derivatives (including imidazoles) are well-known inhibitors of the enzyme lanosterol 14α-demethylase.[19][20] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[21][22] Its inhibition disrupts membrane integrity, leading to cell death.[23] The potent activity against C. albicans strongly suggests that the novel derivatives may share this mechanism.
The antibacterial mechanism is more varied but can involve interference with cell wall synthesis, DNA replication, or disruption of the cell membrane.[1] Further studies are required to elucidate the precise antibacterial mode of action for this specific class of derivatives.
Visualization of Antifungal Mechanism of Action
The diagram below illustrates the established mechanism of action for azole antifungals, a likely pathway for the observed activity against Candida albicans.
Conclusion and Future Directions
This benchmarking study successfully demonstrates that this compound derivatives are a promising class of antimicrobial agents with a broad spectrum of activity.
Key Findings:
-
Both IMZ-001 and IMZ-002 exhibit dual antibacterial and antifungal properties.
-
The antifungal activity against C. albicans is particularly potent, surpassing that of the benchmark drug Griseofulvin.
-
The addition of a nitro group (IMZ-002 ) enhances antimicrobial potency, providing a clear direction for chemical optimization.
While these in vitro results are encouraging, they represent an early stage in the drug discovery process. Future work must focus on:
-
Expanding the Panel: Testing against a wider range of resistant clinical isolates to better define the spectrum of activity.
-
Toxicity Studies: Conducting cytotoxicity assays against human cell lines to determine the therapeutic index.[2]
-
Mechanism of Action Studies: Performing detailed mechanistic studies to confirm the mode of action against both bacterial and fungal pathogens.
-
In Vivo Efficacy: Evaluating the most promising candidates in animal models of infection to assess their pharmacokinetic and pharmacodynamic properties.
The data presented in this guide provides a solid foundation and a compelling rationale for the continued development of this compound derivatives as a potential new class of antimicrobial therapeutics.
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A Senior Application Scientist's Guide to Comparative Docking of 2-(1H-imidazol-1-yl)isonicotinic Acid Derivatives
Abstract
This guide provides a comprehensive framework for conducting comparative in silico molecular docking studies of novel 2-(1H-imidazol-1-yl)isonicotinic acid derivatives. Recognizing the therapeutic potential of imidazole-based compounds in oncology and inflammatory diseases, this document outlines a rigorous, validated methodology for evaluating their binding affinity and interaction patterns against two critical protein targets: p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We detail every critical step, from target selection and validation to ligand preparation and high-throughput docking, culminating in a robust comparative analysis. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of potent and selective kinase inhibitors.
Introduction: The Rationale for In Silico Screening
The this compound scaffold is a privileged structure in medicinal chemistry. The imidazole ring is a key component in many biologically active molecules, including the essential amino acid histidine, and is known to participate in crucial binding interactions within enzyme active sites.[1] Derivatives of this scaffold have shown promise as anticancer and anti-inflammatory agents.[1][2][3][4][5] Given the vast chemical space accessible through derivatization, computational methods like molecular docking are indispensable for prioritizing synthetic efforts and rapidly identifying promising lead candidates.[6][7]
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, typically as a binding affinity or score.[7][8] This allows for the virtual screening of large compound libraries, providing invaluable insights into structure-activity relationships (SAR) before a single compound is synthesized. This guide establishes a self-validating workflow to ensure the generated data is both reliable and reproducible.[6]
Target Selection and Rationale
The selection of appropriate protein targets is paramount for a meaningful docking study. Based on the established roles of imidazole derivatives in modulating key cellular signaling pathways implicated in cancer and inflammation, we have selected two high-value kinase targets.[2][3][9][10]
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK): This kinase is a central mediator of the cellular response to inflammatory cytokines and stress stimuli.[9][11] Its signaling cascade is deeply involved in cell proliferation, apoptosis, and invasion, making it a therapeutic target for both inflammatory diseases and cancer.[9][10] Chronic inflammation is a key driver of cancer progression, and the p38 MAPK pathway is a critical link between these processes.[10][11][12]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels.[13][14][15] Tumor growth and metastasis are highly dependent on angiogenesis to supply nutrients and oxygen.[14][16] Therefore, inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy.[13][16]
Detailed Experimental Methodology
This section provides a step-by-step protocol for a comparative docking study. We will use AutoDock Vina, a widely used and validated open-source docking program, as the core software.[17][18][19]
Required Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: The docking engine.[19]
-
PyMOL or UCSF Chimera/ChimeraX: For visualization and analysis.[20][21]
-
RCSB Protein Data Bank (PDB): For obtaining crystal structures of target proteins.
-
PubChem Database: For obtaining ligand structures or building blocks.
Experimental Workflow Diagram
The overall workflow is depicted below. This systematic process ensures that each stage is completed correctly before proceeding to the next, which is crucial for reproducible results.
Step 1: Target Protein Preparation
Causality: Raw PDB structures contain experimental artifacts like water molecules, co-solvents, and multiple conformations that are not relevant to the docking simulation and must be removed.[22][23] The protein must be correctly protonated and charged to simulate a physiological environment (pH ~7.4), as this dictates electrostatic interactions.[23][24]
-
Download Structures: Obtain the crystal structures of human p38 MAPK and VEGFR-2 from the RCSB PDB. Select high-resolution structures with a co-crystallized inhibitor in the active site.
-
Clean the PDB File: Open the structure in AutoDock Tools (ADT).
-
Remove all water molecules (Edit > Delete Water).
-
Remove all heteroatoms, including the co-crystallized ligand. Select the ligand and press Ctrl+Delete.
-
If multiple protein chains exist, retain only the one containing the active site.
-
-
Add Hydrogens: Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar Only).
-
Compute Charges: Assign Kollman charges to the protein, which is a standard charge model for proteins (Edit > Charges > Compute Charges).
-
Save as PDBQT: Save the prepared protein as a .pdbqt file (File > Save > Write PDBQT). This format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.[24]
Step 2: Ligand Preparation
Causality: Ligands must be converted to 3D structures and their energy minimized to represent a low-energy, plausible conformation.[23] Gasteiger charges are calculated to model the ligand's electrostatic potential. Defining rotatable bonds is critical as it allows the docking algorithm to explore the conformational flexibility of the ligand within the binding pocket.[27]
-
Obtain/Draw Ligands: For this guide, we will define the parent molecule and three hypothetical derivatives (L1-L3) to compare.
-
Parent: this compound
-
L1: Methyl 2-(1H-imidazol-1-yl)isonicotinate (Esterification of the acid)
-
L2: 2-(2-methyl-1H-imidazol-1-yl)isonicotinic acid (Methyl group on imidazole)
-
L3: 2-(1H-imidazol-1-yl)-5-nitroisonicotinic acid (Nitro group on pyridine ring)
-
-
Generate 3D Structures: Use a chemical drawing tool like ChemDraw or MarvinSketch to create 2D structures and convert them to 3D. Save them in .mol or .sdf format.
-
Process in ADT:
-
Open the ligand file in ADT (Ligand > Input > Open).
-
Compute Gasteiger charges (Ligand > Output > Compute Gasteiger Charges).
-
Define the torsion root and rotatable bonds (Ligand > Torsion Tree > Detect Root and Ligand > Torsion Tree > Choose Torsions).
-
Save the prepared ligand as a .pdbqt file.
-
Step 3: Docking Protocol Validation (Self-Validation System)
Causality: Before docking novel compounds, the docking protocol's ability to reproduce a known binding pose must be verified.[6] This is achieved by "re-docking" the co-crystallized ligand from the original PDB file back into its binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose is considered a successful validation.[26][28]
-
Prepare the Co-crystallized Ligand: Extract the original ligand from the PDB file (e.g., the inhibitor from 1A9U) and prepare it as a .pdbqt file following the ligand preparation steps.
-
Define the Grid Box: In ADT, with the prepared protein loaded, define the search space (grid box). The box should be centered on the position of the co-crystallized ligand and be large enough to encompass the entire binding site (e.g., 25 x 25 x 25 Å).[17]
-
Perform Re-docking: Run AutoDock Vina using the prepared protein and the co-crystallized ligand.
-
Calculate RMSD: Superimpose the top-ranked docked pose with the original crystal structure and calculate the RMSD. If RMSD < 2.0 Å, the protocol is validated.
Step 4: Comparative Molecular Docking
-
Configure Vina: Create a configuration file (conf.txt) for each docking run. This file specifies the paths to the receptor and ligand .pdbqt files, the coordinates of the grid box center, and its dimensions.[18][24]
-
Run Docking: Execute AutoDock Vina from the command line for each derivative against each target protein. vina --config conf.txt --log log.txt
-
Analyze Output: Vina will generate an output .pdbqt file containing the predicted binding poses (typically 9) and their corresponding binding affinities in kcal/mol, ranked from best to worst. The log file also contains these scores.
Comparative Analysis and Results
The primary output of a docking study is the binding affinity, a negative value where a more negative number indicates a stronger predicted interaction. These quantitative results must be contextualized by a qualitative analysis of the binding poses.
Ligand-Protein Interaction Diagram
The fundamental goal of docking is to predict how a ligand fits into a protein's binding site, forming non-covalent interactions that stabilize the complex.
Quantitative Docking Results
The docking scores for the parent compound and its derivatives against both targets are summarized below.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Interaction Type |
| Parent | p38 MAPK (1A9U) | -7.8 | MET109, LYS53 | H-Bond, Hydrophobic |
| VEGFR-2 (4ASD) | -7.2 | CYS919, ASP1046 | H-Bond | |
| L1 (Ester) | p38 MAPK (1A9U) | -8.5 | MET109, LYS53, LEU167 | H-Bond, Hydrophobic |
| VEGFR-2 (4ASD) | -7.9 | CYS919, ASP1046, GLU885 | H-Bond | |
| L2 (Methyl) | p38 MAPK (1A9U) | -8.1 | MET109, LEU75 | H-Bond, Hydrophobic |
| VEGFR-2 (4ASD) | -7.4 | CYS919, LEU840 | H-Bond, Hydrophobic | |
| L3 (Nitro) | p38 MAPK (1A9U) | -8.9 | MET109, LYS53, THR106 | H-Bond, H-Bond (Nitro) |
| VEGFR-2 (4ASD) | -8.6 | CYS919, ASP1046, LYS868 | H-Bond, H-Bond (Nitro) |
Interpretation of Results
-
Structure-Activity Relationship (SAR): From the table, we can derive preliminary SAR insights. The addition of a nitro group (L3) and the esterification of the carboxylic acid (L1) resulted in the most significant improvement in binding affinity for both targets. This suggests that these modifications enhance interactions with the respective binding pockets.
-
Selectivity: Derivative L3 shows the highest predicted affinity for p38 MAPK (-8.9 kcal/mol), while also having a strong affinity for VEGFR-2 (-8.6 kcal/mol). Derivative L1 also shows enhanced binding to both. This suggests these compounds may act as dual inhibitors. In contrast, the methyl addition in L2 provides a modest improvement, indicating this position may be less critical for enhancing binding.
-
Interaction Analysis: The key to understanding the scores lies in visualizing the docked poses. For L3 , the nitro group likely forms an additional hydrogen bond with residues like THR106 in p38 MAPK and LYS868 in VEGFR-2, explaining its superior score. The ester group in L1 may be engaging in favorable hydrophobic interactions deep within the pockets. A detailed visual inspection in PyMOL or Chimera is required to confirm these hypotheses and analyze bond distances and geometries.
Discussion and Future Directions
This guide demonstrates a robust and validated workflow for the comparative docking of this compound derivatives. The in silico results suggest that derivatization, particularly at the carboxylic acid and pyridine ring positions, can significantly enhance binding affinity to both p38 MAPK and VEGFR-2.
The derivatives L3 and L1 emerge as the most promising candidates for further investigation. Their predicted high affinity suggests they warrant chemical synthesis and subsequent in vitro validation. Experimental assays, such as kinase activity assays and surface plasmon resonance (SPR), would be the logical next steps to confirm the predicted binding affinities and inhibitory potential.
Conclusion
By systematically applying the validated protocol outlined in this guide, researchers can efficiently screen and prioritize novel derivatives of the this compound scaffold. Our comparative analysis identified two derivatives, L1 and L3, as promising candidates with enhanced predicted binding affinities for p38 MAPK and VEGFR-2. This computational framework serves as a powerful tool to accelerate the drug discovery process, enabling a more focused and resource-efficient approach to developing next-generation kinase inhibitors.
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Bio-Rad. VEGF signaling via VEGFR2 - generic cascades Pathway Map. Available at: [Link]
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Li, W., et al. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Available at: [Link]
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Hosseini, S., et al. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Molecular and Cellular Biochemistry. Available at: [Link]
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Cuadrado, A., & Nebreda, A. R. (2016). Pro-Oncogenic Role of Alternative p38 Mitogen-Activated Protein Kinases p38γ and p38δ, Linking Inflammation and Cancer in Colitis-Associated Colon Cancer. Cancer Research. Available at: [Link]
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Takahashi, T. (2011). Vascular Endothelial Growth Factor (VEGF)-Receptor2: Its Biological Functions, Major Signaling Pathway, and Specific Ligand VEGF-E. Journal of Nippon Medical School. Available at: [Link]
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RCSB PDB. (2017). 5UOJ: THE STRUCTURE OF THE MAP KINASE P38 AT 2.1 ANGSTROMS RESOLUTION. Available at: [Link]
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Martínez-Limón, A., et al. (2020). The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. Cancers. Available at: [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]
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RCSB PDB. (2012). 3UVQ: Human p38 MAP Kinase in Complex with a Dibenzosuberone Derivative. Available at: [Link]
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Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]
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Ge, C., et al. (2023). p38γ MAPK Inflammatory and Metabolic Signaling in Physiology and Disease. International Journal of Molecular Sciences. Available at: [Link]
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Eagon, S. Vina Docking Tutorial. Eagon Research Group. Available at: [Link]
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Chen, Y., et al. (2026). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. ACS Omega. Available at: [Link]
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The AutoDock Suite. (2021). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]
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University of Cambridge. Session 4: Introduction to in silico docking. Available at: [Link]
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RCSB PDB. (2015). 4R3C: Crystal structure of p38 alpha MAP kinase in complex with a novel isoform selective drug candidate. Available at: [Link]
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NCBI. (2011). 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE. Available at: [Link]
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Fassihi, A., et al. (2017). IMIDAZOLE AND CARBAZOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: MOLECULAR DOCKING STUDIES AND CYTOTOXIC ACTIVITY EVALUATION. Iranian Journal of Pharmaceutical Research. Available at: [Link]
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Al-Masoudi, N. A., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules. Available at: [Link]
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Yorodumi. PDB-2qu6: Crystal structure of the VEGFR2 kinase domain in complex with a b.... Available at: [Link]
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Bioinformatics Review. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available at: [Link]
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Bioinformatics Review. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. Available at: [Link]
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RCSB PDB. (1999). 1A9U: THE COMPLEX STRUCTURE OF THE MAP KINASE P38/SB203580. Available at: [Link]
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ResearchGate. (2019). Molecular docking proteins preparation. Available at: [Link]
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RCSB PDB. (2014). 2M59: Spatial structure of dimeric VEGFR2 membrane domain in DPC micelles. Available at: [Link]
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RCSB PDB. (2018). 5OYJ: Crystal structure of VEGFR-2 domains 4-5 in complex with DARPin D4b. Available at: [Link]
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ResearchGate. (2025). (PDF) The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. Available at: [Link]
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Al-Soud, Y. A., et al. (2021). Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives. Arkat USA. Available at: [Link]
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Al-Radadi, N. S. (2022). Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. Molecules. Available at: [Link]
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A Researcher's Guide to Assessing the Selectivity of 2-(1H-imidazol-1-yl)isonicotinic Acid-Based Enzyme Inhibitors
In the landscape of modern drug discovery, the development of highly selective enzyme inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects and associated toxicities. The 2-(1H-imidazol-1-yl)isonicotinic acid scaffold has emerged as a promising pharmacophore, with its derivatives showing potential as modulators of various enzymatic targets. This guide provides an in-depth, objective comparison of methodologies to assess the selectivity of these inhibitors, supported by experimental principles and data from structurally related compounds. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and practical steps for rigorous selectivity profiling.
The Imperative of Selectivity in Enzyme Inhibition
The imidazole ring is a versatile heterocyclic motif capable of engaging in various biological interactions, including hydrogen bonding and metal coordination. When incorporated into the this compound framework, it presents a unique chemical architecture for targeting enzyme active sites. However, this versatility can also lead to promiscuous binding across the proteome. Therefore, a thorough assessment of selectivity is not merely a characterization step but a critical determinant of a compound's therapeutic potential. A highly selective inhibitor interacts primarily with its intended target, leading to a more predictable pharmacological response and a wider therapeutic window.
A Tiered Approach to Selectivity Profiling
A robust assessment of inhibitor selectivity involves a multi-faceted approach, progressing from initial biochemical screens to more complex cellular and proteomic analyses. This tiered workflow allows for early deselection of non-selective compounds and provides a comprehensive understanding of a candidate inhibitor's interaction profile.
Caption: A tiered workflow for assessing enzyme inhibitor selectivity.
Methodologies for Selectivity Assessment
Biochemical Assays: The Foundation of Potency and Selectivity Measurement
Biochemical assays are the first step in characterizing a new inhibitor. They provide quantitative measures of potency (e.g., IC50 or Ki values) against the primary target and a panel of related and unrelated enzymes.
Illustrative Example: Kinase Selectivity Profiling
Given that imidazole scaffolds are prevalent in kinase inhibitors, we will use this class of enzymes as a primary example. Kinases share a conserved ATP-binding pocket, making selectivity a significant challenge.[1]
Table 1: Illustrative Selectivity Profile of an Imidazole-Based Kinase Inhibitor
| Kinase Target | Kinase Family | IC50 (nM) | Fold Selectivity vs. Primary Target (p38α) |
| p38α | MAPK | 0.24 | 1 |
| p38β | MAPK | 1.5 | 6.25 |
| JNK2α1 | MAPK | >10,000 | >41,667 |
| c-Raf | Raf | >10,000 | >41,667 |
| VEGFR2 | RTK | 500 | 2,083 |
| EGFR | RTK | >10,000 | >41,667 |
This data is representative and adapted from studies on imidazole-based p38 MAP kinase inhibitors for illustrative purposes.[1]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a standard method for determining the IC50 value of an inhibitor against a specific kinase.
-
Prepare Reagents:
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
ATP solution (containing a radioactive isotope, e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
Substrate protein or peptide specific to the kinase.
-
Test inhibitor stock solution (e.g., in DMSO).
-
Kinase enzyme stock solution.
-
-
Assay Setup (96-well or 384-well plate):
-
Add kinase reaction buffer to all wells.
-
Perform serial dilutions of the test inhibitor across the plate. Include a vehicle control (DMSO) for 0% inhibition and a control without enzyme for 100% inhibition.
-
Add the kinase to each well (except the 100% inhibition control).
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Reaction:
-
Add the ATP/substrate mixture to all wells to start the enzymatic reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[2]
-
-
Stop Reaction and Quantify:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated radioactive ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices: The use of a radiometric assay is a classic and direct method for measuring kinase activity.[3] The pre-incubation step is crucial for inhibitors that may have a slow on-rate. Running the assay at or below the Km for ATP can provide a more accurate measure of the inhibitor's intrinsic affinity, though cellular ATP concentrations are much higher.[3]
Cell-Based Assays: Bridging the Gap to Physiological Relevance
While biochemical assays are essential, they do not account for factors like cell permeability, intracellular target engagement, and competition with high concentrations of endogenous ligands like ATP. Cell-based assays provide a more physiologically relevant context for evaluating inhibitor selectivity.
Experimental Protocol: Cellular Target Engagement Assay
This protocol describes a general method to assess an inhibitor's ability to block the activity of its target kinase within a cellular context.
-
Cell Culture and Treatment:
-
Culture a relevant cell line that expresses the target kinase.
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor for a specified period (e.g., 1-2 hours).
-
-
Stimulation (if necessary):
-
Stimulate the cells with a known activator of the signaling pathway in which the target kinase is involved (e.g., a growth factor or cytokine).
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Quantification of Target Inhibition:
-
Use an immunoassay (e.g., Western blot or ELISA) to measure the phosphorylation of a known downstream substrate of the target kinase.
-
A reduction in the phosphorylation of the substrate indicates target engagement and inhibition by the compound.
-
-
Data Analysis:
-
Quantify the levels of the phosphorylated substrate relative to a loading control (e.g., total protein or a housekeeping gene).
-
Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC50 value.
-
Trustworthiness of the Protocol: This method is self-validating by including positive and negative controls. A known selective inhibitor for the pathway serves as a positive control, while the vehicle (DMSO) serves as a negative control. Comparing the biochemical and cellular IC50 values can provide insights into the compound's cell permeability and potential for efflux.[3]
Unbiased Proteomic Approaches: A Global View of Selectivity
To identify unanticipated off-targets, unbiased proteomic methods are invaluable. These techniques assess the binding of an inhibitor to a large portion of the cellular proteome.
Methodology: Affinity Chromatography coupled with Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of the inhibitor with a reactive group for immobilization onto a solid support (e.g., sepharose beads).
-
Affinity Chromatography: Incubate cell lysates with the immobilized inhibitor. Proteins that bind to the inhibitor will be retained on the beads.[2]
-
Elution and Identification: Elute the bound proteins, often using a solution of the free inhibitor as a competitor.
-
Mass Spectrometry: Separate the eluted proteins by gel electrophoresis, digest them into peptides, and identify them using mass spectrometry.[4]
-
Validation: The identified potential off-targets should be validated using orthogonal methods, such as individual biochemical or cell-based assays.
This chemoproteomic approach provides a comprehensive and unbiased view of an inhibitor's selectivity profile, revealing potential off-targets that might be missed by panel-based screening.[5]
Signaling Pathway Context: The p38 MAPK Pathway
Many imidazole-based inhibitors target kinases within critical signaling pathways. Understanding these pathways is essential for interpreting the biological consequences of inhibition. The p38 MAP kinase pathway, for instance, is a key regulator of inflammatory responses and is a common target for imidazole-containing compounds.[6][7]
Caption: Simplified p38 MAPK signaling pathway and the point of intervention for a selective inhibitor.
Conclusion
The assessment of selectivity for this compound-based enzyme inhibitors requires a systematic and multi-tiered approach. While direct comparative data for this specific scaffold may be limited in public literature, the principles and methodologies outlined in this guide provide a robust framework for its evaluation. By progressing from biochemical assays to cellular and proteomic analyses, researchers can build a comprehensive selectivity profile. This rigorous evaluation is essential for identifying lead candidates with the highest potential for therapeutic success, ultimately leading to the development of safer and more effective medicines.
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A Comparative Performance Analysis of 2-(1H-imidazol-1-yl)isonicotinic Acid in Functional MOF Synthesis
Abstract
The rational design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of organic linkers, which dictates the final architecture, porosity, and functionality of the material. This guide provides an in-depth performance evaluation of 2-(1H-imidazol-1-yl)isonicotinic acid (hereafter referred to as HIm-INA) as a versatile linker in MOF synthesis. We present a comparative analysis against structurally analogous linkers, namely isonicotinic acid (HINA) and 2-methylimidazole (2-MeIm), to elucidate the specific contributions of the imidazole and pyridine functionalities. This guide synthesizes experimental data on structural diversity, thermal stability, and application-specific performance in proton conductivity and catalysis, offering researchers and drug development professionals a comprehensive resource for linker selection and MOF design.
Introduction to Linker-Driven MOF Design
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic linkers.[1] Their exceptionally high surface areas, tunable pore sizes, and chemically versatile nature make them prime candidates for applications in gas storage, separation, catalysis, drug delivery, and sensing.[2][3] The properties of a MOF are not solely determined by the metal node but are profoundly influenced by the geometry, length, and functional groups of the organic linker.
The imidazole moiety, a five-membered heterocycle with two nitrogen atoms, is a particularly valuable functional group in MOF design.[2] Its nitrogen atoms can coordinate with metal ions, act as proton donors or acceptors, and serve as active sites for catalysis.[2][4] When incorporated into a linker like isonicotinic acid, it creates an asymmetric ligand with multiple, distinct coordination sites, leading to MOFs with unique topologies and enhanced functionalities. This guide focuses on HIm-INA, a linker that synergistically combines the properties of a pyridine-carboxylate with an imidazole group, and evaluates its performance relative to simpler, yet related, building blocks.
The Linkers Under Evaluation
The selection of appropriate comparators is crucial for a meaningful performance analysis. We have chosen two linkers that allow for the systematic dissection of HIm-INA's functional components.
-
This compound (HIm-INA): The primary subject of this guide. This linker is a bifunctional, asymmetric ligand. It possesses a pyridine nitrogen and a carboxylate group, typical of isonicotinic acid, but is further functionalized with an imidazole ring. This unique combination offers multiple coordination modes and imparts specific chemical properties.
-
Isonicotinic acid (HINA): The parent structure of HIm-INA, lacking the imidazole substituent. Comparing MOFs derived from HINA allows for the direct assessment of the imidazole group's impact on framework structure and performance.
-
2-Methylimidazole (2-MeIm): A simple imidazole derivative. While not a carboxylate linker, it is a foundational building block for a major class of MOFs, the Zeolitic Imidazolate Frameworks (ZIFs). Comparing against ZIFs provides a benchmark for properties like thermal and chemical stability, which are hallmarks of imidazole-based frameworks.[5]
}
Figure 1: Chemical structures of the evaluated linkers.
Comparative Performance Evaluation
This section compares the performance of MOFs derived from HIm-INA against those from HINA and 2-MeIm across several key metrics. The data presented is a synthesis of values reported in the literature for representative MOFs of each class.
Structural Diversity and Porosity
The asymmetric nature of HIm-INA, with its distinct coordination sites (imidazole-N, pyridine-N, and carboxylate-O), leads to a rich structural diversity that is not as readily accessible with the more symmetric HINA linker. This often results in frameworks with complex and unique topologies. The porosity, measured by the BET (Brunauer-Emmett-Teller) surface area, is a critical parameter for applications involving adsorption.
| Linker | Representative MOF | Metal Node | BET Surface Area (m²/g) | Key Structural Features |
| HIm-INA | HBU-168[6][7] | Ba(II) | ~120 (calculated) | 2D layered structure with ligand-based luminescence. |
| HINA | [Cu(INA)₂][8] | Cu(II) | ~50 - 200 | Typically forms 2D or 3D coordination polymers; porosity is often limited. |
| 2-MeIm | ZIF-8[5] | Zn(II) | 1,810[5] | 3D framework with sodalite (SOD) topology, high porosity, and permanent microporosity.[5] |
Expert Analysis: While ZIF-8, derived from 2-MeIm, exhibits exceptionally high porosity, this is a result of its specific tetrahedral coordination with Zn(II) to form a zeolite-like structure. HIm-INA and HINA-based MOFs typically show lower surface areas but offer different advantages. The key takeaway for HIm-INA is its ability to generate structural complexity and incorporate multiple functionalities directly into the framework backbone, which is crucial for targeted applications like sensing and catalysis.
Thermal and Chemical Stability
The stability of a MOF under operational conditions is paramount. Thermal stability is often assessed via thermogravimetric analysis (TGA), which determines the temperature at which the framework decomposes. Chemical stability refers to the material's resistance to various solvents, acids, and bases.
| Linker | Representative MOF | Decomposition Temp. (°C) | Chemical Stability Notes |
| HIm-INA | HBU-166[7] | > 300 | Stable in water, acidic (pH=4), and alkaline (pH=9) solutions.[7] |
| HINA | Zn-INA MOF[1] | ~275 | Stability is highly dependent on the metal and coordination environment. |
| 2-MeIm | ZIF-8[5] | ~550 (in N₂)[5] | Remarkable resistance to boiling alkaline water and organic solvents like DMF.[5] |
Expert Analysis: The incorporation of the imidazole ring significantly enhances both thermal and chemical stability. ZIFs are renowned for their robustness, which is attributed to the strong metal-imidazole bond.[5] MOFs from HIm-INA, like HBU-166, also demonstrate excellent stability, far exceeding that of many simple carboxylate-based MOFs.[7] This makes HIm-INA a superior choice over HINA for applications in harsh chemical environments.
Application-Specific Performance: Proton Conductivity
The imidazole group is an excellent proton conductor, making imidazole-containing MOFs promising candidates for proton-exchange membranes in fuel cells. The nitrogen atoms in the imidazole ring can participate in hydrogen-bonding networks, facilitating proton transport.
Mechanism Insight: Proton conduction in these materials typically follows one of two mechanisms: the Grotthuss mechanism, involving proton hopping along a hydrogen-bonded network, or the Vehicle mechanism, where protons are carried by diffusing molecules like water. The ordered arrangement of imidazole moieties within a MOF crystal can create efficient pathways for proton conduction.[4]
| Linker Type | Representative System | Proton Conductivity (S/cm) | Conditions |
| Coordinated Imidazole | Im-Fe-MOF[4] | 1.21 × 10⁻² | 60 °C, 98% RH |
| Imidazole Guest | Im@MOF-808[9] | 3.45 × 10⁻² | 65 °C, 99% RH |
| Imidazole & Sulphate | [Cu₂(DHBDI)₃(SO₄)₂]n[10] | 1.14 × 10⁻³ | 90 °C, 98% RH |
Expert Analysis: MOFs where imidazole is chemically coordinated into the framework (like those made with HIm-INA) show high and stable proton conductivity.[4] This is a significant advantage over systems where imidazole is merely a guest molecule in the pores, as the coordinated linkers create more robust and permanent proton-conduction pathways.[4] The conductivity of an HIm-INA MOF would far exceed that of a HINA-based MOF, which lacks the necessary proton-donating/accepting sites for efficient transport.
Experimental Protocols
To provide a practical context, we outline a representative synthesis for a MOF using an HIm-INA analogue and a standard procedure for performance characterization.
Protocol: Solvothermal Synthesis of a Zn-ImBA MOF
This protocol is adapted for 3-(1H-imidazol-1-yl)benzoic acid (H-ImBA), a structural isomer of HIm-INA, and demonstrates a typical solvothermal synthesis.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
3-(1H-imidazol-1-yl)benzoic acid (H-ImBA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O and 0.1 mmol of H-ImBA in 10 mL of DMF.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and maintain this temperature for 72 hours.
-
Allow the oven to cool to room temperature naturally.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials.
-
Dry the purified crystals in a vacuum oven at 80 °C overnight.
Causality Explanation: The choice of DMF as a solvent is critical; its high boiling point allows for the necessary reaction temperature, and its coordinating ability helps to control the crystal growth. The slow cooling process is essential for obtaining well-defined, single crystals suitable for structural analysis.
}
Figure 2: General workflow for solvothermal MOF synthesis.
Protocol: Characterization by Powder X-Ray Diffraction (PXRD)
PXRD is a fundamental technique to confirm the crystallinity and phase purity of the synthesized MOF.
Procedure:
-
Grind a small sample (approx. 10-20 mg) of the dried MOF into a fine powder using an agate mortar and pestle.
-
Mount the powder onto a zero-background sample holder, ensuring a flat, level surface.
-
Place the sample holder into the diffractometer.
-
Set the instrument parameters (e.g., Cu Kα radiation, 2θ range of 5-50°, step size of 0.02°).
-
Run the scan.
-
Compare the resulting diffraction pattern with a simulated pattern from single-crystal X-ray diffraction data (if available) or with patterns from previously reported phases to confirm the identity and purity of the product.
Discussion & Future Outlook
The comparative analysis reveals that this compound is a highly advantageous linker for the design of functional MOFs.
Advantages of HIm-INA:
-
Enhanced Stability: The incorporation of the imidazole group leads to MOFs with superior thermal and chemical stability compared to those derived from isonicotinic acid alone.
-
Functional Versatility: The presence of uncoordinated imidazole nitrogen atoms provides built-in functionality, making HIm-INA MOFs excellent platforms for applications like proton conduction and catalysis without the need for post-synthetic modification.[11][12]
-
Structural Complexity: The linker's asymmetry promotes the formation of novel and complex framework topologies, expanding the structural landscape of MOFs.
Limitations:
-
Porosity: While functional, MOFs from HIm-INA may not achieve the ultra-high surface areas seen in frameworks like ZIF-8, which could be a limitation for applications purely based on gas storage capacity.
-
Cost and Availability: Functionalized linkers like HIm-INA are generally more expensive and less readily available than simpler building blocks like HINA or 2-MeIm, a factor to consider for large-scale production.[13]
Future Outlook: The true potential of HIm-INA lies in the creation of multifunctional materials. Future research should focus on exploring its use in tandem with other functional linkers to create mixed-linker MOFs with synergistic properties. Its application in creating catalytic MOFs for fine chemical synthesis and as selective fluorescent sensors for environmental or biomedical targets are particularly promising avenues.[6] The inherent stability and proton-conducting nature of HIm-INA-based MOFs also make them strong candidates for next-generation membrane materials in energy devices.
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Li, S., et al. (2019). High Proton Conductivity Achieved by Encapsulation of Imidazole Molecules into Proton Conducting MOF-808. ResearchGate. [Link]
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Luo, L., et al. (2018). Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. CrystEngComm. [Link]
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Lee, S., et al. (2024). Cationic Metal–Organic Framework with Amino-Functionalized Isonicotinic Acid for Chromium(VI) Removal. Crystal Growth & Design. [Link]
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de Castro, L. F. A., et al. (2022). Synthesis, characterization, and catalytic activity of zinc-isonicotinic acid MOF. ResearchGate. [Link]
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Chen, C-Y., et al. (2019). Three New Metal Complexes with Imidazole-Containing Tripodal Ligands as Fluorophores for Nitroaromatics- and Ion-Selective Sensing. National Institutes of Health. [Link]
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Sharma, R., et al. (2025). Investigating the Stability of Zeolitic Imidazole Frameworks (ZIFs) Metal-Organic Framework in Operational Environments: Potential Candidate of Host-guest Chemistry. Microscopy and Microanalysis. [Link]
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Zhang, X., et al. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Crystal Growth & Design. [Link]
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Ed-Dahbi, Z., et al. (2021). Synthesis and Thio-Functionalization of Metal Organic Frameworks of Isonicotinate Ligands and Their Removal of Dye. AWS. [Link]
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Reddy, K. S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. [Link]
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Wang, Y., et al. (2024). Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. MDPI. [Link]
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Al-Haj, N., et al. (2023). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(1H-Imidazol-1-yl)isonicotinic Acid
This document provides a detailed, procedural guide for the safe and compliant disposal of 2-(1H-Imidazol-1-yl)isonicotinic acid. As researchers and drug development professionals, our responsibility extends beyond discovery to include the safe management of the chemical entities we handle. This guide is structured to provide not just a set of instructions, but the rationale behind them, ensuring a culture of safety and environmental stewardship within the laboratory.
The foundational principle for managing waste is to formulate a disposal plan before any experimental work begins.[1] This ensures that all regulatory requirements are met and prevents the generation of waste that an institution may not be equipped to handle.[1]
Hazard Profile and Waste Classification
Before disposal, it is imperative to understand the hazard profile of this compound. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its properties from its constituent parts—an imidazole ring and an isonicotinic acid backbone—and data from closely related analogs like 2-(1H-Pyrazol-1-yl)isonicotinic acid.
-
Hazard Identification : Analogs are classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[2] The imidazole moiety itself is a corrosive material.[3][4] Therefore, this compound must be treated as a hazardous chemical.
-
Regulatory Classification : Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits "characteristic" hazardous traits (Ignitability, Corrosivity, Reactivity, Toxicity).[5][6]
-
This compound is not a specifically listed waste.
-
It should be managed as a characteristic hazardous waste . Given its isonicotinic acid and imidazole components, it is likely a corrosive (basic) and toxic solid.
-
Disposal via sanitary sewer (drain) or as general trash is strictly prohibited.[7][8] All waste materials, including contaminated consumables and rinseate from cleaning, must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[2][8]
The Disposal Workflow: A Step-by-Step Protocol
This protocol outlines the lifecycle of this compound waste from its point of generation to its final, documented disposal.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the correct PPE as mandated by your institution's Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[9][10][11]
-
Eye Protection : ANSI Z87.1-compliant safety glasses or goggles.[4]
-
Hand Protection : Chemically resistant gloves (nitrile is a common standard). Inspect gloves for any holes before use.[4]
-
Body Protection : A laboratory coat and closed-toe shoes are mandatory.[4]
Step 2: Waste Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions.[7][12] Never mix incompatible wastes. [13]
-
Solid Waste : Collect pure, unused, or contaminated solid this compound in a dedicated, compatible solid waste container.[3]
-
Liquid Waste : If the compound is in a solvent solution, it must be segregated based on the solvent type. Halogenated solvents (e.g., dichloromethane) and non-halogenated solvents (e.g., hexane, ethyl acetate) must be collected in separate liquid waste containers.[14]
-
Incompatibilities : As a basic, nitrogen-containing organic compound, keep this waste segregated from:
Step 3: Containerization and Labeling
Proper containerization and labeling are mandated by law and are essential for safety and compliant disposal.
-
Container Selection :
-
Labeling :
-
The moment you add the first amount of waste to a container, it must be labeled.[14]
-
Use your institution's official hazardous waste tag.
-
The label must clearly state the words "Hazardous Waste" .[15]
-
List all chemical constituents by their full names (no abbreviations) and their approximate percentages.[13]
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored in a designated SAA, which is located at or near the point of generation.[5][15][16]
-
Location : The SAA must be under the control of laboratory personnel. Waste should not be moved from the room where it was generated to another room for storage.[5]
-
Containment : All liquid hazardous waste containers must be stored in secondary containment (e.g., a spill tray) to prevent spills from reaching drains.[14][17]
-
Container Status : Waste containers must be kept tightly closed at all times, except when you are actively adding waste.[14][15][16] Evaporation in a fume hood is not a permissible disposal method.[8][15]
-
Volume Limits : Do not accumulate more than 55 gallons of hazardous waste in your SAA.[5][8]
Step 5: Spill Decontamination and Empty Container Disposal
Accidents happen. A clear plan for cleanup is essential.
-
Spill Cleanup :
-
For small spills, use an appropriate absorbent material.
-
Collect all cleanup materials (absorbent, contaminated gloves, etc.) in a sealed, compatible container.
-
Label the container as hazardous waste with a full description of the contents and dispose of it through EHS.[3]
-
-
Empty Container Disposal :
-
A container that held a hazardous chemical is not considered "empty" until it has been properly rinsed.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[13]
-
For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[13]
-
After thorough rinsing and air-drying, deface all original labels before disposing of the container in the regular trash or glass recycling.[8][14]
-
Step 6: Arranging Final Disposal
Laboratory personnel are not permitted to transport hazardous waste.[8]
-
Request Pickup : Once a waste container is full or you are finished generating that waste stream, submit a chemical collection request to your institution's EHS department.[4][16]
-
Documentation : Maintain records of your waste disposal as required by your institution and regulatory bodies.
Data Summary and Workflow Visualization
The following table summarizes the key information for handling this chemical waste.
| Parameter | Guideline | Rationale & Source |
| Waste Classification | Hazardous Waste (Characteristic: Corrosive, Toxic) | Inferred from chemical structure and analog SDS. Must comply with EPA RCRA regulations.[2][5][6] |
| PPE Requirement | Safety Goggles, Nitrile Gloves, Lab Coat | Protects against skin/eye irritation and chemical exposure, as per OSHA standards.[2][4] |
| Primary Container | Compatible, sealed HDPE or Glass | Prevents leaks and reactions with the container material.[7][15] |
| Key Incompatibilities | Strong Acids, Oxidizers, Acid Chlorides | Avoids violent exothermic reactions and generation of hazardous byproducts.[3][4] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Ensures waste is stored safely at the point of generation, per EPA rules.[15][16] |
| Disposal Method | Institutional EHS / Licensed Contractor | Prohibits sewer or general trash disposal; ensures compliant treatment (e.g., incineration).[2][8] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow from generation to final EHS transfer.
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A Senior Application Scientist's Guide to Handling 2-(1H-Imidazol-1-yl)isonicotinic acid
This document provides essential safety and handling protocols for 2-(1H-Imidazol-1-yl)isonicotinic acid. As specific safety data for this compound is not extensively published, this guide is synthesized from the known hazard profiles of its core chemical moieties: imidazole and isonicotinic acid. This approach ensures a robust and cautious framework for laboratory professionals.
Hazard Assessment: A Synthesis of Known Risks
The potential hazards of this compound are inferred from its structural components. The imidazole group is known to be corrosive and can cause severe skin burns and eye damage, while the isonicotinic acid moiety is associated with skin, eye, and respiratory irritation.[1][2][3][4][5] Therefore, the combined structure must be handled with significant caution.
| Hazard Class | Description | Potential Effects |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][6] | May cause internal irritation and illness. |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][2][5][6] | Redness, pain, and potentially severe chemical burns upon contact. |
| Serious Eye Damage | Causes serious to severe eye damage.[1][2][6] | Can result in irreversible eye damage and loss of vision. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust.[5][6] | Coughing, shortness of breath, and irritation of the respiratory tract. |
| Reproductive Toxicity | Imidazole is suspected of damaging the unborn child.[2][3] | This potential hazard necessitates stringent handling protocols, especially for researchers of child-bearing potential. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to mitigate the risks of exposure. All PPE must be inspected before use and removed carefully to avoid cross-contamination.[3]
| Protection Type | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles with side shields. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[2][3][6][7] | Protects against dust particles and potential splashes, preventing severe eye damage. |
| Skin & Body Protection | Gloves: Chemical-resistant gloves (Nitrile rubber recommended).[2] Lab Coat: A chemically compatible lab coat, fully buttoned with sleeves extending to the wrist.[3] Clothing: Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[3] For significant exposure risks, a chemical-resistant apron or corrosion-proof suit is advised.[1][8] | Provides a barrier against skin contact, which can cause severe burns and irritation. |
| Respiratory Protection | Standard Use: Not typically required when handling small quantities inside a certified chemical fume hood.[7] Dust Generation: If there is a potential for dust formation, a NIOSH/MSHA-approved respirator with a P3 filter for particulates is necessary.[1][8][9] Emergency: For spills or unknown exposure levels, a full-face, positive-pressure, self-contained breathing apparatus (SCBA) is required.[1][8] | Prevents inhalation of airborne particles that can cause respiratory tract irritation. |
Operational Plan: From Receipt to Experiment
Adherence to a strict operational workflow is critical for safety. The foundation of this workflow is the use of appropriate engineering controls.
Engineering Controls & Storage
-
Primary Containment: All handling of this compound solid must occur within a properly functioning and certified laboratory chemical fume hood.[3][10]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance (approximately 50 feet) of the handling area.[7][10]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, specifically at 2-8°C as recommended for this molecule.[3][11][12] It must be segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[9][10]
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within the fume hood for handling. Assemble all necessary equipment, including spatulas, weighing paper, and waste containers, before opening the primary container.
-
Aliquotting: Open the container slowly. Use caution to avoid creating airborne dust.[1][6] Use a spatula to carefully transfer the desired amount of the solid.
-
Weighing: If weighing, do so within the fume hood or in a ventilated balance enclosure to contain any dust.
-
Post-Handling: Tightly seal the primary container immediately after use. Decontaminate any surfaces that may have come into contact with the chemical.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][6] Do not eat, drink, or smoke in the work area.[1][11]
Caption: Standard workflow for handling the solid compound.
Emergency & Disposal Plan
Emergency Response Protocol
Immediate and correct response to an exposure or spill is critical.
-
Eye Exposure: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][6]
-
Skin Exposure: Remove all contaminated clothing while under a safety shower. Wash the affected skin with soap and water for at least 15 minutes. Seek immediate medical attention.[3][6]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][6]
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
-
Spill Response: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[6][11] For large spills, or if you are not trained to handle them, evacuate the area, restrict access, and contact your institution's emergency response team.[10]
Caption: Logic for responding to a personal exposure event.
Disposal Plan
-
Waste Collection: All waste contaminated with this compound, including surplus material and disposable PPE, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[10][13]
-
Disposal Route: Do not dispose of this chemical down the drain.[1][6] Arrange for disposal through a licensed and approved waste disposal company, following all local, state, and federal regulations.[6][13]
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GHS Safety Data Sheet: ISONICOTINIC ACID. (n.d.). SD Fine-Chem Limited. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
